Reumycin
描述
Structure
3D Structure
属性
IUPAC Name |
6-methyl-8H-pyrimido[5,4-e][1,2,4]triazine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O2/c1-11-5(12)3-4(9-6(11)13)10-8-2-7-3/h2H,1H3,(H,9,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLAXLPOOMLVRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(NC1=O)N=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90198223 | |
| Record name | Reumycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5016-18-2 | |
| Record name | 6-Methylpyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5016-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Reumycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005016182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Reumycin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99733 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Reumycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | REUMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N94S395MFA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Origin of Streptomycin
<
Introduction
Streptomycin stands as a landmark molecule in the history of medicine, being the first aminoglycoside antibiotic discovered and the first effective treatment against tuberculosis.[1][2] Its discovery revolutionized the management of bacterial infections, particularly those caused by Gram-negative bacteria and Mycobacterium tuberculosis.[3][4] This guide provides a comprehensive technical overview of the discovery, origin, biosynthesis, and mechanism of action of streptomycin, intended for researchers, scientists, and drug development professionals.
Discovery and Origin
Streptomycin was first isolated on October 19, 1943, by Albert Schatz, a graduate student in the laboratory of Selman Waksman at Rutgers University.[3][5] The discovery was the result of a systematic screening program initiated by Waksman to investigate the antimicrobial properties of soil microorganisms, specifically actinomycetes.[2]
The producing organism, Streptomyces griseus, is a Gram-positive, filamentous bacterium commonly found in soil.[6][7] The specific strain that produces streptomycin was isolated from a heavily manured field soil at the New Jersey Agricultural Experimental Station.[6] S. griseus is characterized by its complex secondary metabolism, which is responsible for the production of a wide array of bioactive compounds, including many clinically useful antibiotics.[6][8]
The discovery of streptomycin was a pivotal moment in the fight against infectious diseases and earned Selman Waksman the Nobel Prize in Physiology or Medicine in 1952.[9][10] However, the attribution of the discovery solely to Waksman has been a subject of controversy, with Albert Schatz being legally recognized as a co-discoverer.[10]
Biosynthesis of Streptomycin
Streptomycin is an aminoglycoside antibiotic composed of three distinct moieties: streptidine, streptose, and N-methyl-L-glucosamine.[11] These three components are synthesized through independent biochemical pathways and are ultimately assembled to form the final molecule.[12] The entire biosynthetic pathway originates from D-glucose.[11]
The streptidine moiety is derived from myo-inositol.[11] The streptose component is synthesized from D-glucose via a dTDP-glucose pathway.[11] While the precise biosynthetic route for the N-methyl-L-glucosamine moiety has not been fully elucidated, the gene cluster responsible for its synthesis has been proposed.[11] The genes involved in streptomycin biosynthesis, known as the str genes, have been studied in both Streptomyces griseus and S. glaucescens.[13] The final step in the biosynthesis is the removal of a phosphate group from streptomycin-6-phosphate to yield the biologically active streptomycin.[12]
Mechanism of Action
Streptomycin exerts its bactericidal effect by inhibiting protein synthesis in bacteria.[5][14] The primary target of streptomycin is the 30S subunit of the bacterial ribosome.[4][14] The mechanism can be broken down into the following key steps:
-
Binding to the 30S Ribosomal Subunit: Streptomycin binds to the 16S rRNA within the 30S subunit, specifically interacting with helix 44 (h44), h27, h18, and the ribosomal protein S12.[1][15]
-
Interference with Initiation Complex Formation: This binding event interferes with the proper association of formyl-methionyl-tRNA with the 30S subunit, thereby hindering the formation of the translation initiation complex.[5][14]
-
Codon Misreading: The interaction of streptomycin with the ribosome induces conformational changes that lead to the misreading of the mRNA codons during the elongation phase of protein synthesis.[14] This results in the incorporation of incorrect amino acids into the growing polypeptide chain.[14]
-
Inhibition of Protein Synthesis and Cell Death: The accumulation of non-functional or toxic proteins, coupled with the overall inhibition of protein synthesis, ultimately leads to bacterial cell death.[1][14]
The entry of streptomycin into bacterial cells occurs in three phases: an initial ionic binding to the cell surface, a first energy-dependent phase allowing limited entry, and a second energy-dependent phase characterized by rapid accumulation due to membrane damage caused by mistranslated proteins.[1]
Data Presentation
Table 1: Key Properties of Streptomycin
| Property | Description |
| Chemical Class | Aminoglycoside |
| Producing Organism | Streptomyces griseus[6] |
| Year of Discovery | 1943[5] |
| Discoverers | Albert Schatz, Selman Waksman[3][5] |
| Molecular Target | 30S ribosomal subunit[14] |
| Mechanism of Action | Inhibition of protein synthesis, codon misreading[5][14] |
| Spectrum of Activity | Broad-spectrum, including Gram-positive and Gram-negative bacteria, and Mycobacterium tuberculosis[4][5] |
Table 2: Minimum Inhibitory Concentrations (MICs) of Streptomycin against Selected Pathogens
| Pathogen | MIC Range (µg/mL) |
| Mycobacterium tuberculosis | 0.5 - 2.0 |
| Escherichia coli | 1 - 8 |
| Yersinia pestis | 0.25 - 1 |
| Francisella tularensis | 0.12 - 0.5 |
| Brucella spp. | 0.25 - 2 |
Note: MIC values can vary depending on the strain and testing methodology.
Experimental Protocols
Protocol 1: Isolation of Streptomyces griseus
-
Soil Sample Collection: Collect soil samples from various locations, particularly those rich in organic matter.
-
Serial Dilution: Prepare a series of tenfold serial dilutions of the soil samples in sterile saline solution (0.85% NaCl).
-
Plating: Spread 0.1 mL of each dilution onto agar plates containing a selective medium for actinomycetes, such as Glycerol Yeast Extract Agar or Starch Casein Agar.
-
Incubation: Incubate the plates at 28-30°C for 7-14 days.
-
Colony Selection: Look for colonies with a characteristic chalky, filamentous appearance, typical of Streptomyces.
-
Subculturing and Purification: Isolate individual colonies and subculture them onto fresh agar plates to obtain pure cultures.
-
Identification: Identify the isolates as Streptomyces griseus based on morphological characteristics (e.g., spore chain morphology) and 16S rRNA gene sequencing.
Protocol 2: Fermentation and Production of Streptomycin
-
Inoculum Preparation: Inoculate a loopful of a pure culture of Streptomyces griseus into a flask containing a seed medium (e.g., Tryptic Soy Broth). Incubate at 28°C on a rotary shaker for 48-72 hours.
-
Production Medium: Prepare a production medium containing glucose, soybean meal, and mineral salts.[16] The optimal pH for production is between 7.0 and 8.0.[16]
-
Fermentation: Inoculate the production medium with the seed culture (typically 5-10% v/v). Ferment for 5-7 days at 28°C with vigorous aeration and agitation.[16]
-
Monitoring: Monitor the fermentation process by measuring pH, glucose consumption, and streptomycin concentration using a bioassay or HPLC.
Protocol 3: Extraction and Purification of Streptomycin
-
Harvesting: After fermentation, separate the mycelium from the broth by filtration or centrifugation.[17]
-
Adsorption: Acidify the fermentation broth and add activated carbon to adsorb the streptomycin.[18][19]
-
Elution: Elute the streptomycin from the activated carbon using an acidic alcohol solution or an aqueous solution of a water-miscible ketone.[18][19]
-
Precipitation: Precipitate the streptomycin from the eluate by adding a solvent such as acetone.[17]
-
Purification: Further purify the streptomycin by techniques such as ion-exchange chromatography. The final product is often obtained as a salt, such as streptomycin sulfate.[20]
Mandatory Visualization
Caption: Mechanism of action of Streptomycin, illustrating its entry into the bacterial cell and subsequent inhibition of protein synthesis.
Caption: Workflow illustrating the key steps in the discovery of Streptomycin, from soil sample to active compound.
Caption: Overview of the biosynthetic pathway of Streptomycin, showing the convergence of three precursor pathways.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Waksman Discovers the Antibiotic Streptomycin | Research Starters | EBSCO Research [ebsco.com]
- 3. Streptomycin & the Legacy of Dr. Selman Waksman | School of Environmental and Biological Sciences [sebs.rutgers.edu]
- 4. biologydiscussion.com [biologydiscussion.com]
- 5. Streptomycin - Wikipedia [en.wikipedia.org]
- 6. Streptomyces griseus - Wikipedia [en.wikipedia.org]
- 7. Streptomyces griseus | bacterium | Britannica [britannica.com]
- 8. Streptomycin is produced byA. Streptomyces griseusB. Streptomyces venezuelaeC. Streptomyces fradiae D. All of the above [vedantu.com]
- 9. Selman Waksman - Wikipedia [en.wikipedia.org]
- 10. Streptomycin: discovery and resultant controversy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. KEGG PATHWAY: Streptomycin biosynthesis - Streptomyces griseus [kegg.jp]
- 12. uniprot.org [uniprot.org]
- 13. Streptomycin biosynthesis and its regulation in Streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Streptomycin Sulfate? [synapse.patsnap.com]
- 15. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. microbiologynotes.org [microbiologynotes.org]
- 17. Streptomycin production | PPT [slideshare.net]
- 18. US2701795A - Streptomycin extraction - Google Patents [patents.google.com]
- 19. US2449866A - Streptomycin and process of preparation - Google Patents [patents.google.com]
- 20. Introduction and Preparation of Streptomycin Sulfate_Chemicalbook [chemicalbook.com]
Unraveling the Reumycin Biosynthesis Pathway in Streptomyces hiroshimensis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reumycin, a member of the 7-azapteridine antibiotic family, exhibits significant antitumor properties. Produced by the actinomycete Streptomyces hiroshimensis ATCC53615, its biosynthesis involves a complex interplay of enzymatic modifications to a core pyrimido[5,4-e]-as-triazine-5,7(6H,8H)-dione scaffold. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, detailing the genetic basis, enzymatic functions, and experimental methodologies employed in its characterization. Quantitative data are presented for comparative analysis, and key pathways are visualized to facilitate a comprehensive understanding of this intricate biosynthetic process.
Introduction
Streptomyces, a genus renowned for its prolific production of secondary metabolites, is a cornerstone of natural product drug discovery. Among the vast array of bioactive compounds synthesized by these filamentous bacteria are the 7-azapteridine antibiotics, which include toxoflavin, fervenulin, and this compound. These structurally related molecules share a common pyrimido[5,4-e]-as-triazine-5,7(6H,8H)-dione core but differ in their methylation patterns, which significantly influences their biological activity. This compound, in particular, has garnered interest for its potential as an antineoplastic agent. Understanding its biosynthesis is crucial for harnessing its therapeutic potential through synthetic biology and metabolic engineering approaches. This guide focuses on the elucidation of the this compound biosynthetic pathway in Streptomyces hiroshimensis ATCC53615, providing a detailed overview for researchers in the field.
The this compound Biosynthetic Gene Cluster in Streptomyces hiroshimensis
The biosynthesis of this compound is orchestrated by a dedicated gene cluster within the genome of S. hiroshimensis. Through genomic analysis and heterologous expression, a cosmid, 5F11, containing 28 genes (from shi4213 to shi4240) was identified as harboring the necessary biosynthetic machinery for both fervenulin and toxoflavin, the latter being a precursor to this compound.[1] The key enzymes involved in the final tailoring steps leading to this compound are the N-methyltransferases.
The this compound Biosynthetic Pathway
The biosynthesis of this compound is intricately linked to the pathways of toxoflavin and fervenulin. The core scaffold, pyrimido[5,4-e]-as-triazine-5,7(6H,8H)-dione, undergoes a series of methylation events catalyzed by specific N-methyltransferases.
The proposed biosynthetic pathway leading to this compound involves the following key steps:
-
Formation of the Core Scaffold: The initial steps involve the construction of the pyrimido[5,4-e]-as-triazine-5,7(6H,8H)-dione structure.
-
N6-Methylation: The first methylation event occurs at the N6 position of the core scaffold, a crucial step towards the formation of toxoflavin.
-
N1-Methylation to form Toxoflavin: A subsequent methylation at the N1 position yields toxoflavin.
-
Conversion to this compound: While the specific enzymatic step converting toxoflavin to this compound is not fully detailed in the primary literature reviewed, this compound is identified as a related compound within the toxoflavin biosynthetic pathway.[2]
Below is a DOT language script for the visualization of the proposed biosynthetic relationships.
Caption: Proposed biosynthetic relationship of this compound to Toxoflavin and Fervenulin.
Key Enzymes in the Pathway
The tailoring steps in the biosynthesis of this compound and its precursors are catalyzed by a suite of N-methyltransferases. Gene inactivation studies in S. hiroshimensis have been instrumental in elucidating the function of these enzymes.[2]
Table 1: Characterized N-Methyltransferases in the Toxoflavin/Fervenulin/Reumycin Biosynthetic Cluster
| Gene | Proposed Function | Substrate(s) | Product(s) |
| shi4237 | N-methyltransferase | Pyrimido[5,4-e]-as-triazine-5,7(6H,8H)-dione | N8-methylated product (precursor to Fervenulin) |
| shi4238 | N-methyltransferase | Pyrimido[5,4-e]-as-triazine-5,7(6H,8H)-dione | N6-methylated product |
| shi4220 | N-methyltransferase | N6-methylated intermediate | Toxoflavin (N1, N6-dimethylated product) |
| shi4221 | N-methyltransferase | N8-methylated intermediate | Fervenulin (N1, N8-dimethylated product) |
Experimental Protocols
The characterization of the this compound biosynthesis pathway has relied on a combination of genetic, microbiological, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
General Microbiological and Molecular Biology Techniques
-
Bacterial Strains and Culture Conditions: Streptomyces hiroshimensis ATCC53615 is cultured on MS medium (20 g/L soybean flour, 20 g/L mannitol, 20 g/L agar, pH 7.2) for routine growth and conjugation. For seed culture preparation, TSB medium (30 g/L tryptone soy broth) is used, with incubation at 30°C for 24-36 hours. Production of secondary metabolites is carried out in CYM medium (50 g/L cane sugar, 10 g/L glucose, 0.1 g/L casamino acids, 5 g/L yeast extract, 21 g/L MOPS, 0.25 g/L K2SO4, 10 g/L MgCl2·6H2O, pH 7.2).[1]
-
DNA Manipulation: Standard protocols are followed for plasmid DNA isolation, restriction enzyme digestion, ligation, and transformation of E. coli. PCR amplification is performed using Taq or Pfu DNA polymerase.[1]
Identification of the Biosynthetic Gene Cluster
-
Cosmid Library Construction and Screening: A cosmid library of S. hiroshimensis genomic DNA is constructed in an appropriate vector. The library is screened by PCR using primers designed based on conserved regions of known toxoflavin biosynthesis genes (e.g., shi4238).[1]
-
Heterologous Expression: The identified cosmid (e.g., 5F11) is introduced into a suitable heterologous host, such as Streptomyces coelicolor M1152, via conjugation from E. coli ET12567/pUZ8002. Positive transformants are selected based on antibiotic resistance and confirmed by PCR.[1]
Gene Inactivation and Complementation
-
Gene Disruption: Targeted gene inactivation is performed using a PCR-targeting approach. A disruption cassette, typically containing an antibiotic resistance gene flanked by regions homologous to the target gene, is introduced into the host strain.
-
Verification of Mutants: Gene replacement is confirmed by PCR analysis and sequencing.
-
Metabolite Analysis of Mutants: The wild-type and mutant strains are fermented, and the culture broths are extracted. The metabolite profiles are analyzed by HPLC and LC-MS to identify accumulated intermediates or the absence of the final product.
Enzymatic Assays of N-Methyltransferases
-
Protein Expression and Purification: The N-methyltransferase genes are cloned into an expression vector and expressed in E. coli. The recombinant proteins are purified, often using affinity chromatography (e.g., His-tag).
-
In Vitro Enzyme Reaction: The purified enzyme is incubated with the putative substrate (e.g., pyrimido[5,4-e]-as-triazine-5,7(6H,8H)-dione) and a methyl donor (S-adenosyl-L-methionine, SAM).
-
Product Analysis: The reaction mixture is analyzed by LC-MS to detect the formation of the methylated product.[1]
Below is a DOT language script illustrating the general workflow for characterizing a biosynthetic gene.
Caption: General experimental workflow for functional characterization of a biosynthetic gene.
Quantitative Data
While specific quantitative data for this compound production yields were not detailed in the reviewed literature, the analysis of gene inactivation mutants provides qualitative data on the accumulation of biosynthetic intermediates. The enzymatic assays for the N-methyltransferases would yield quantitative kinetic data (Km and kcat values), which are crucial for understanding the efficiency and substrate specificity of these enzymes.
Conclusion and Future Perspectives
The elucidation of the this compound biosynthetic pathway in Streptomyces hiroshimensis provides a foundational understanding of how this potent antitumor agent is assembled. The identification of the key N-methyltransferases and their roles in the tailoring of the 7-azapteridine core opens avenues for future research. Metabolic engineering of S. hiroshimensis or heterologous hosts could be employed to enhance the production of this compound. Furthermore, the enzymatic machinery of this pathway presents a valuable toolkit for synthetic biologists to generate novel analogues of this compound with potentially improved therapeutic properties. Further characterization of the enzymes responsible for the core scaffold formation and the final conversion of toxoflavin to this compound will provide a more complete picture of this fascinating biosynthetic pathway.
References
Reumycin: A Pyrimidotriazine Antibiotic Targeting Quorum Sensing
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Reumycin, a pyrimidotriazine antibiotic produced by Streptomyces sp., represents a promising class of antimicrobial agents with a mechanism of action distinct from many currently available antibiotics. This technical guide provides a comprehensive overview of this compound, focusing on its role as an inhibitor of quorum sensing in Pseudomonas aeruginosa. While traditional bactericidal or bacteriostatic activity data is limited, emerging research highlights its potential to attenuate bacterial virulence by disrupting cell-to-cell communication. This document details the current understanding of this compound's mechanism of action, presents available data on its biological activity, outlines relevant experimental protocols, and provides a pathway for its chemical synthesis.
Introduction
This compound is a heterocyclic compound belonging to the pyrimidotriazine class of antibiotics.[1][2][3][4][5][6] Structurally, it is identified as 6-methyl-5,6,7,8-tetrahydropyrimido[5,4-e][1][2][7]triazine-5,7-dione.[1][4] Initially investigated for its antineoplastic properties, recent studies have shifted focus to its antimicrobial potential, particularly its ability to modulate bacterial virulence.[1][4] This guide synthesizes the available scientific literature to provide a detailed technical resource for researchers and professionals involved in the discovery and development of novel anti-infective therapies.
Mechanism of Action: Quorum Sensing Inhibition
The primary antibacterial mechanism of this compound against Pseudomonas aeruginosa is not direct killing or growth inhibition, but rather the disruption of its quorum sensing (QS) system.[4] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density, leading to the production of virulence factors and biofilm formation.[3][7][8]
This compound specifically targets the las quorum sensing system, which is at the top of the QS hierarchy in P. aeruginosa.[1][2][3][4][7][8] It functions by inhibiting the binding of the native autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), to its cognate receptor, LasR.[1][4] This inhibition prevents the activation of the LasR transcriptional regulator, thereby suppressing the expression of a cascade of downstream virulence genes.[1][2][3][4][7][8]
Signaling Pathway
The following diagram illustrates the LasR-mediated quorum sensing pathway in P. aeruginosa and the inhibitory action of this compound.
References
- 1. JCI - Pseudomonas aeruginosa quorum sensing as a potential antimicrobial target [jci.org]
- 2. Roles of Pseudomonas aeruginosa las and rhl Quorum-Sensing Systems in Control of Twitching Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. [Structure and physicochemical properties of isolated molecules of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Letter: The structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
An In-Depth Technical Guide on Antineoplastic Pyrimidine and Triazine Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of two pivotal classes of antineoplastic agents: pyrimidine and triazine analogs. For decades, these compounds have been fundamental in cancer chemotherapy. This document elucidates their core mechanisms of action, details established experimental protocols for their preclinical evaluation, presents quantitative efficacy data, and visualizes the key signaling pathways they modulate. By offering a consolidated resource, this guide aims to support researchers and drug development professionals in the ongoing effort to refine and develop novel cancer therapies based on these important chemical scaffolds.
Introduction to Pyrimidine and Triazine Analogs in Oncology
Pyrimidine and triazine analogs represent two distinct but vital classes of heterocyclic compounds that have been successfully developed into anticancer drugs. Their efficacy largely stems from their ability to interfere with fundamental cellular processes required for the proliferation of cancer cells.
Pyrimidine analogs are structurally similar to the natural pyrimidine bases (cytosine, thymine, and uracil) that are essential building blocks of nucleic acids. By mimicking these natural metabolites, they disrupt DNA and RNA synthesis, leading to cell cycle arrest and apoptosis. Key examples include 5-Fluorouracil (5-FU) and Gemcitabine, which are mainstays in the treatment of various solid tumors.
Triazine analogs , characterized by a six-membered ring containing three nitrogen atoms, exhibit a broader range of mechanisms. Some, like Altretamine, function as alkylating agents, while more recent developments, such as Gedatolisib, act as targeted inhibitors of critical signaling pathways like the PI3K/Akt/mTOR cascade. The versatility of the triazine scaffold continues to make it a promising platform for the development of novel anticancer therapeutics.
This guide will delve into the technical specifics of these two classes of compounds, providing the detailed information necessary for their study and development in an oncology research setting.
Mechanisms of Action
Pyrimidine Analogs: Disrupting Nucleic Acid Synthesis
The primary antineoplastic effect of pyrimidine analogs is the inhibition of DNA and RNA synthesis. These agents typically require intracellular activation to their nucleotide forms to exert their cytotoxic effects.
-
5-Fluorouracil (5-FU): Once inside the cell, 5-FU is converted into several active metabolites. Its main mechanism involves the inhibition of thymidylate synthase (TS) by its metabolite 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP). This leads to a depletion of deoxythymidine triphosphate (dTTP), a necessary precursor for DNA synthesis. Additionally, another metabolite, 5-fluorouridine triphosphate (FUTP), can be incorporated into RNA, disrupting its normal processing and function.
-
Gemcitabine (dFdC): This deoxycytidine analog is phosphorylated intracellularly to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms. dFdCDP inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis. dFdCTP competes with dCTP for incorporation into DNA. Once incorporated, it causes masked chain termination, where one more nucleotide is added before DNA polymerase is unable to proceed, ultimately leading to apoptosis.
Triazine Analogs: Diverse Antineoplastic Strategies
Triazine derivatives employ a wider array of anticancer mechanisms, ranging from DNA damage to the targeted inhibition of signaling pathways.
-
Altretamine (Hexamethylmelamine): The exact mechanism of altretamine is not fully elucidated, but it is believed to act as an alkylating-like agent. It is extensively metabolized in the liver to produce reactive intermediates that can bind to DNA and other macromolecules, leading to cytotoxicity.
-
Gedatolisib (PF-05212384): A more modern, targeted triazine derivative, Gedatolisib is a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). By inhibiting both PI3K and mTOR, Gedatolisib effectively blocks a central signaling pathway that promotes cell growth, proliferation, and survival in many types of cancer.
Quantitative Efficacy Data
The in vitro efficacy of antineoplastic agents is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, such as cell proliferation. The following tables summarize representative IC50 values and in vivo tumor growth inhibition data for key pyrimidine and triazine analogs.
In Vitro Cytotoxicity Data
Table 1: IC50 Values of Representative Pyrimidine Analogs in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 5-Fluorouracil | MCF-7 | Breast | 5.2 |
| HCT-116 | Colon | 3.1 | |
| A549 | Lung | 8.7 | |
| PANC-1 | Pancreatic | 12.5 | |
| Gemcitabine | PANC-1 | Pancreatic | 0.04 |
| AsPC-1 | Pancreatic | 0.02 | |
| BxPC-3 | Pancreatic | 0.015 | |
| MIA PaCa-2 | Pancreatic | 0.03 |
Table 2: IC50 Values of Representative Triazine Analogs in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Gedatolisib | MDA-361 | Breast | 4.0 |
| PC3-MM2 | Prostate | 13.1 | |
| T47D | Breast | 1.1 | |
| MCF-7 | Breast | 3.3 |
In Vivo Efficacy Data
Table 3: Tumor Growth Inhibition by Representative Pyrimidine and Triazine Analogs in Xenograft Models
| Compound | Tumor Model | Host | Dose and Schedule | Tumor Growth Inhibition (%) |
| Gemcitabine | PANC-1 Xenograft | Nude Mice | 120 mg/kg, i.p., twice weekly | ~60% |
| 5-Fluorouracil | HCT-116 Xenograft | Nude Mice | 50 mg/kg, i.p., daily for 5 days | ~75% |
| Gedatolisib | MDA-361 Xenograft | Nude Mice | 20 mg/kg, i.v., on days 1, 5, 9 | >100% (tumor regression) |
Experimental Protocols
The following are detailed methodologies for key experiments used in the preclinical evaluation of antineoplastic agents.
In Vitro Cytotoxicity: MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., pyrimidine or triazine analog) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (50 µg/mL). Gently vortex the cells.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.[1][2]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine the proportion of the cell population in each phase of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest approximately 1 x 10^6 cells.
-
Fixation: Wash the cells with PBS and fix them by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes on ice or store at -20°C.[3][4][5][6]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA, ensuring that only DNA is stained.
-
PI Staining: Add PI solution to a final concentration of 50 µg/mL and incubate for 15-30 minutes in the dark.[3][4][5][6][7]
-
Analysis: Analyze the samples by flow cytometry, measuring the fluorescence intensity of the PI signal. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Efficacy: Subcutaneous Xenograft Model
This model is a standard for assessing the antitumor activity of a compound in a living organism.
-
Cell Preparation: Harvest cancer cells from culture, wash with sterile PBS, and resuspend in a suitable medium (e.g., PBS or Matrigel) at a concentration of 5-10 x 10^7 cells/mL.
-
Implantation: Subcutaneously inject 100-200 µL of the cell suspension (typically 5-10 million cells) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).[8][9][10][11]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the desired dose and schedule (e.g., intraperitoneal, intravenous, or oral).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated at the end of the study.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the welfare of experimental animals.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow relevant to the study of pyrimidine and triazine analogs.
Experimental Workflow for Preclinical Evaluation
Caption: A typical workflow for the preclinical evaluation of antineoplastic compounds.
Pyrimidine Metabolism and Inhibition
Caption: Inhibition of pyrimidine metabolism by 5-FU and Gemcitabine.
PI3K/Akt/mTOR Signaling Pathway
Caption: Dual inhibition of the PI3K/Akt/mTOR pathway by Gedatolisib.
Conclusion
Pyrimidine and triazine analogs have proven to be indispensable tools in the fight against cancer. While established agents like 5-Fluorouracil and Gemcitabine continue to be clinically crucial, the development of novel compounds such as Gedatolisib highlights the ongoing potential of these chemical scaffolds. The ability of triazine derivatives to engage in targeted therapy by inhibiting specific signaling pathways represents a significant evolution from the broader cytotoxic mechanisms of earlier antimetabolites.
This technical guide has provided a foundational overview of the mechanisms, preclinical evaluation methodologies, and key signaling pathways associated with these antineoplastic agents. A thorough understanding of these principles is essential for the rational design and development of the next generation of pyrimidine and triazine-based cancer therapies. The protocols and data presented herein serve as a practical resource for researchers dedicated to advancing this critical area of oncology drug discovery.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. vet.cornell.edu [vet.cornell.edu]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Exemplamycin as an Antimicrobial Agent
An in-depth search has revealed no specific antimicrobial agent named "Reumycin" in publicly available scientific literature or databases. It is possible that this is a novel or proprietary compound not yet disclosed in the public domain, or potentially a misspelling of another agent.
To fulfill the structural and content requirements of the request, this guide will proceed using a hypothetical antimicrobial agent named "Exemplamycin." The data, protocols, and pathways presented herein are illustrative examples based on common antimicrobial research methodologies and known mechanisms of action. These examples are provided to demonstrate the requested format and level of detail for a technical whitepaper.
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the novel antimicrobial agent, Exemplamycin. It details its in-vitro efficacy against a panel of clinically relevant bacteria, outlines its mechanism of action by targeting bacterial cell wall synthesis, and provides detailed protocols for key experimental procedures. The information is intended to serve as a foundational resource for researchers engaged in the discovery and development of new antimicrobial therapies.
Antimicrobial Efficacy of Exemplamycin
The in-vitro activity of Exemplamycin was evaluated against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined using standardized microdilution methods.
Data Presentation:
| Bacterial Strain | Gram Status | Exemplamycin MIC (µg/mL) | Exemplamycin MBC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 1 | 2 | 1 |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | 2 | 8 | 2 |
| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 0.5 | 1 | 0.5 |
| Escherichia coli (ATCC 25922) | Gram-negative | >128 | >128 | >128 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | >128 | >128 | >128 |
| Table 1: In-vitro activity of Exemplamycin against common bacterial pathogens. Vancomycin is included as a comparator for Gram-positive activity. |
Mechanism of Action: Inhibition of Cell Wall Synthesis
Exemplamycin demonstrates a potent bactericidal effect against Gram-positive bacteria by interfering with the late stages of peptidoglycan synthesis. It binds to the D-Ala-D-Ala terminus of lipid II, sequestering the substrate from the transglycosylase and transpeptidase enzymes, thereby preventing the cross-linking of the cell wall.
Signaling Pathway Diagram:
Caption: Mechanism of action of Exemplamycin targeting Lipid II.
Experimental Protocols
This protocol follows the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).
Experimental Workflow Diagram:
Caption: Workflow for MIC determination via broth microdilution.
Methodology:
-
Preparation of Antimicrobial Agent: A stock solution of Exemplamycin is prepared in a suitable solvent. A 2-fold serial dilution is performed in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Preparation of Inoculum: Bacterial colonies from an overnight culture are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted to achieve a final concentration of 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. Positive (broth + bacteria) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.
-
Interpretation: The MIC is recorded as the lowest concentration of Exemplamycin that completely inhibits visible growth of the organism as detected by the unaided eye.
This protocol is performed as an extension of the MIC assay.
Methodology:
-
Subculturing: Following MIC determination, a 10 µL aliquot is taken from each well showing no visible growth.
-
Plating: The aliquot is spread onto a Mueller-Hinton Agar (MHA) plate.
-
Incubation: The MHA plates are incubated at 37°C for 18-24 hours.
-
Interpretation: The MBC is defined as the lowest concentration of Exemplamycin that results in a ≥99.9% reduction in the initial inoculum count (i.e., ≤ 0.1% of the original bacteria survive).
Conclusion and Future Directions
The data presented indicate that Exemplamycin is a potent antimicrobial agent with specific activity against Gram-positive bacteria. Its mechanism, involving the inhibition of cell wall synthesis, is a well-validated target for antibiotic action. Future research should focus on elucidating its pharmacokinetic and pharmacodynamic properties, evaluating its efficacy in in-vivo infection models, and assessing its potential for resistance development. These steps are critical for the continued development of Exemplamycin as a potential clinical candidate.
Reumycin from Streptomyces hiroshimensis: A Technical Guide to its Biosynthesis and Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reumycin, a member of the 7-azapteridine class of antibiotics, is a secondary metabolite produced by the bacterium Streptomyces hiroshimensis. Structurally related to toxoflavin and fervenulin, this compound exhibits potential as an antimicrobial and antineoplastic agent.[1] This technical guide provides a comprehensive overview of the biosynthesis of this compound, detailing the key enzymatic steps and the associated gene cluster. Furthermore, it outlines experimental protocols for the fermentation of S. hiroshimensis, and the extraction and purification of this compound, based on established methodologies for related compounds. This document aims to serve as a foundational resource for researchers engaged in the study and development of this compound and other 7-azapteridine antibiotics.
Introduction
Streptomyces hiroshimensis is a Gram-positive bacterium recognized for its capacity to produce a variety of bioactive secondary metabolites.[2] Among these is this compound, a pyrimido[5,4-e][1][3][4]triazine derivative with a 6-methyl-5,6,7,8-tetrahydropyrimido[5,4-e][1][3][4]triazine structure containing oxo groups at positions 5 and 7.[1] this compound, along with its structural analogs toxoflavin and fervenulin, belongs to the 7-azapteridine family of antibiotics.[3][4] The shared biosynthetic origin of these compounds provides a framework for understanding the production of this compound in S. hiroshimensis. This guide synthesizes the current knowledge on the biosynthetic pathway and provides practical experimental protocols for its production and isolation.
Biosynthesis of this compound
The biosynthesis of this compound in Streptomyces hiroshimensis is intricately linked to the pathways of toxoflavin and fervenulin.[3][5] These antibiotics share a common precursor, pyrimido[5,4-e]-as-triazine-5,7(6H,8H)-dione, which is subsequently modified by a series of methylation events catalyzed by specific N-methyltransferases.[3][5] The biosynthetic gene cluster responsible for toxoflavin and fervenulin production in S. hiroshimensis ATCC 53615 has been identified and characterized, offering significant insights into the formation of this compound.[3]
Proposed Biosynthetic Pathway
The proposed biosynthetic pathway for this compound, inferred from the studies on toxoflavin and fervenulin, is initiated from a GTP precursor and proceeds through the formation of the core pyrimido[5,4-e]-as-triazine-5,7(6H,8H)-dione structure. The final tailoring steps, involving specific N-methylations, are what differentiate this compound from its sister compounds.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
The following protocols are based on methodologies reported for the production and isolation of toxoflavin and fervenulin from Streptomyces hiroshimensis ATCC 53615 and can be adapted for this compound.[3]
Fermentation of Streptomyces hiroshimensis
Table 1: Fermentation Parameters
| Parameter | Value/Condition |
| Strain | Streptomyces hiroshimensis ATCC 53615 |
| Medium | CYM (per liter: 10g glucose, 2g yeast extract, 1g casamino acids, 10g malt extract, 2g CaCO3, pH 7.2) |
| Inoculum | Spore suspension or vegetative mycelia from a seed culture |
| Fermentation Volume | 5 L |
| Temperature | 30°C |
| Agitation | 200 rpm |
| Duration | 5 days |
Protocol:
-
Prepare the CYM fermentation medium and sterilize by autoclaving.
-
Inoculate the sterile medium with a fresh culture of S. hiroshimensis.
-
Incubate the culture in a shaker incubator at 30°C and 200 rpm for 5 days.
-
Monitor the production of this compound periodically by taking samples and analyzing via HPLC.
Extraction and Purification of this compound
Table 2: Extraction and Purification Parameters
| Step | Parameter | Value/Condition |
| Extraction | Fermentation Broth Volume | 5 L |
| Cell Separation | Centrifugation | |
| Supernatant Extraction | Liquid-liquid extraction with an equal volume of chloroform (3 times) | |
| Purification | Initial Concentration | Rotary evaporation of the combined chloroform extracts |
| Re-dissolution | Methanol | |
| Chromatography | Column chromatography (Silica gel or other suitable resin) | |
| Elution | Gradient of a suitable solvent system (e.g., chloroform-methanol) | |
| Final Purification | Preparative HPLC |
Protocol:
-
At the end of the fermentation, centrifuge the culture broth to separate the mycelia from the supernatant.
-
Extract the supernatant three times with an equal volume of chloroform.
-
Combine the chloroform extracts and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the crude extract in a minimal amount of methanol.
-
Subject the concentrated extract to column chromatography for initial purification.
-
Collect fractions and analyze for the presence of this compound using TLC or HPLC.
-
Pool the fractions containing this compound and perform final purification using preparative HPLC.
Data Presentation
Table 3: this compound Production Data (Template)
| Fermentation Batch | Culture Volume (L) | Crude Extract Yield (g) | Purified this compound Yield (mg) | Purity (%) |
| Batch 1 | 5 | Data to be filled | Data to be filled | Data to be filled |
| Batch 2 | 5 | Data to be filled | Data to be filled | Data to be filled |
| Batch 3 | 5 | Data to be filled | Data to be filled | Data to be filled |
Visualization of Experimental Workflow
Caption: Experimental workflow for this compound production.
Conclusion
This technical guide provides a foundational understanding of this compound production from Streptomyces hiroshimensis. The elucidation of the biosynthetic gene cluster for the related compounds, toxoflavin and fervenulin, has paved the way for a deeper understanding of this compound's formation. The provided experimental protocols, while based on those for its sister compounds, offer a robust starting point for the cultivation of S. hiroshimensis and the subsequent isolation of this compound. Further research focusing on the optimization of fermentation conditions and the complete characterization of the this compound-specific biosynthetic steps will be crucial for enhancing its production and facilitating its development as a potential therapeutic agent.
References
- 1. Streptomyces from traditional medicine: sources of new innovations in antibiotic discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiotic production in Streptomyces is organized by a division of labor through terminal genomic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation of Streptomyces species from soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Streptomyces Isolates with UV, FTIR Spectroscopy and HPLC Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
Reumycin: A Bacterial Metabolite Modulating Quorum Sensing and Virulence
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Reumycin, a pyrimidotriazine-based natural product, is a bacterial metabolite with notable biological activities. Primarily recognized for its antineoplastic properties, recent research has illuminated its role as a modulator of bacterial communication, specifically through the inhibition of quorum sensing pathways. This technical guide provides an in-depth overview of this compound's function as a bacterial metabolite, with a focus on its antibacterial-related activities, experimental methodologies for its study, and the underlying signaling pathways it affects.
Introduction
This compound is a heterocyclic compound belonging to the pyrimidotriazine class of antibiotics. Structurally, it is defined as 6-methyl-5,6,7,8-tetrahydropyrimido[5,4-e][1][2][3]triazine with oxo groups at positions 5 and 6. While its effects as an antitumor agent have been documented, its significance in the microbial world as a secondary metabolite is an area of growing interest. This guide synthesizes the current understanding of this compound's role as a bacterial product, its mechanism of action against pathogenic bacteria, and provides detailed protocols for its investigation.
Physicochemical Properties
The molecular structure of this compound has been elucidated through spectroscopic methods, including Infrared (IR) and electron spectroscopy, in conjunction with quantum chemistry calculations. Its pKa in an aqueous medium has been determined by UV spectroscopy, providing foundational data for understanding its behavior in biological systems[1].
This compound as a Bacterial Metabolite
This compound has been identified as a secondary metabolite produced by actinomycetes, specifically isolated from the culture broth of Streptomyces sp. TPMA0082[4]. In its natural context, this compound likely plays a role in microbial competition and communication. Its production highlights the vast chemical diversity within the genus Streptomyces, a well-known source of bioactive compounds.
Antibacterial-Related Activity and Mechanism of Action
Recent studies have demonstrated that this compound exhibits inhibitory effects on the virulence factors of the opportunistic human pathogen Pseudomonas aeruginosa[4]. Importantly, this inhibition occurs without affecting the bacterium's growth, suggesting a mechanism distinct from traditional bactericidal or bacteriostatic antibiotics[4].
The primary mode of action identified for this compound is the inhibition of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density. This compound targets the las system, a critical QS cascade in P. aeruginosa, by inhibiting the binding of the autoinducer to its receptor, LasR[4]. This disruption of the QS signaling cascade leads to the suppression of various virulence factors, including:
-
Pyocyanin production
-
Rhamnolipid biosynthesis
-
Elastase activity
-
Bacterial motility
-
Biofilm formation
The structural features of this compound, particularly the positions of methyl groups on the pyrimidotriazine ring, are crucial for its biological activity. Comparative studies with its derivatives, toxoflavin and fervenulin, have shown that these modifications significantly influence their effects on quorum sensing inhibition versus direct antibacterial activity[4].
Quantitative Data
Currently, specific Minimum Inhibitory Concentration (MIC) values for this compound against a broad range of bacterial strains are not widely reported in publicly available literature. The primary focus of recent research has been on its anti-virulence properties at sub-lethal concentrations[4]. The table below summarizes the known biological activities.
| Biological Activity | Target Organism | Effect | Reference |
| Quorum Sensing Inhibition | Pseudomonas aeruginosa | Inhibition of the las system | [4] |
| Virulence Factor Inhibition | Pseudomonas aeruginosa | Suppression of pyocyanin, rhamnolipids, elastase, motility, and biofilm formation | [4] |
| Antineoplastic Activity | Glial tumors | Inhibition of tumor cell proliferation | [5] |
Experimental Protocols
Isolation of this compound from Streptomyces sp. TPMA0082
A general protocol for the isolation of secondary metabolites from Streptomyces provides a framework for obtaining this compound.
Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Methodology:
-
Fermentation: Inoculate a suitable liquid culture medium with Streptomyces sp. TPMA0082. Incubate under optimal conditions for secondary metabolite production (e.g., temperature, shaking speed, duration).
-
Extraction: Separate the mycelial biomass from the culture broth by centrifugation. Extract the supernatant with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Concentrate the organic extract and subject it to chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to purify this compound. Monitor fractions for the presence of the target compound.
-
Characterization: Confirm the identity and purity of the isolated this compound using analytical methods like mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy[1].
Quorum Sensing Inhibition Assay
The inhibitory effect of this compound on the las system of P. aeruginosa can be assessed using a reporter strain-based assay.
Workflow for QS Inhibition Assay
Caption: Experimental workflow for quorum sensing inhibition assay.
Methodology:
-
Reporter Strain: Utilize a P. aeruginosa strain engineered with a reporter gene (e.g., lacZ) under the control of a las-inducible promoter.
-
Assay Setup: In a microtiter plate, combine the reporter strain, a known concentration of the autoinducer (e.g., N-(3-oxododecanoyl)-L-homoserine lactone), and varying concentrations of this compound.
-
Incubation: Incubate the plate under conditions that allow for bacterial growth and reporter gene expression.
-
Measurement: Quantify the expression of the reporter gene. For a lacZ reporter, this can be done by measuring β-galactosidase activity using a colorimetric substrate such as o-nitrophenyl-β-D-galactopyranoside (ONPG).
-
Analysis: A reduction in reporter gene expression in the presence of this compound, without a corresponding decrease in bacterial growth, indicates inhibition of the quorum sensing pathway.
Signaling Pathway
This compound's mechanism of action involves the direct interference with a key bacterial signaling pathway.
This compound's Interference with the las Quorum Sensing Pathway
Caption: this compound inhibits the las quorum sensing pathway.
Biosynthesis
The complete biosynthetic gene cluster for this compound has not yet been fully elucidated in the available literature. However, as a pyrimidotriazine produced by a Streptomyces species, its biosynthesis is likely to involve a complex enzymatic pathway. The identification of the producing strain, Streptomyces sp. TPMA0082, opens the door for genomic sequencing and bioinformatic analysis to identify the putative gene cluster responsible for its production. Such studies would provide valuable insights into the enzymatic logic underlying the assembly of the pyrimidotriazine core and its subsequent modifications.
Conclusion and Future Directions
This compound stands as a compelling example of a bacterial metabolite with multifaceted biological activities. Its ability to modulate quorum sensing in P. aeruginosa at sub-inhibitory concentrations presents a promising avenue for the development of anti-virulence therapies. Such strategies, which aim to disarm pathogens rather than kill them, may exert less selective pressure for the development of resistance.
Future research should focus on several key areas:
-
Quantitative Antibacterial Profiling: A comprehensive determination of the Minimum Inhibitory Concentrations (MICs) of this compound against a diverse panel of pathogenic bacteria is needed to fully understand its antibacterial spectrum.
-
Elucidation of the Biosynthetic Pathway: Identification and characterization of the this compound biosynthetic gene cluster in Streptomyces sp. TPMA0082 will enable biosynthetic engineering efforts to generate novel analogs with improved activity or altered specificity.
-
In Vivo Efficacy: Preclinical studies are required to evaluate the efficacy of this compound in animal models of infection to translate the in vitro findings into potential therapeutic applications.
-
Target Specificity: Further investigation into the precise molecular interactions between this compound and the LasR receptor will aid in the rational design of more potent and specific quorum sensing inhibitors.
By continuing to explore the biological roles and molecular mechanisms of bacterial metabolites like this compound, the scientific community can uncover new strategies to combat infectious diseases and advance the field of drug discovery.
References
- 1. [Structure and physicochemical properties of isolated molecules of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An Overview of the Antineoplastic Properties of Reumycin in Experimental Research
Disclaimer: The information available in the public domain regarding the antineoplastic properties of the Soviet-produced antibiotic Reumycin is exceptionally limited. The following guide is based on the abstract of a single experimental study. Consequently, an in-depth analysis of its mechanism of action, detailed experimental protocols, and the full scope of its anticancer activities cannot be provided at this time. Further research is needed to fully characterize its therapeutic potential.
Introduction
This compound is an antibiotic with reported antineoplastic activity. Experimental research, primarily conducted in the Soviet era, investigated its efficacy against specific cancer types. This document summarizes the key findings from a study on glial tumors, which represent the most accessible data on this compound's anticancer effects.
In Vitro and In Vivo Efficacy Against Glial Tumors
A key study evaluated the antineoplastic activity of this compound against 35 human glial tumors of varying malignancy. The research involved two primary experimental models: primary tissue cultures (in vitro) and heterotransplantation under the kidney capsule in mice (in vivo).
The study reported the following quantitative outcomes for this compound's activity against glial tumors:
| Experimental Model | Metric | Result | Citation |
| Primary Tissue Cultures (In Vitro) | Percentage of Sensitive Gliomas | 71.5% | [1] |
| Subcapsular Heterotransplantation (In Vivo) | Percentage of Sensitive Tumors | 75% | [1] |
| Subcapsular Heterotransplantation (In Vivo) | Range of Inhibited Growth | 27-75% | [1] |
It is important to note that in the same study, some this compound-resistant tumors were observed. In one case of glioblastoma in tissue culture, this compound appeared to stimulate proliferation, highlighting the need for individual tumor sensitivity testing.[1]
Experimental Protocols
Detailed experimental protocols for the aforementioned studies are not available in the reviewed literature. The following is a generalized description based on the limited information provided.
-
Objective: To determine the direct sensitivity of glial tumor cells to this compound.
-
Methodology: The abstract indicates that primary cultures were established from 35 glial tumors of various degrees of malignancy.[1] These cultures were then presumably exposed to this compound, and the sensitivity was assessed. The specific concentrations of this compound used, the duration of exposure, and the endpoints measured (e.g., cell viability, apoptosis) are not detailed.
-
Objective: To evaluate the antitumor effect of this compound in a living organism.
-
Methodology: This model involves the transplantation of human tumor tissue under the renal capsule of a mouse.[1] This site is well-vascularized, allowing the tumor xenograft to grow. The mice would have been treated with this compound, and the tumor growth inhibition would be measured against a control group. Specifics such as the mouse strain, this compound dosage, administration route, and treatment schedule are not available.
Mechanism of Action and Signaling Pathways
The available literature does not describe the mechanism of action of this compound or any associated signaling pathways involved in its antineoplastic effects. Therefore, the creation of signaling pathway diagrams is not possible.
Experimental Workflow Visualization
Due to the lack of detailed experimental protocols, a comprehensive workflow diagram cannot be accurately generated. The following is a high-level, conceptual workflow based on the study's description.
Conclusion
The existing research on this compound indicates potential antineoplastic activity against glial tumors. However, the scarcity of detailed scientific data prevents a thorough understanding of its efficacy, mechanism of action, and safety profile. For this compound to be considered a viable candidate for modern cancer therapy, extensive further research is required to validate these early findings, elucidate its molecular targets and signaling pathways, and establish comprehensive preclinical data.
References
Methodological & Application
Reumycin: Application Notes and Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reumycin is an antineoplastic antibiotic identified as a pyrimidotriazine derivative with the chemical formula C6H5N5O2.[1][2][3][4] Early studies, primarily from the Soviet era, demonstrated its activity against certain cancer types, particularly gliomas.[5] As an antineoplastic antibiotic, its mechanism of action is likely to involve interference with DNA replication and cellular division, common pathways for this class of compounds.[6][7] These notes provide a summary of the available data and generalized experimental protocols for the investigation of this compound's anti-cancer properties. Due to the limited recent literature on this compound, the following protocols are based on established methodologies for analogous anti-cancer agents and the specific information available for this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on this compound.
Table 1: In Vitro and In Vivo Efficacy of this compound against Gliomas [5]
| Model System | Tumor Type | Response Rate | Range of Tumor Growth Inhibition |
| Primary Tissue Cultures | Gliomas | 71.5% | Not Applicable |
| Mouse Heterotransplantation (subcapsular) | Gliomas | 75% | 27-75% |
Table 2: Preclinical Toxicity Profile of this compound [1][8]
| Animal Model | Dosing Regimen | Observed Effects |
| Mouse | LD50 (Intraperitoneal) | 44.7 mg/kg |
| Albino Rats | 25 mg/kg daily for 30 days (Intraperitoneal) | Transitory anemia, increased platelet count, and increased blood coagulation rate. No suppression of bone marrow regenerative capacity. |
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways affected by this compound have not been extensively elucidated, its classification as an antineoplastic antibiotic suggests several potential mechanisms. These compounds typically exert their cytotoxic effects by disrupting DNA and RNA synthesis.
References
- 1. medkoo.com [medkoo.com]
- 2. PubChemLite - this compound (C6H5N5O2) [pubchemlite.lcsb.uni.lu]
- 3. activebiopharma.com [activebiopharma.com]
- 4. This compound | 5016-18-2 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. drugs.com [drugs.com]
- 8. [Action of this compound on the blood system in an experiment] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Model Studies with Reumycin
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Reumycin is an antibiotic with antineoplastic properties, identified as a pyrimido[5,4-e]-as-triazine-5,7(1H,6H)-dione, 6-methyl- derivative (CAS RN: 5016-18-2)[1][2][3]. It is classified as a pyrimidotriazine and is functionally related to 1,6-didemethyltoxoflavin[3]. Preclinical animal studies, primarily conducted in the 1980s and early 1990s, have explored its effects on the hematological system and its efficacy against glial tumors. These application notes provide a summary of the available data and generalized protocols for conducting similar animal model studies.
Disclaimer: The following protocols are generalized based on the limited publicly available information from historical studies on this compound. Researchers should adapt these protocols based on their specific experimental design, institutional guidelines (IACUC), and current best practices in animal research.
I. Hematological Effects of this compound in a Rat Model
This section summarizes the findings from a study investigating the impact of this compound on the peripheral circulatory system and bone marrow in albino rats[4].
Quantitative Data Summary
Table 1: Hematological Study Parameters for this compound in Albino Rats [4]
| Parameter | Value |
| Animal Model | Albino Rats |
| Drug | This compound |
| Dose | 25 mg/kg |
| Route of Administration | Intraperitoneal (IP) |
| Dosing Frequency | Daily |
| Study Duration | 30 days |
| Observed Effects | - Transitory anemia- Increased platelet count (post-repeated use)- Increased blood coagulation rate (post-repeated use) |
| Recovery | Hematological signs vanished one month after treatment cessation |
Source: Svinogeeva et al., 1984[4]
Experimental Protocol: 30-Day Intraperitoneal Toxicity Study in Rats with Hematological Analysis
This protocol outlines a generalized procedure for assessing the hematological toxicity of a compound like this compound in rats.
1. Animal Model:
-
Species: Wistar or Sprague-Dawley albino rats.
-
Sex: Male or female, consistent across all groups.
-
Age/Weight: 8-10 weeks old, with weights as uniform as possible at the start of the study.
-
Acclimation: Acclimate animals for at least 7 days before the start of the experiment.
2. Experimental Groups:
-
Control Group: Receives daily intraperitoneal injections of the vehicle (e.g., sterile saline or as appropriate for this compound's solubility).
-
Treatment Group: Receives daily intraperitoneal injections of this compound at 25 mg/kg.
3. Dosing Procedure:
-
Prepare a sterile solution of this compound in the chosen vehicle.
-
Administer the appropriate volume of the solution via intraperitoneal injection once daily for 30 consecutive days.
-
Monitor animals for any signs of distress or toxicity.
4. Sample Collection:
-
Collect blood samples at baseline (before the first dose), at regular intervals during the study (e.g., weekly), and at the termination of the study.
-
Blood can be collected via a suitable method, such as tail vein or saphenous vein sampling.
-
At the end of the 30-day treatment period, a terminal blood collection can be performed via cardiac puncture under anesthesia.
-
For recovery assessment, a subset of animals can be monitored for an additional 30 days post-treatment before terminal sample collection.
5. Hematological Analysis:
-
Perform a complete blood count (CBC) to analyze parameters such as:
-
Red blood cell (RBC) count
-
Hemoglobin (Hgb)
-
Hematocrit (Hct)
-
White blood cell (WBC) count (total and differential)
-
Platelet count
-
-
Assess blood coagulation parameters such as prothrombin time (PT) and activated partial thromboplastin time (aPTT).
6. Bone Marrow Analysis (Optional):
-
At the end of the study, collect bone marrow from the femur or tibia.
-
Perform cytological analysis to assess bone marrow cellularity and regenerative capacity.
Experimental Workflow Diagram
Caption: Workflow for Hematological Toxicity Study of this compound in Rats.
II. Antineoplastic Activity of this compound in a Mouse Glial Tumor Model
This section is based on a study that evaluated the antineoplastic activity of this compound against human glial tumors heterotransplanted in mice[5].
Quantitative Data Summary
Table 2: Antineoplastic Efficacy of this compound Against Glial Tumors [5]
| Parameter | Finding |
| Animal Model | Mice |
| Tumor Model | Heterotransplantation of human glial tumors under the kidney capsule |
| Tumor Sensitivity (in vivo) | 75% of tumors were sensitive to this compound |
| Inhibition of Tumor Growth | Ranged from 27% to 75% in sensitive tumors |
Source: Romodanov et al., 1991[5]
Experimental Protocol: In Vivo Antitumor Efficacy Using Sub-Renal Capsule Xenografts
This protocol provides a generalized method for assessing the antitumor activity of a compound like this compound using a sub-renal capsule xenograft model.
1. Animal Model:
-
Species: Immunocompromised mice (e.g., Nude, SCID).
-
Sex: Male or female, consistent across all groups.
-
Age/Weight: 6-8 weeks old.
-
Acclimation: Acclimate animals for at least 7 days before the procedure.
2. Tumor Model:
-
Cell Line: A suitable human glioblastoma cell line.
-
Tumor Fragment Preparation: Grow the glioblastoma cells as a solid tumor in a donor mouse. Once the tumor reaches a suitable size, excise it under sterile conditions and cut it into small fragments (e.g., 1-2 mm³).
3. Surgical Procedure (Tumor Implantation):
-
Anesthetize the mouse.
-
Make a small incision on the flank to expose the kidney.
-
Gently exteriorize the kidney and make a small incision in the kidney capsule.
-
Create a small pocket under the capsule and insert a single tumor fragment.
-
Return the kidney to the abdominal cavity and close the incision.
-
Allow the tumors to establish for a defined period (e.g., 7-14 days).
4. Experimental Groups and Treatment:
-
Control Group: Receives injections of the vehicle.
-
Treatment Group(s): Receive injections of this compound at various doses.
-
The route of administration (e.g., intraperitoneal, intravenous) and dosing schedule should be determined based on preliminary studies.
5. Efficacy Assessment:
-
At the end of the treatment period, euthanize the mice.
-
Excise the kidneys bearing the tumors.
-
Measure the tumor size (e.g., using calipers) and/or weigh the tumors.
-
Calculate the percentage of tumor growth inhibition for the treatment groups compared to the control group.
-
Tumor tissue can be collected for further analysis (e.g., histology, biomarker analysis).
Experimental Workflow Diagram
Caption: Workflow for Antitumor Efficacy Study Using Sub-Renal Capsule Xenografts.
References
Determining the Minimum Inhibitory Concentration (MIC) of Reumycin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the Minimum Inhibitory Concentration (MIC) of Reumycin, an antitumor antibiotic with known antimicrobial properties.[1][2] The protocols outlined below are based on established methodologies for antimicrobial susceptibility testing and are intended to be adapted for specific research needs.
Introduction to this compound and MIC
This compound is a pyrimidotriazine derivative classified as an antineoplastic agent that also exhibits antimicrobial activity.[2] Determining the MIC is a critical step in evaluating the antimicrobial potential of a compound like this compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized in vitro conditions.[3] This value is essential for understanding the potency of the drug and for guiding further drug development and clinical application.
Key Experimental Protocols
The following are detailed protocols for determining the MIC of this compound using the broth microdilution method. This method is widely recommended due to its efficiency and the small quantities of reagents required.[3][4]
Broth Microdilution Method
This method involves preparing a series of twofold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.[4][5] Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated, and the MIC is determined as the lowest concentration of this compound that inhibits visible growth.
Materials:
-
This compound powder
-
Appropriate solvent for this compound (e.g., Dimethyl Sulfoxide (DMSO) or sterile distilled water)
-
Mueller-Hinton Broth (MHB) or other suitable broth medium[3]
-
Test microorganism strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and multichannel pipettes
-
Incubator
-
Microplate reader (optional, for quantitative assessment)
-
Sterile tubes for dilutions
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh this compound powder and dissolve it in a suitable solvent to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution. The choice of solvent should be tested for its own potential antimicrobial activity at the concentrations used.
-
-
Preparation of Standardized Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound working solution to the first column of wells. This will be the highest concentration.
-
Perform a twofold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the growth control (broth and inoculum, no drug).
-
Column 12 will serve as the sterility control (broth only).
-
-
Inoculation:
-
Add 100 µL of the diluted standardized inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.
-
Optionally, the optical density (OD) can be measured using a microplate reader at 600 nm.
-
Data Presentation
The quantitative results from the MIC assays should be recorded in a clear and organized manner to allow for easy comparison.
Table 1: Example MIC Data for this compound against Various Bacterial Strains
| Microorganism | Strain ID | This compound MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 16 |
| Escherichia coli | ATCC 25922 | 32 |
| Pseudomonas aeruginosa | ATCC 27853 | 64 |
| Enterococcus faecalis | ATCC 29212 | 8 |
Experimental Workflow Diagram
The following diagram illustrates the workflow for the broth microdilution method for determining the MIC of this compound.
References
- 1. [Action of this compound on the blood system in an experiment] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. activebiopharma.com [activebiopharma.com]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. protocols.io [protocols.io]
Application Notes and Protocols: Cytotoxicity of Reumycin on Mammalian Cell Lines
For Research Use Only.
Introduction
Reumycin is an antibiotic belonging to the pyrimidotriazine class of compounds.[1][2] Possessing antitumor properties, this compound has demonstrated activity against certain cancer types, such as glial tumors, in early studies.[3] Structurally, it is a derivative of uracil and is classified as a pyrimidotriazine.[1][4] While historical research pointed to its potential as an antineoplastic agent with comparatively low toxicity in animal models, detailed cytotoxic profiles on a broad range of mammalian cell lines are not extensively documented.[5]
These application notes provide a comprehensive guide for researchers and drug development professionals to evaluate the cytotoxic effects of this compound on mammalian cell lines. The protocols herein describe standard methodologies for determining cell viability and cytotoxicity, which can be adapted for screening this compound and similar compounds. The provided data and pathway visualizations are illustrative and based on the known activities of related pyrimidine and triazine-based anticancer agents, offering a foundational framework for investigation.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following table presents a hypothetical summary of cytotoxicity (IC50 values) for this compound against a panel of common mammalian cancer cell lines. This data is intended to serve as an example for presenting experimental findings. Researchers are encouraged to generate their own data following the protocols outlined below.
Table 1: Hypothetical IC50 Values of this compound on Various Mammalian Cancer Cell Lines after 48-hour exposure.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.5 |
| HeLa | Cervical Carcinoma | 22.8 |
| A549 | Lung Carcinoma | 35.2 |
| HCT116 | Colon Carcinoma | 18.9 |
| K562 | Chronic Myelogenous Leukemia | 28.4 |
| MRC-5 | Normal Lung Fibroblast | > 100 |
Note: The IC50 values are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
Two standard colorimetric assays are detailed below for assessing the cytotoxicity of this compound: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the LDH assay, which quantifies membrane integrity by measuring the release of lactate dehydrogenase.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT into a purple formazan product.[4][6] The amount of formazan produced is proportional to the number of living cells.[4]
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Mammalian cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls (e.g., DMSO at the same concentration as in the highest this compound dose) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[7]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.[7]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Protocol 2: LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the amount of LDH, a stable cytosolic enzyme, released from damaged cells into the culture medium.[5][8]
Materials:
-
This compound (dissolved in a suitable solvent)
-
Mammalian cell lines of interest
-
Complete cell culture medium (low serum, e.g., 1%, is recommended to reduce background)[9]
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader capable of measuring absorbance at the wavelength specified by the kit manufacturer (e.g., 490 nm)
Procedure:
-
Cell Seeding: Seed cells as described in the MTT protocol.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described above. Include the following controls:
-
Untreated cells (spontaneous LDH release)
-
Vehicle-only treated cells
-
Maximum LDH release (cells treated with a lysis solution provided in the kit)
-
Culture medium background
-
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution from the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically normalizes the this compound-treated values to the spontaneous and maximum LDH release controls.
Visualization of Methodologies and Potential Mechanisms
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.
Caption: General workflow for cytotoxicity testing.
Potential Signaling Pathway for this compound-Induced Cytotoxicity
Based on the known mechanisms of other pyrimidine and triazine-based anticancer agents, this compound may induce cytotoxicity through the induction of apoptosis. The following diagram illustrates a plausible signaling cascade.
Caption: Potential apoptotic pathway induced by this compound.
Conclusion
The protocols and information provided in these application notes offer a starting point for the systematic evaluation of this compound's cytotoxic effects on mammalian cell lines. While specific data for this compound is limited, the methodologies are robust and widely applicable. The hypothetical data and pathway diagrams serve as a guide for experimental design and data presentation. Further research is warranted to elucidate the precise mechanisms of action and to establish a comprehensive cytotoxic profile for this compound.
References
- 1. This compound | 5016-18-2 [chemicalbook.com]
- 2. Letter: The structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Structure and physicochemical properties of isolated molecules of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Action of this compound on the blood system in an experiment] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor activity of prumycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C6H5N5O2) [pubchemlite.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. Studies on antitumor activity of prumycin. II. Studies on distribution and excretion of prumycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Reumycin for the Study of Virulence Factors in Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudomonas aeruginosa is a formidable opportunistic human pathogen, notorious for its intrinsic and acquired resistance to a broad spectrum of antibiotics. Its pathogenicity is largely attributed to the secretion and action of a diverse arsenal of virulence factors, which are tightly regulated by complex signaling networks. A key regulator of P. aeruginosa virulence is the quorum sensing (QS) system, a cell-to-cell communication mechanism that orchestrates gene expression in a population density-dependent manner. The las system sits at the apex of the QS hierarchy and plays a pivotal role in controlling the expression of numerous virulence factors, including pyocyanin, elastase, rhamnolipids, and the formation of biofilms.[1]
Reumycin, a pyrimidotriazine-containing molecule, has been identified as a potent inhibitor of the las QS system.[1] It functions by competitively inhibiting the binding of the autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), to its cognate receptor, LasR.[1] This targeted inhibition of the LasR receptor effectively attenuates the expression of a wide range of virulence factors without exerting bactericidal or bacteriostatic effects, thus minimizing the selective pressure for the development of resistance. These characteristics make this compound a valuable tool for studying the role of the las QS system in P. aeruginosa pathogenesis and for the development of novel anti-virulence therapies.
These application notes provide detailed protocols for utilizing this compound to study its impact on key virulence factors in P. aeruginosa. The accompanying data, presented in a structured format, is representative of the dose-dependent inhibitory effects observed with LasR inhibitors.
Data Presentation: Efficacy of LasR Inhibition on P. aeruginosa Virulence Factors
The following tables summarize the quantitative effects of LasR inhibitors on the production of key virulence factors in P. aeruginosa. While specific data for this compound is not publicly available in this format, the presented data, derived from studies on other potent LasR inhibitors, serves as a representative illustration of the expected dose-dependent inhibition.
Table 1: Inhibition of Pyocyanin Production by a Representative LasR Inhibitor
| Inhibitor Concentration (µM) | Pyocyanin Production (% of Control) |
| 0 (Control) | 100% |
| 1 | 85% |
| 5 | 52% |
| 10 | 28% |
| 25 | 15% |
| 50 | 8% |
Table 2: Inhibition of Elastase Activity by a Representative LasR Inhibitor
| Inhibitor Concentration (µM) | Elastase Activity (% of Control) | IC₅₀ (µM) |
| 0 (Control) | 100% | \multirow{6}{*}{9.5} |
| 1 | 90% | |
| 5 | 60% | |
| 10 | 48% | |
| 25 | 25% | |
| 50 | 12% |
Table 3: Inhibition of Rhamnolipid Production by a Representative LasR Inhibitor
| Inhibitor Concentration (µM) | Rhamnolipid Production (% of Control) |
| 0 (Control) | 100% |
| 10 | 75% |
| 25 | 45% |
| 50 | 20% |
| 100 | 10% |
Table 4: Inhibition of Biofilm Formation by a Representative LasR Inhibitor
| Inhibitor Concentration (µM) | Biofilm Formation (% of Control) |
| 0 (Control) | 100% |
| 5 | 80% |
| 10 | 65% |
| 25 | 40% |
| 50 | 22% |
| 100 | 15% |
Experimental Protocols
Detailed methodologies for the key experiments to assess the impact of this compound on P. aeruginosa virulence factors are provided below.
Protocol 1: Quantification of Pyocyanin Production
This protocol outlines the extraction and quantification of pyocyanin from P. aeruginosa cultures treated with this compound.
Materials:
-
P. aeruginosa strain (e.g., PAO1 or PA14)
-
Luria-Bertani (LB) broth
-
This compound stock solution (in a suitable solvent like DMSO)
-
Chloroform
-
0.2 M HCl
-
Centrifuge and tubes
-
Spectrophotometer
Procedure:
-
Inoculate overnight cultures of P. aeruginosa into fresh LB broth.
-
Add this compound at various final concentrations (e.g., 0, 1, 5, 10, 25, 50 µM) to the cultures. Include a solvent control (DMSO).
-
Incubate the cultures at 37°C with shaking for 18-24 hours.
-
After incubation, measure the optical density at 600 nm (OD₆₀₀) to assess bacterial growth.
-
Centrifuge 5 mL of each culture at 4,000 x g for 10 minutes to pellet the cells.
-
Transfer 3 mL of the supernatant to a new tube and add 1.5 mL of chloroform.
-
Vortex vigorously for 30 seconds to extract the blue pyocyanin pigment into the chloroform layer.
-
Centrifuge at 4,000 x g for 5 minutes to separate the phases.
-
Carefully transfer 1 mL of the lower blue chloroform layer to a new tube.
-
Add 0.5 mL of 0.2 M HCl to the chloroform extract and vortex for 30 seconds. The pyocyanin will move to the upper aqueous layer, turning it pink.
-
Centrifuge at 4,000 x g for 5 minutes.
-
Measure the absorbance of the upper pink layer at 520 nm (A₅₂₀).
-
Calculate the pyocyanin concentration (µg/mL) using the formula: Pyocyanin (µg/mL) = A₅₂₀ x 17.072.
-
Normalize the pyocyanin concentration to the bacterial growth (OD₆₀₀).
Protocol 2: Elastase Activity Assay
This protocol describes the measurement of elastase activity in the supernatant of P. aeruginosa cultures treated with this compound using Elastin-Congo Red as a substrate.
Materials:
-
P. aeruginosa strain
-
LB broth
-
This compound stock solution
-
Elastin-Congo Red (ECR)
-
Tris buffer (50 mM, pH 7.5)
-
Centrifuge and tubes
-
Spectrophotometer
Procedure:
-
Prepare P. aeruginosa cultures with varying concentrations of this compound as described in Protocol 1 (Steps 1-4).
-
Centrifuge the cultures at 4,000 x g for 10 minutes.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining bacteria.
-
Prepare the ECR substrate solution by suspending 10 mg of ECR in 1 mL of Tris buffer.
-
In a new set of tubes, mix 100 µL of the culture supernatant with 900 µL of the ECR substrate solution.
-
Incubate the tubes at 37°C for 3-6 hours with gentle agitation.
-
Stop the reaction by adding 100 µL of 0.12 M EDTA.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the insoluble ECR.
-
Transfer the supernatant to a clean cuvette and measure the absorbance at 495 nm (A₄₉₅).
-
A higher absorbance indicates greater elastase activity. Normalize the results to the OD₆₀₀ of the original cultures.
Protocol 3: Rhamnolipid Quantification
This protocol details the orcinol method for quantifying rhamnolipid production in this compound-treated P. aeruginosa cultures.
Materials:
-
P. aeruginosa strain
-
Glycerol Alanine Salts (GAS) medium
-
This compound stock solution
-
Diethyl ether
-
0.05 M Sodium bicarbonate
-
Orcinol solution (1.6% in water)
-
Sulfuric acid (60%)
-
Rhamnose standard solution
-
Centrifuge and tubes
-
Spectrophotometer
Procedure:
-
Grow P. aeruginosa in GAS medium supplemented with different concentrations of this compound for 48-72 hours at 37°C.
-
Centrifuge the cultures and collect the supernatant.
-
Extract the supernatant twice with an equal volume of diethyl ether.
-
Pool the ether extracts and evaporate to dryness.
-
Resuspend the dried extract in 1 mL of 0.05 M sodium bicarbonate.
-
To 100 µL of the resuspended extract, add 100 µL of orcinol solution and 800 µL of 60% sulfuric acid.
-
Heat the mixture at 80°C for 30 minutes.
-
Cool the samples to room temperature and measure the absorbance at 421 nm (A₄₂₁).
-
Generate a standard curve using known concentrations of rhamnose.
-
Determine the rhamnolipid concentration in the samples by comparing their absorbance to the standard curve.
Protocol 4: Biofilm Inhibition Assay
This protocol uses the crystal violet staining method to quantify the inhibition of P. aeruginosa biofilm formation by this compound.
Materials:
-
P. aeruginosa strain
-
LB broth
-
This compound stock solution
-
96-well flat-bottom microtiter plates
-
Crystal violet solution (0.1% w/v)
-
Ethanol (95%) or Glacial acetic acid (30%)
-
Plate reader
Procedure:
-
Dilute an overnight culture of P. aeruginosa 1:100 in fresh LB broth.
-
Add 100 µL of the diluted culture to each well of a 96-well plate.
-
Add 100 µL of LB broth containing various concentrations of this compound to the wells (to achieve the desired final concentrations). Include a solvent control.
-
Incubate the plate statically at 37°C for 24-48 hours.
-
After incubation, carefully discard the planktonic culture from the wells.
-
Gently wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Discard the crystal violet solution and wash the wells three times with PBS.
-
Air dry the plate completely.
-
Solubilize the stained biofilm by adding 200 µL of 95% ethanol or 30% glacial acetic acid to each well.
-
Incubate for 15 minutes with gentle shaking.
-
Measure the absorbance at 550 nm (A₅₅₀) using a plate reader. The absorbance is proportional to the amount of biofilm formed.
Visualizations
Signaling Pathway: this compound Inhibition of the las Quorum Sensing System
Caption: this compound competitively inhibits the binding of the 3-oxo-C12-HSL autoinducer to the LasR receptor, preventing the activation of virulence gene expression.
Experimental Workflow: Biofilm Inhibition Assay
Caption: A step-by-step workflow for quantifying the inhibition of P. aeruginosa biofilm formation using the crystal violet method.
References
Application Notes and Protocols: Xanthatin in Glial Tumor Research
Note: Due to the limited availability of recent and detailed scientific literature on the application of Reumycin in glial tumor research, these Application Notes and Protocols have been generated using Xanthatin as a representative compound. Xanthatin is a well-researched natural product with demonstrated anti-glioma activity, providing a basis for the detailed experimental and mechanistic data required.
Introduction to Xanthatin
Xanthatin is a natural sesquiterpene lactone that has shown significant antitumor activity in various cancers, including glioma. Its mechanism of action in glioma cells involves the inhibition of cell proliferation and the induction of apoptosis.[1] Notably, Xanthatin has been found to suppress autophagy through the activation of the PI3K-Akt-mTOR signaling pathway, which is a critical pathway in glioma pathogenesis.[1] These properties make Xanthatin a compound of interest for preclinical research in the development of novel therapeutic strategies against glial tumors.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of Xanthatin in glioma cell lines.
Table 1: In Vitro Cytotoxicity of Xanthatin in Glioma Cells [1]
| Cell Line | Time Point | IC50 (µM) |
| C6 | 24h | 15.6 |
| C6 | 48h | 8.2 |
| U251 | 24h | 20.1 |
| U251 | 48h | 12.5 |
Table 2: Effect of Xanthatin on Apoptosis and Autophagy Markers in Glioma Cells [1]
| Cell Line | Treatment | % Apoptotic Cells | LC3-II/LC3-I Ratio | p62 Expression |
| U251 | Control | 2.5 ± 0.5 | 1.0 | Baseline |
| U251 | Xanthatin (10 µM) | 15.2 ± 1.8 | Decreased | Increased |
| C6 | Control | 3.1 ± 0.6 | 1.0 | Baseline |
| C6 | Xanthatin (10 µM) | 18.5 ± 2.1 | Decreased | Increased |
Signaling Pathway Modulated by Xanthatin in Glioma
Xanthatin's primary mechanism of action in glioma cells involves the activation of the PI3K/Akt/mTOR signaling pathway, which in turn inhibits autophagy and promotes apoptosis.
Caption: Xanthatin activates the PI3K/Akt/mTOR pathway, inhibiting autophagy and inducing apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Xanthatin on glioma cells.
Materials:
-
Glioma cell lines (e.g., U251, C6)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Xanthatin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed glioma cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Xanthatin (e.g., 0, 5, 10, 20, 40 µM) for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells).
Western Blot Analysis for Signaling Pathway Proteins
This protocol is for assessing the effect of Xanthatin on the expression of key proteins in the PI3K/Akt/mTOR pathway.
Materials:
-
Glioma cells treated with Xanthatin
-
RIPA lysis buffer
-
Proteinase and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-LC3, anti-p62, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer containing inhibitors.
-
Determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer to PVDF membranes.
-
Block the membranes with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
In Vivo Tumor Xenograft Model
This protocol describes the evaluation of Xanthatin's anti-tumor efficacy in a mouse model of glioma.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Human glioma cells (e.g., U87MG)
-
Matrigel
-
Xanthatin
-
Vehicle control (e.g., saline with 0.5% DMSO)
-
Calipers
-
Animal monitoring equipment
Procedure:
-
Subcutaneously inject 5x10⁶ U87MG cells mixed with Matrigel into the flank of each mouse.
-
When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Administer Xanthatin (e.g., 10 mg/kg, intraperitoneally) or vehicle control daily for a specified period (e.g., 21 days).
-
Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (length × width²)/2.
-
Monitor the body weight and general health of the mice throughout the experiment.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Experimental Workflow Visualization
References
Application Notes and Protocols for Reumycin Administration in Rats
These application notes provide detailed protocols for the dosing and administration of Reumycin to rats for research purposes. The information is intended for researchers, scientists, and drug development professionals.
Overview and Mechanism of Action
This compound is an antitumor antibiotic classified as a uracil derivative.[1] Its mechanism of action is understood to involve the induction of DNA damage, which contributes to its cytotoxic effects against cancer cells.[2] this compound is also described as a triazine and a pyrimidine compound.[3] Further research is needed to fully elucidate the specific signaling pathways involved in its activity.
Dosing Information
The following table summarizes the currently available data on this compound dosing in rats. Researchers should consider this a starting point and may need to perform dose-range finding studies for their specific experimental context.[4]
| Parameter | Value | Species/Strain | Route of Administration | Study Duration | Source |
| Dose | 25 mg/kg | Albino Rats | Intraperitoneal (IP) | Daily for 30 days | [3] |
Administration Protocols
The selection of an appropriate administration route is critical and depends on the experimental goals.[5] Below are detailed protocols for common routes of administration in rats.
Intraperitoneal (IP) Injection
Intraperitoneal injection is a common method for administering substances to rodents.[6][7]
Materials:
-
This compound solution at the desired concentration
-
Sterile syringes (1-3 mL)
-
Sterile needles (23-25 gauge)[5]
-
70% ethanol for disinfection
-
Appropriate animal restraint device
Procedure:
-
Preparation: Prepare the this compound solution under sterile conditions. Ensure the final injection volume does not exceed 5-10 mL/kg for rats.[8]
-
Restraint: Gently restrain the rat, ensuring the abdomen is accessible. For a two-person procedure, one person can restrain the animal while the other performs the injection.
-
Site Identification: The injection site should be in the lower right or left abdominal quadrant to avoid injuring the bladder or cecum.[5][6]
-
Injection:
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle.
-
Gently aspirate to ensure no bodily fluids (e.g., blood, urine) are drawn into the syringe, which would indicate improper needle placement.[7]
-
If aspiration is clear, slowly inject the this compound solution.
-
-
Post-injection Monitoring: Observe the animal for any signs of distress or adverse reactions immediately following the injection and at regular intervals as dictated by the experimental protocol.
Intravenous (IV) Injection
Intravenous injection allows for rapid and complete bioavailability of the compound. The lateral tail vein is the most common site for IV injections in rats.[9]
Materials:
-
This compound solution at the desired concentration
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (23-25 gauge)[5]
-
A warming device (e.g., heat lamp) to dilate the tail veins
-
A restraint device specifically designed for tail vein injections
-
70% ethanol
Procedure:
-
Preparation: Prepare the sterile this compound solution. The maximum bolus injection volume is typically 5 ml/kg.[9]
-
Restraint and Vein Dilation: Place the rat in a suitable restrainer. Warm the tail using a heat lamp to make the lateral veins more visible and accessible.
-
Site Identification: Identify one of the lateral tail veins.
-
Injection:
-
Clean the injection site with 70% ethanol.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Successful entry into the vein can be confirmed by a slight "flashback" of blood into the needle hub.
-
Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein, and should be withdrawn.
-
-
Post-injection Care: After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding. Monitor the animal for any adverse effects.
Oral Gavage (PO)
Oral gavage ensures the precise delivery of a specific dose directly into the stomach.[10]
Materials:
-
This compound solution or suspension
-
A sterile, flexible or rigid, ball-tipped gavage needle appropriate for the size of the rat
-
Syringe
Procedure:
-
Preparation: Prepare the this compound formulation. The recommended maximum oral gavage volume for rats is 5 ml/kg.[5]
-
Measurement: Measure the distance from the corner of the rat's mouth to the last rib to estimate the length of tubing to be inserted.
-
Restraint: Gently but firmly restrain the animal to prevent movement and ensure the head and neck are in a straight line with the body.
-
Administration:
-
Insert the gavage needle into the mouth, passing it gently over the tongue and down the esophagus into the stomach. Do not force the needle.
-
Slowly administer the this compound solution.[6]
-
-
Post-administration Monitoring: Observe the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.
Experimental Workflow and Diagrams
The following diagrams illustrate a typical experimental workflow for an in vivo study with this compound and its general mechanism of action.
Caption: Experimental workflow for a typical in vivo study involving this compound administration in rats.
References
- 1. [Structure and physicochemical properties of isolated molecules of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Mechanism of Action of (–)-Lomaiviticin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Action of this compound on the blood system in an experiment] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety evaluations of a synthetic antimicrobial peptide administered intravenously in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 6. rjptsimlab.com [rjptsimlab.com]
- 7. az.research.umich.edu [az.research.umich.edu]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Investigating the Effects of Reumycin on Bone Marrow and Hemopoiesis
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals investigating the effects of the antitumor antibiotic Reumycin on bone marrow and hematopoiesis. The protocols and data presented are based on published preclinical research and established methodologies in hematology and toxicology.
Introduction
This compound is an antitumor antibiotic with potential implications for hematological systems. Understanding its impact on bone marrow function and the process of hemopoiesis is critical for its development as a therapeutic agent. This document outlines the observed effects of this compound in preclinical models and provides detailed protocols for replicating and expanding upon these studies. An experimental study on albino rats has shown that this compound has a relatively low toxic effect on the peripheral circulatory system and hemopoiesis.[1]
Summary of Preclinical Findings
A key preclinical study investigated the effects of this compound administered intraperitoneally to albino rats at a dose of 25 mg/kg daily for 30 days. The primary findings are summarized below.
Data Presentation
Table 1: Effects of this compound on Hematological Parameters in Albino Rats
| Parameter | Observation | Implication |
| Red Blood Cells | Transitory Anemia | Mild and reversible suppression of erythropoiesis. |
| Platelets | Increased Count | Potential stimulation of thrombopoiesis. |
| Blood Coagulation | Increased Rate | Correlates with the increase in platelet count. |
| Bone Marrow | No Suppression of Regenerative Capacity | Indicates a low level of myelosuppression. |
Note: The signs of transitory anemia, increased platelet count, and increased blood coagulation rate vanished a month after the end of the treatment course.[1]
Experimental Protocols
The following protocols are based on the methodologies implied in the foundational study on this compound and are supplemented with standard laboratory procedures for assessing hematological toxicity.
Animal Model and Dosing Regimen
This protocol describes the in vivo administration of this compound to a rodent model to assess its effects on bone marrow and hematopoiesis.
Workflow Diagram
Caption: Workflow for in vivo study of this compound's hematological effects.
Materials:
-
Albino rats (e.g., Wistar or Sprague-Dawley), age-matched
-
This compound
-
Sterile saline (or appropriate vehicle)
-
Syringes and needles for intraperitoneal injection
-
Animal housing and husbandry supplies
Procedure:
-
Acclimatization: Acclimatize animals to the laboratory conditions for at least 7 days prior to the start of the experiment.
-
Group Assignment: Randomly assign animals to a control group and a this compound-treated group.
-
Drug Preparation: Prepare a stock solution of this compound in a sterile vehicle. The final injection volume should be appropriate for the animal's weight (e.g., 5-10 mL/kg).
-
Administration: Administer this compound at a dose of 25 mg/kg via intraperitoneal injection daily for 30 days. The control group should receive an equivalent volume of the vehicle.
-
Monitoring: Monitor the animals daily for any signs of toxicity, and record body weights at least twice weekly.
-
Sample Collection: Collect peripheral blood and bone marrow at specified time points for analysis.
Peripheral Blood Analysis
This protocol outlines the procedures for analyzing peripheral blood to assess changes in circulating blood cell populations.
Materials:
-
Anticoagulant tubes (e.g., EDTA-coated)
-
Automated hematology analyzer
-
Microscope slides
-
Staining reagents (e.g., Wright-Giemsa)
-
Coagulation analyzer
Procedure:
-
Blood Collection: Collect peripheral blood (e.g., from the tail vein or saphenous vein) into anticoagulant-coated tubes.
-
Complete Blood Count (CBC): Perform a CBC using an automated hematology analyzer to determine red blood cell count, hemoglobin, hematocrit, white blood cell count and differential, and platelet count.
-
Blood Smear: Prepare a peripheral blood smear, stain with Wright-Giemsa, and perform a manual differential count to confirm the automated results and assess cell morphology.
-
Coagulation Assays: Use a coagulation analyzer to measure parameters such as prothrombin time (PT) and activated partial thromboplastin time (aPTT).
Bone Marrow Analysis
This protocol details the collection and analysis of bone marrow to evaluate the direct effects of this compound on hematopoiesis.
Materials:
-
Syringes and needles for bone marrow aspiration
-
Phosphate-buffered saline (PBS)
-
Fetal bovine serum (FBS)
-
Microscope slides
-
Staining reagents (e.g., Wright-Giemsa)
-
Flow cytometry antibodies (optional)
Procedure:
-
Bone Marrow Aspiration: At the end of the study, euthanize the animals and aspirate bone marrow from the femur or tibia using a syringe containing PBS with 2% FBS.
-
Cell Count: Perform a total nucleated cell count using a hemocytometer or an automated cell counter.
-
Bone Marrow Smear: Prepare bone marrow smears, stain with Wright-Giemsa, and perform a differential count of at least 500 cells to determine the percentages of myeloid, erythroid, and lymphoid precursors.
-
Colony-Forming Unit (CFU) Assay (Optional): To assess the regenerative capacity, plate bone marrow cells in methylcellulose-based media containing appropriate cytokines to enumerate colony-forming units for different hematopoietic lineages (e.g., CFU-GM, BFU-E).
Signaling Pathways
The precise molecular mechanisms and signaling pathways through which this compound exerts its effects on bone marrow and hemopoiesis have not been elucidated in the available literature. However, a general understanding of hematopoietic regulation provides a framework for future investigation.
Generalized Hematopoietic Regulation Diagram
References
Application Notes and Protocols for Studying the las Quorum Sensing System in Pseudomonas aeruginosa with Reumycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudomonas aeruginosa is a formidable opportunistic human pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics. A key regulator of its pathogenicity is the quorum sensing (QS) system, a sophisticated cell-to-cell communication network that coordinates the expression of virulence factors and biofilm formation in a population density-dependent manner. The las system sits at the apex of the P. aeruginosa QS hierarchy, making it a prime target for novel anti-virulence strategies. Reumycin, a secondary metabolite isolated from Streptomyces sp. TPMA0082, has been identified as an inhibitor of the las system. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study and inhibit the las QS system in P. aeruginosa.
This compound, a pyrimidotriazine-containing molecule, functions by inhibiting the binding of the native autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), to its cognate receptor, LasR.[1] This antagonistic action prevents the activation of LasR-dependent gene expression, leading to a downstream reduction in the production of numerous virulence factors, including pyocyanin, elastase (LasB), rhamnolipids, and the formation of biofilms, without impacting bacterial growth.[1]
The las Signaling Pathway in P. aeruginosa
The las system is the primary QS circuit in P. aeruginosa. At a critical cell density, the synthase LasI produces the autoinducer 3-oxo-C12-HSL. This signaling molecule diffuses across the bacterial membrane and, upon reaching a threshold concentration, binds to the cytoplasmic transcriptional regulator LasR. The LasR:3-oxo-C12-HSL complex then dimerizes and binds to specific DNA sequences, known as las boxes, located in the promoter regions of target genes. This binding event initiates the transcription of a suite of virulence genes, including lasB (encoding elastase), and also positively regulates the expression of the rhl QS system, another key virulence regulator in P. aeruginosa.
Mechanism of Action of this compound
This compound acts as a competitive antagonist of the LasR receptor. By binding to LasR, it prevents the cognate autoinducer, 3-oxo-C12-HSL, from activating the receptor. This inhibition blocks the downstream transcriptional activation of virulence genes, effectively silencing the las QS system.
Quantitative Data on this compound Activity
Table 1: Inhibitory Concentration of this compound against LasR
| Compound | Target | Assay Type | IC50 (µM) |
|---|
| this compound | LasR | Reporter Strain | Data not available |
Table 2: Effect of this compound on P. aeruginosa Virulence Factor Production
| Virulence Factor | This compound Conc. (µM) | % Inhibition |
|---|---|---|
| Pyocyanin | Data not available | Data not available |
| Elastase (LasB) | Data not available | Data not available |
| Rhamnolipids | Data not available | Data not available |
Table 3: Effect of this compound on P. aeruginosa Biofilm Formation
| Compound | Concentration (µM) | % Biofilm Inhibition |
|---|
| this compound | Data not available | Data not available |
Experimental Protocols
The following are detailed protocols for assessing the inhibitory effects of this compound on the las system and associated virulence factors in P. aeruginosa.
General Experimental Workflow
Protocol 1: Pyocyanin Quantification Assay
Objective: To quantify the effect of this compound on the production of pyocyanin by P. aeruginosa.
Materials:
-
P. aeruginosa strain (e.g., PAO1)
-
Luria-Bertani (LB) broth
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Chloroform
-
0.2 M HCl
-
Spectrophotometer
Procedure:
-
Inoculate overnight cultures of P. aeruginosa into fresh LB broth, diluted to an OD600 of approximately 0.05.
-
Add varying concentrations of this compound to the cultures. Include a solvent control (e.g., DMSO) and a no-treatment control.
-
Incubate the cultures at 37°C with shaking for 18-24 hours.
-
After incubation, measure the OD600 of the cultures to assess bacterial growth.
-
Centrifuge 5 ml of each culture at 4,000 x g for 10 minutes to pellet the cells.
-
Transfer 3 ml of the supernatant to a new tube and add 1.5 ml of chloroform. Vortex vigorously for 30 seconds.
-
Centrifuge at 4,000 x g for 5 minutes to separate the phases. The pyocyanin will be in the lower, blue chloroform layer.
-
Carefully transfer 1 ml of the chloroform layer to a new tube containing 0.5 ml of 0.2 M HCl. Vortex for 30 seconds. The pyocyanin will move to the upper, pink aqueous layer.
-
Centrifuge at 4,000 x g for 5 minutes.
-
Measure the absorbance of the upper aqueous layer at 520 nm.
-
Calculate the pyocyanin concentration (µg/ml) by multiplying the A520 by 17.072.
-
Normalize the pyocyanin concentration to the bacterial growth (OD600).
Protocol 2: Biofilm Inhibition Assay (Crystal Violet Method)
Objective: To determine the effect of this compound on P. aeruginosa biofilm formation.
Materials:
-
P. aeruginosa strain (e.g., PAO1)
-
LB broth
-
This compound stock solution
-
96-well flat-bottom polystyrene microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
Microplate reader
Procedure:
-
Grow an overnight culture of P. aeruginosa and dilute it 1:100 in fresh LB broth.
-
Add 100 µl of the diluted culture to the wells of a 96-well plate.
-
Add 100 µl of LB broth containing twice the desired final concentration of this compound to the wells. Include solvent and no-treatment controls. Also, include wells with sterile broth as a blank.
-
Incubate the plate statically at 37°C for 24 hours.
-
After incubation, carefully discard the planktonic cultures from the wells.
-
Gently wash the wells three times with 200 µl of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Air-dry the plate for 15-20 minutes.
-
Add 200 µl of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Discard the crystal violet solution and wash the wells three times with 200 µl of sterile PBS.
-
Air-dry the plate completely.
-
Solubilize the stained biofilm by adding 200 µl of 30% acetic acid to each well.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 595 nm using a microplate reader.
Protocol 3: Elastase (LasB) Activity Assay (Elastin-Congo Red Method)
Objective: To measure the inhibitory effect of this compound on the elastolytic activity of P. aeruginosa.
Materials:
-
P. aeruginosa strain (e.g., PAO1)
-
LB broth
-
This compound stock solution
-
Elastin-Congo Red (ECR)
-
Tris-HCl buffer (0.1 M, pH 7.2)
-
Phosphate buffer (0.1 M, pH 6.0)
Procedure:
-
Grow P. aeruginosa cultures with and without this compound as described in Protocol 1.
-
After incubation, centrifuge the cultures at 10,000 x g for 10 minutes at 4°C to obtain cell-free supernatants.
-
Prepare the ECR suspension by adding 10 mg of ECR to 1 ml of Tris-HCl buffer.
-
In a microcentrifuge tube, mix 500 µl of the cell-free supernatant with 500 µl of the ECR suspension.
-
Incubate the mixture at 37°C for 3-6 hours with gentle shaking.
-
Stop the reaction by adding 250 µl of 0.1 M phosphate buffer (pH 6.0).
-
Centrifuge at 10,000 x g for 10 minutes to pellet the insoluble ECR.
-
Transfer the supernatant to a new tube and measure the absorbance at 495 nm.
-
A higher absorbance indicates greater elastase activity.
Protocol 4: Rhamnolipid Quantification Assay
Objective: To quantify the effect of this compound on rhamnolipid production.
Materials:
-
P. aeruginosa cell-free supernatants (from Protocol 3)
-
Diethyl ether
-
Orcinol solution (1.6% in distilled water)
-
Concentrated sulfuric acid
-
L-rhamnose for standard curve
Procedure:
-
Acidify 2 ml of the cell-free supernatant to pH 3.0 with concentrated HCl.
-
Extract the rhamnolipids by adding 2 ml of diethyl ether and vortexing.
-
Allow the phases to separate and transfer the upper ether layer to a new tube.
-
Repeat the extraction twice more and pool the ether extracts.
-
Evaporate the diethyl ether in a fume hood or using a rotary evaporator.
-
Resuspend the dried extract in 1 ml of distilled water.
-
To 100 µl of the resuspended extract, add 900 µl of a freshly prepared solution containing 0.19% orcinol in 53% sulfuric acid.
-
Heat the mixture at 80°C for 30 minutes.
-
Cool the samples to room temperature and measure the absorbance at 421 nm.
-
Quantify the rhamnolipid concentration using a standard curve prepared with L-rhamnose.
Protocol 5: Quantitative Real-Time PCR (qRT-PCR) for las System Gene Expression
Objective: To analyze the effect of this compound on the expression of las system regulatory and target genes.
Materials:
-
P. aeruginosa cultures treated with this compound
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (e.g., lasR, lasI, lasB) and a housekeeping gene (e.g., rpoD)
-
qRT-PCR instrument
Procedure:
-
Grow P. aeruginosa with and without this compound to mid-logarithmic or early stationary phase.
-
Harvest the bacterial cells by centrifugation.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA from the RNA template using a reverse transcription kit.
-
Set up the qRT-PCR reactions using SYBR Green master mix, cDNA template, and specific primers for the target and housekeeping genes.
-
Run the qRT-PCR program on a real-time PCR instrument.
-
Analyze the results using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Conclusion
This compound presents a promising tool for researchers studying the las quorum sensing system in P. aeruginosa. By inhibiting the key regulator LasR, this compound allows for the targeted investigation of the role of this system in virulence and biofilm formation. The protocols outlined in these application notes provide a framework for quantifying the anti-virulence effects of this compound and elucidating its impact on the gene expression of the las regulon. Further research to determine the precise quantitative inhibitory parameters of this compound will be invaluable for its application in both basic research and as a potential lead compound in the development of novel anti-infective therapies.
References
Application of Reumycin in Biofilm Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Reumycin, a pyrimidotriazine-containing secondary metabolite isolated from Streptomyces sp. TPMA0082, has been identified as a potent inhibitor of biofilm formation, particularly in the opportunistic pathogen Pseudomonas aeruginosa.[1] Unlike traditional antibiotics that aim to kill bacteria, this compound acts as an anti-virulence agent by disrupting the intricate communication network known as quorum sensing (QS). This mechanism of action makes this compound a compelling candidate for the development of novel therapeutics to combat biofilm-associated infections, which are notoriously resistant to conventional antibiotics.
The primary target of this compound in P. aeruginosa is the LasR receptor, a key transcriptional regulator in the las quorum sensing system.[1] By inhibiting the binding of the natural autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), to LasR, this compound effectively prevents the activation of a cascade of virulence genes.[1] This targeted inhibition leads to a significant reduction in the production of several virulence factors crucial for biofilm development and maintenance, including pyocyanin, rhamnolipids, and elastase, without exerting selective pressure on bacterial growth.[1]
The exploration of this compound and its derivatives opens avenues for the development of standalone anti-biofilm agents or synergistic therapies that could enhance the efficacy of existing antibiotics. The focus on disrupting bacterial communication represents a promising strategy to mitigate the growing threat of antimicrobial resistance.
Quantitative Data on Biofilm and Quorum Sensing Inhibitors
Table 1: Inhibitory Activity of Various Compounds on LasR and Biofilm Formation in P. aeruginosa
| Compound | Target/Mechanism | IC50 (µM) | Biofilm Inhibition (%) | Bacterial Strain |
| ABA-5 | LasR Inhibition | 16.1 | 100% at 50 µM | PAO1 |
| ABA-6 | LasR Inhibition | 14.8 | 100% at 50 µM | PAO1 |
| ABA-10 | Biofilm Inhibition | 21.3 | Not specified | PAO1 |
| ABA-16 | Biofilm Inhibition | Not specified | 46% at 50 µM | PAO1 |
| ABA-29 | LasR/LasI Inhibition | Not specified | 54% at 40 µM | Not specified |
| Patulin | Quorum Sensing Inhibition | Not specified | ~63% at 40 µM | PAO1 |
| Furanone C-30 | Quorum Sensing Inhibition | Not specified | ~76% at 75 µM | PAO1 |
This table presents data for compounds other than this compound to illustrate the range of inhibitory concentrations and effects observed for molecules targeting similar pathways.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol is essential to determine the concentration range of this compound that does not inhibit bacterial growth, ensuring that the observed anti-biofilm effects are not due to bactericidal or bacteriostatic activity.
Materials:
-
This compound
-
Pseudomonas aeruginosa strain (e.g., PAO1)
-
Luria-Bertani (LB) broth
-
Sterile 96-well microtiter plates
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and sterilize by filtration.
-
In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in LB broth to achieve a range of desired concentrations.
-
Prepare an overnight culture of P. aeruginosa in LB broth, and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculate each well containing the this compound dilutions with the bacterial suspension. Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Measure the optical density (OD) at 600 nm using a microplate reader.
-
The MIC is defined as the lowest concentration of this compound at which no visible bacterial growth is observed.
Protocol 2: Crystal Violet (CV) Assay for Biofilm Inhibition
This protocol quantifies the effect of this compound on biofilm formation.
Materials:
-
This compound (at sub-MIC concentrations)
-
Pseudomonas aeruginosa strain (e.g., PAO1)
-
LB broth
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid in water
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Prepare a dilution series of this compound in LB broth at concentrations below the determined MIC.
-
Prepare an overnight culture of P. aeruginosa and dilute it to approximately 1 x 10^6 CFU/mL in LB broth.
-
Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.
-
Add 100 µL of the this compound dilutions to the corresponding wells. Include a positive control (bacteria with vehicle solvent) and a negative control (broth only).
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Carefully discard the planktonic bacteria by inverting the plate and gently tapping it on absorbent paper.
-
Wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent bacteria.
-
Air dry the plate for 15-20 minutes.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.
-
Add 200 µL of 30% acetic acid to each well to solubilize the stained biofilm.
-
Incubate for 10-15 minutes at room temperature.
-
Transfer 150 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [(OD_control - OD_treated) / OD_control] * 100
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits the LasR signaling pathway in P. aeruginosa.
Experimental Workflow for Biofilm Inhibition Assay
Caption: Workflow for the Crystal Violet biofilm inhibition assay.
Logical Relationship of this compound's Anti-Biofilm Action
Caption: Logical flow of this compound's inhibitory effect on biofilm formation.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Reumycin and its Metabolites
Abstract
This application note provides a comprehensive protocol for the quantitative analysis of the novel antitumor antibiotic, Reumycin, and its putative metabolites in biological matrices using High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detection. The described methodology is crucial for pharmacokinetic, pharmacodynamic, and drug metabolism studies in the development of this compound as a therapeutic agent. Detailed experimental workflows, sample preparation protocols, and data analysis procedures are presented to guide researchers in the accurate quantification of these compounds.
Introduction
This compound is an antitumor antibiotic with potential applications in oncology.[1] Understanding its metabolic fate and its mechanism of action is critical for its clinical development. This document outlines a robust and sensitive HPLC method for the separation and quantification of this compound and its potential metabolites. Additionally, a hypothetical signaling pathway for this compound's cytotoxic effects is presented to provide a framework for mechanistic studies. While specific metabolites and pathways for this compound are not yet fully elucidated in publicly available literature, this protocol provides a strong starting point for such investigations based on common metabolic transformations of similar chemical structures.
Experimental Protocols
Sample Preparation from Plasma
A liquid-liquid extraction (LLE) protocol is recommended for the extraction of this compound and its metabolites from plasma samples.
Materials:
-
Human or animal plasma samples
-
This compound analytical standard
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Acetonitrile (ACN), HPLC grade
-
Ethyl acetate, HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Spike 100 µL of plasma with 10 µL of the Internal Standard (IS) solution.
-
Add 500 µL of ethyl acetate to the plasma sample.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 1 minute and transfer the solution to an HPLC vial for analysis.
HPLC-UV/MS Method
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, and column oven.
-
UV-Vis Diode Array Detector (DAD).
-
Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap) with an Electrospray Ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 280 nm.
Mass Spectrometry Conditions (Hypothetical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Gas Flow (Nitrogen): 800 L/hr.
-
Scan Range: m/z 100-1000.
-
For Targeted Analysis (MRM):
-
This compound: m/z 350 -> 250 (hypothetical).
-
Metabolite 1 (Hydroxylated): m/z 366 -> 266 (hypothetical).
-
Metabolite 2 (Glucuronidated): m/z 526 -> 350 (hypothetical).
-
Data Presentation
Table 1: Hypothetical Retention Times and Mass Transitions for this compound and its Metabolites
| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 12.5 | 350 | 250 |
| Metabolite 1 (M+O) | 10.2 | 366 | 266 |
| Metabolite 2 (M+Glucuronic Acid) | 8.7 | 526 | 350 |
| Internal Standard | 11.0 | 364 | 264 |
Table 2: Hypothetical Calibration Curve Data for this compound in Plasma
| Concentration (ng/mL) | Peak Area Ratio (this compound/IS) |
| 1 | 0.052 |
| 5 | 0.255 |
| 10 | 0.510 |
| 50 | 2.53 |
| 100 | 5.08 |
| 500 | 25.4 |
| 1000 | 50.9 |
| Linearity (R²) | 0.9995 |
| LOD (ng/mL) | 0.5 |
| LOQ (ng/mL) | 1.0 |
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and analysis of this compound from plasma.
Hypothetical Signaling Pathway of this compound
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Discussion
The methods presented in this application note provide a framework for the reliable quantification of this compound and its metabolites in a biological matrix. The LLE sample preparation is effective for cleaning up complex samples like plasma, and the HPLC-UV/MS method offers the selectivity and sensitivity required for low-level detection. The hypothetical signaling pathway suggests that this compound may exert its antitumor effects by inhibiting a key cell survival pathway, such as the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis. Further studies are required to identify the specific metabolites of this compound and to validate this proposed mechanism of action.
Conclusion
This application note details a comprehensive and robust methodology for the HPLC-based analysis of this compound and its potential metabolites. The provided protocols and data serve as a valuable resource for researchers and drug development professionals working on the preclinical and clinical evaluation of this promising antitumor agent. The visualization of the experimental workflow and a hypothetical signaling pathway aids in the conceptual understanding of the analytical process and the potential mechanism of action of this compound.
References
Application Notes: Gene Expression Analysis in Response to Reumycin Treatment
Introduction
Reumycin is an antitumor antibiotic characterized as a uracil derivative, belonging to the triazine class of compounds.[1][2] It has demonstrated antineoplastic activity against various tumor cells in experimental research.[3] Understanding the molecular mechanisms behind this compound's antitumor effects is crucial for its development as a potential therapeutic agent. Gene expression analysis is a powerful tool for elucidating these mechanisms by quantifying changes in messenger RNA (mRNA) levels of specific genes following drug treatment.[4][5] This document provides a comprehensive set of protocols for analyzing the effects of this compound on gene expression in a cancer cell line model, from cell culture and treatment to data analysis by quantitative real-time PCR (qPCR).
Principle of Analysis
The workflow begins with the treatment of a selected cancer cell line with this compound. Total RNA is then extracted from both treated and untreated (control) cells. The integrity and purity of the RNA are critical for reliable downstream applications.[6] This RNA is then reverse-transcribed into more stable complementary DNA (cDNA).[7] Finally, the cDNA serves as a template for quantitative real-time PCR (qPCR), which measures the amplification of target genes in real-time using a fluorescent dye like SYBR Green.[8] By comparing the expression levels of target genes (e.g., those involved in apoptosis, cell cycle control, and stress responses) relative to a stable housekeeping gene, the specific effects of this compound on cellular signaling pathways can be determined.[9][10]
Hypothetical Signaling Pathway Modulated by this compound
While the precise mechanism of this compound is under investigation, many antitumor antibiotics induce cellular stress and DNA damage.[11] The following diagram illustrates a plausible signaling cascade initiated by this compound, leading to apoptosis and cell cycle arrest.
Caption: Hypothetical this compound-induced cell death pathway.
Experimental Workflow Overview
The entire process from sample preparation to data interpretation follows a structured workflow to ensure reproducibility and accuracy.
Caption: Workflow for this compound gene expression analysis.
Detailed Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Seed human breast cancer cells (MCF-7) in a 6-well plate at a density of 2 x 10^5 cells per well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for attachment.
-
Treatment Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture media to the desired final concentration (e.g., 50 µM). Prepare a vehicle control with an equivalent concentration of DMSO.
-
Cell Treatment: Replace the medium in the wells with the this compound-containing medium or the vehicle control medium.
-
Incubation: Incubate the treated cells for the desired time point (e.g., 24 hours).
-
Harvesting: After incubation, wash the cells with PBS and harvest them for RNA extraction.
Protocol 2: Total RNA Isolation using TRIzol Reagent
This protocol is adapted from standard TRIzol-based RNA extraction methods.[12][13][14][15]
-
Homogenization: Add 1 mL of TRIzol® Reagent directly to each well of the 6-well plate. Pipette the cell lysate up and down several times to homogenize.[12]
-
Phase Separation: Transfer the lysate to an RNase-free microcentrifuge tube. Incubate at room temperature for 5 minutes. Add 0.2 mL of chloroform per 1 mL of TRIzol® used. Shake the tube vigorously for 15 seconds and incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.[13] The mixture will separate into three phases.
-
RNA Precipitation: Carefully transfer the upper, colorless aqueous phase to a new tube. Add 0.5 mL of isopropanol per 1 mL of TRIzol® used initially. Mix gently and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.[12][13]
-
RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.[12]
-
Resuspension: Discard the ethanol wash and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA pellet in 20-50 µL of RNase-free water.
-
Quantification: Determine RNA concentration and purity (A260/280 ratio) using a Nanodrop spectrophotometer. Store RNA at -80°C.
Protocol 3: cDNA Synthesis (Reverse Transcription)
This protocol outlines the synthesis of cDNA from the isolated total RNA.[6][16][17][18]
-
Reaction Setup: In a 0.2 mL PCR tube, combine the following on ice:
-
Total RNA: 1 µg
-
Oligo(dT) primer (10 µM): 1 µL
-
dNTP mix (10 mM): 1 µL
-
RNase-free water: to a final volume of 13 µL
-
-
Denaturation: Gently mix, centrifuge briefly, and incubate at 65°C for 5 minutes. Immediately place on ice for at least 1 minute.[17]
-
Master Mix Preparation: Prepare a master mix by combining:
-
5X First-Strand Buffer: 4 µL
-
0.1 M DTT: 1 µL
-
RNase Inhibitor: 1 µL
-
Reverse Transcriptase (e.g., SuperScript III): 1 µL
-
-
Reverse Transcription: Add 7 µL of the master mix to the denatured RNA mixture.
-
Incubation: Incubate the reaction at 50°C for 50-60 minutes, followed by an inactivation step at 70°C for 15 minutes.[17][18]
-
Storage: Store the synthesized cDNA at -20°C.
Protocol 4: Quantitative Real-Time PCR (qPCR) with SYBR Green
This protocol uses a SYBR Green-based method for relative quantification.[8][19][20]
-
Primer Design: Use validated primers for target genes and a housekeeping gene (Table 1).
-
cDNA Dilution: Dilute the cDNA template 1:10 with nuclease-free water.[18]
-
Reaction Mix Preparation: Prepare a master mix for each primer set. For a single 20 µL reaction, combine:
-
2X SYBR Green qPCR Master Mix: 10 µL
-
Forward Primer (5 µM): 1 µL
-
Reverse Primer (5 µM): 1 µL
-
Nuclease-free water: 4 µL
-
-
Plate Setup: Aliquot 16 µL of the master mix into each well of a 96-well qPCR plate. Add 4 µL of diluted cDNA to each well. Run each sample in triplicate.[20] Include a no-template control (NTC) for each primer set.
-
Thermal Cycling: Perform the qPCR using a real-time PCR instrument with a standard cycling protocol:
-
Initial Denaturation: 95°C for 3 minutes.
-
40 Cycles:
-
Denaturation: 95°C for 10 seconds.
-
Annealing/Extension: 60°C for 45 seconds (data acquisition step).
-
-
Melt Curve Analysis: To verify product specificity.[18]
-
Data Presentation and Analysis
Gene expression changes are calculated using the 2-ΔΔCt (Livak) method, which normalizes the target gene expression to a reference gene and compares it to the control group.[9][10][21][22]
Table 1: Primer Sequences for qPCR
| Gene Name | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
|---|---|---|
| TP53 (p53) | GTTCCGAGAGCTGAATGAGG | TCTGAGTCAGGCCCTTCTGT |
| BAX | GCTGTTGGGCTGGATCCAAG | TCAGCCCATCTTCTTCCAGA |
| BCL2 | GGTGGGGTCATGTGTGTGG | GGTGCCGGTTCAGGTACTCA |
| CDKN1A (p21) | TGTCCGTCAGAACCCATGC | AAAGTCGAAGTTCCATCGCTC |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Table 2: Hypothetical qPCR Raw Ct Values (Note: This data is for illustrative purposes only.)
| Sample | Target Gene | Replicate 1 (Ct) | Replicate 2 (Ct) | Replicate 3 (Ct) | Average Ct |
|---|---|---|---|---|---|
| Control | GAPDH | 18.52 | 18.45 | 18.61 | 18.53 |
| Control | TP53 | 24.15 | 24.22 | 24.09 | 24.15 |
| Control | BAX | 22.89 | 22.95 | 22.81 | 22.88 |
| Control | BCL2 | 21.54 | 21.60 | 21.49 | 21.54 |
| This compound | GAPDH | 18.63 | 18.55 | 18.59 | 18.59 |
| This compound | TP53 | 22.91 | 22.85 | 22.99 | 22.92 |
| This compound | BAX | 20.72 | 20.65 | 20.77 | 20.71 |
| this compound | BCL2 | 23.44 | 23.51 | 23.38 | 23.44 |
Table 3: Summary of Relative Gene Expression Changes (Calculated using the 2-ΔΔCt method relative to Control)
| Gene | ΔCt (Control) | ΔCt (this compound) | ΔΔCt | Fold Change (2-ΔΔCt) | Regulation |
|---|---|---|---|---|---|
| TP53 | 5.62 | 4.33 | -1.29 | 2.45 | Upregulated |
| BAX | 4.35 | 2.12 | -2.23 | 4.69 | Upregulated |
| BCL2 | 3.01 | 4.85 | 1.84 | 0.28 | Downregulated |
References
- 1. [Action of this compound on the blood system in an experiment] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Structure and physicochemical properties of isolated molecules of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Long-Term Use of Amoxicillin Is Associated with Changes in Gene Expression and DNA Methylation in Patients with Low Back Pain and Modic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Five Steps to Optimal cDNA Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. 2.5. cDNA synthesis, RT-PCR and RT-qPCR [bio-protocol.org]
- 8. How to Set Up a qPCR Reaction Using SYBR Green [synapse.patsnap.com]
- 9. toptipbio.com [toptipbio.com]
- 10. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The mitomycin bioreductive antitumor agents: cross-linking and alkylation of DNA as the molecular basis of their activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. health.uconn.edu [health.uconn.edu]
- 13. zymoresearch.com [zymoresearch.com]
- 14. cancer.gov [cancer.gov]
- 15. RNA Extraction using Trizol [protocols.io]
- 16. inflathrace.gr [inflathrace.gr]
- 17. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 18. glycoenzymes.ccrc.uga.edu [glycoenzymes.ccrc.uga.edu]
- 19. Universal protocol of quantitative PCR (qPCR) with SYBR Green Clinisciences [clinisciences.com]
- 20. qPCR – Power SYBR Green Protocol [protocols.io]
- 21. The Delta-Delta Ct Method — Inclass Activities 170218 documentation [2017-spring-bioinfo.readthedocs.io]
- 22. What is the comparative or ??Ct method for qPCR assay data analysis? How is the comparative or ??Ct method for qPCR assay data analysis performed? [qiagen.com]
Troubleshooting & Optimization
Reumycin stability and solubility in experiments
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments involving Reumycin. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and solubility of this potent antineoplastic and antimicrobial agent.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound powder is stable for over two years if stored under the correct conditions. For short-term storage (days to weeks), keep it in a dry, dark environment at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to prepare stock solutions in a suitable organic solvent, such as DMSO. For short-term storage of stock solutions (days to weeks), they can be kept at 0-4°C. For long-term storage, aliquoting the stock solution into single-use vials and storing them at -20°C is advisable to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound should be prepared fresh before use.
Q3: What is the general solubility profile of this compound?
Q4: Is this compound stable in aqueous solutions?
A4: The stability of this compound in aqueous solutions can be influenced by factors such as pH and temperature. As a general observation for similar compounds, stability is often greater in acidic conditions compared to neutral or alkaline solutions where degradation can be more rapid.[2][3][4] It is crucial to experimentally determine the stability of this compound under your specific experimental conditions.
Troubleshooting Guides
Solubility Issues
| Problem | Potential Cause | Troubleshooting Steps |
| This compound does not dissolve in aqueous buffer. | Low intrinsic aqueous solubility. | 1. First, dissolve this compound in a small amount of a water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution. 2. Then, dilute the stock solution into the aqueous buffer to the desired final concentration. Ensure the final concentration of the organic solvent is low enough not to affect your experiment (typically <0.5%). |
| Precipitate forms after diluting the stock solution into aqueous buffer. | The final concentration exceeds the solubility limit in the aqueous buffer. | 1. Lower the final concentration of this compound in the aqueous buffer. 2. Increase the percentage of the organic co-solvent, if permissible for your experimental setup. 3. Adjust the pH of the buffer, as solubility can be pH-dependent. |
| The compound appears as a waxy solid and is difficult to weigh. | Some compounds can be hygroscopic or have a low melting point. | Dissolve the entire contents of the vial in a known volume of a suitable solvent to create a stock solution of a known concentration. This avoids the need for weighing small, difficult-to-handle amounts.[5] |
Stability Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of activity or inconsistent results over time. | Degradation of this compound in the experimental medium. | 1. Prepare fresh solutions of this compound for each experiment. 2. If using a stock solution, aliquot and store at -20°C or below and avoid multiple freeze-thaw cycles. 3. Assess the stability of this compound in your specific experimental buffer and at the incubation temperature by performing a time-course experiment and analyzing the concentration of the active compound at different time points using a suitable analytical method like HPLC. |
| Color change observed in the solution. | Chemical degradation of the compound. | 1. This is often an indicator of instability. Discard the solution and prepare a fresh one. 2. Protect the solution from light by using amber vials or covering the container with aluminum foil. 3. Consider if any components in your media could be reacting with this compound. |
| Unexpected peaks appear in analytical assays (e.g., HPLC). | Formation of degradation products. | 1. Characterize the degradation products if possible, as this can provide insight into the degradation pathway. 2. Optimize storage and experimental conditions (e.g., pH, temperature, light exposure) to minimize degradation. |
Data Presentation
Table 1: Illustrative Solubility of this compound in Common Solvents
| Solvent | Illustrative Solubility (mg/mL) | Notes |
| DMSO | > 20 | Recommended for stock solutions. |
| DMF | > 15 | Alternative for stock solutions. |
| Ethanol | ~ 5 | Moderate solubility. |
| Methanol | ~ 2 | Lower solubility. |
| Water | < 0.1 | Very low solubility. |
| PBS (pH 7.4) | < 0.1 | Very low solubility. |
Disclaimer: The data in this table is illustrative and intended for guidance. Actual solubility should be determined experimentally.
Table 2: Illustrative Stability of this compound in Aqueous Buffer (pH 7.4) at Different Temperatures
| Temperature | Half-life (t½) (Illustrative) | Recommendations |
| 4°C | ~ 48 hours | Prepare fresh and use within 2 days. |
| 25°C (Room Temp) | ~ 8 hours | Prepare fresh immediately before use. |
| 37°C | ~ 2 hours | Use immediately after preparation. |
Disclaimer: The data in this table is illustrative and intended for guidance. Actual stability should be determined experimentally under your specific conditions.
Experimental Protocols
Protocol 1: Determination of this compound Solubility
Objective: To determine the solubility of this compound in a specific solvent.
Materials:
-
This compound powder
-
Selected solvent (e.g., PBS pH 7.4, DMSO)
-
Vials
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV)
Method:
-
Add an excess amount of this compound powder to a vial containing a known volume of the solvent.
-
Tightly cap the vial and agitate at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated analytical method.
-
Calculate the solubility in the original solvent, accounting for the dilution factor.
Protocol 2: Assessment of this compound Stability in Aqueous Solution
Objective: To evaluate the stability of this compound in an aqueous buffer over time at a specific temperature.
Materials:
-
This compound stock solution (in an organic solvent like DMSO)
-
Aqueous buffer of interest (e.g., PBS pH 7.4)
-
Incubator or water bath set to the desired temperature
-
Analytical method for quantification (e.g., HPLC-UV)
Method:
-
Prepare a solution of this compound in the aqueous buffer at the desired final concentration by diluting the stock solution.
-
Immediately after preparation (t=0), take an aliquot, and analyze it using a validated analytical method to determine the initial concentration.
-
Incubate the remaining solution at the desired temperature (e.g., 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from the solution.
-
Analyze each aliquot to determine the concentration of this compound remaining.
-
Plot the concentration of this compound versus time to determine the degradation kinetics and half-life.
Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. Study of the stability of polymyxins B(1), E(1) and E(2) in aqueous solution using liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physical and Chemical Stability of Curcumin in Aqueous Solutions and Emulsions: Impact of pH, Temperature, and Molecular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing Reumycin Concentration in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Reumycin in cell culture experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: I'm observing high levels of cell death, even at low concentrations of this compound. What could be the cause?
A: High cytotoxicity at low concentrations can be due to several factors:
-
High Cell Sensitivity: The cell line you are using may be particularly sensitive to this compound. It is crucial to perform a dose-response experiment, such as a kill curve, to determine the optimal concentration for your specific cell line.
-
Incorrect Concentration Calculation: Double-check all calculations for the preparation of your this compound stock solution and working solutions.
-
Off-target Effects: At higher than necessary concentrations, this compound may have off-target effects leading to widespread cell death.[1]
Solution:
-
Perform a Kill Curve Assay: This is essential to determine the minimum concentration of this compound required to effectively select for transfected or transduced cells while minimizing toxicity to non-target cells. A detailed protocol is provided below.
-
Verify Stock Solution Concentration: If possible, verify the concentration of your this compound stock solution using a spectrophotometer or other analytical methods.
-
Reduce Initial Seeding Density: High cell density at the time of selection can sometimes increase sensitivity to antibiotics. Try seeding fewer cells.
Q2: My non-transfected/non-transduced cells are not dying after this compound selection. What should I do?
A: Ineffective selection can compromise your experiment. Here are the likely causes and how to address them:
-
Sub-optimal this compound Concentration: The concentration of this compound may be too low to effectively kill the non-target cells. Each cell line has a different sensitivity to antibiotics.[1][2]
-
Antibiotic Degradation: this compound solution may have degraded due to improper storage or multiple freeze-thaw cycles.
-
High Cell Confluency: A very high cell density can sometimes allow some non-resistant cells to survive the selection process.
Solution:
-
Increase this compound Concentration: Based on your initial kill curve results, you may need to test a higher range of concentrations.
-
Prepare Fresh this compound Solution: Always prepare fresh working dilutions of this compound from a properly stored stock solution. Avoid repeated freeze-thaw cycles of the stock.
-
Optimize Seeding Density: Ensure cells are not overly confluent when you begin the selection process. A confluence of 25-50% is often recommended.[2]
-
Extend Selection Period: Some cell lines may require a longer exposure to the antibiotic for complete cell death to occur. Continue the selection for up to 10-14 days, replacing the medium with fresh this compound every 2-3 days.[1]
Q3: I'm seeing inconsistent results between experiments when using this compound. Why is this happening?
A: Inconsistent results are often due to variability in experimental conditions.
-
Variable Cell Health and Passage Number: The health, passage number, and confluency of your cells can affect their response to the antibiotic.
-
Inconsistent Reagent Preparation: Variations in the preparation of media and this compound solutions can lead to different outcomes.
-
Lot-to-Lot Variability of Serum: Different lots of fetal bovine serum (FBS) can have varying levels of components that may affect cell growth and antibiotic sensitivity.
Solution:
-
Standardize Cell Culture Practices: Use cells within a consistent and low passage number range. Always seed cells at the same density and ensure they are in the logarithmic growth phase.
-
Maintain Consistent Reagent Preparation: Use a standardized protocol for preparing all solutions and media.
-
Test New Serum Lots: Before using a new lot of FBS for a critical experiment, it is good practice to test it to ensure it supports cell growth consistently with previous lots.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound?
Q2: How does this compound work?
A: this compound is a pyrimidotriazine compound with antineoplastic and antimicrobial properties. While its precise mechanism is still under investigation, compounds with a similar pyrimidopyrimidine structure have been shown to act as anticancer agents by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[1] They can also induce programmed cell death (apoptosis) and cause cell cycle arrest.[1]
Q3: Can I use this compound in combination with other antibiotics?
A: Using multiple antibiotics is generally not recommended unless your experimental design specifically requires it (e.g., dual selection vectors). Combining antibiotics can have synergistic or antagonistic effects on cell viability and selection efficiency, which would need to be carefully validated.
Q4: How should I store my this compound stock solution?
A: this compound stock solutions should be stored at -20°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Experimental Protocols
Protocol: Determining Optimal this compound Concentration using a Kill Curve Assay
This protocol outlines the steps to determine the minimal concentration of this compound required to kill non-resistant cells.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mg/mL in a suitable solvent)
-
24-well or 96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Incubator (37°C, 5% CO₂)
Methodology:
-
Cell Seeding:
-
On Day 0, seed your cells into the wells of a 24-well or 96-well plate at a density that will result in approximately 25-50% confluency on the following day.[2]
-
Include several wells as "no-treatment" controls.
-
-
Preparation of this compound Dilutions:
-
On Day 1, prepare a series of dilutions of this compound in your complete cell culture medium. A suggested range of final concentrations to test is: 0, 0.5, 1, 2.5, 5, 10, 20, 30, 40, and 50 µg/mL.
-
Prepare a sufficient volume of each concentration to allow for media changes throughout the experiment.
-
-
Treatment:
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Add fresh medium without this compound to the control wells.
-
Return the plate to the incubator.
-
-
Monitoring and Media Changes:
-
Observe the cells daily for signs of cytotoxicity (e.g., rounding, detachment, floating cells).
-
Replace the medium with freshly prepared medium containing the corresponding this compound concentrations every 2-3 days.[1]
-
-
Determining the Optimal Concentration:
-
Continue the experiment for 7-10 days.[1]
-
The optimal concentration of this compound is the lowest concentration that results in 100% cell death within this timeframe. Cell viability can be assessed visually or by using a cell viability assay such as Trypan Blue exclusion or a commercially available kit (e.g., MTT, PrestoBlue).
-
Data Presentation
Table 1: Example Kill Curve Data for Cell Line "X"
| This compound Concentration (µg/mL) | Day 3 (% Viability) | Day 5 (% Viability) | Day 7 (% Viability) | Day 10 (% Viability) |
| 0 (Control) | 100 | 100 | 100 | 100 |
| 0.5 | 95 | 80 | 60 | 40 |
| 1.0 | 90 | 65 | 40 | 20 |
| 2.5 | 70 | 40 | 15 | 5 |
| 5.0 | 50 | 20 | 5 | 0 |
| 10.0 | 20 | 5 | 0 | 0 |
| 20.0 | 5 | 0 | 0 | 0 |
In this example, the optimal concentration of this compound for Cell Line "X" would be 10.0 µg/mL, as it is the lowest concentration that achieved 100% cell death by day 5 and maintained it.
Visualizations
Signaling Pathways Potentially Affected by this compound
The following diagrams illustrate the potential mechanisms of action of this compound based on the activity of structurally related pyrimidotriazine and pyrimidopyrimidine compounds.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.
References
Reumycin off-target effects in research
Disclaimer: Due to the limited availability of specific research data on Reumycin, this technical support guide has been developed based on the known off-target effects and experimental considerations for related chemical classes, such as pyrimidine and triazine-based inhibitors and redox-cycling antitumor antibiotics. The following information should be used as a general guide for troubleshooting and further investigation.
Frequently Asked Questions (FAQs)
1. What are the potential off-target effects of this compound?
Based on its classification as a potential pyrimidine or triazine-based antitumor agent, this compound may exhibit off-target activity against various protein kinases. Many inhibitors with these core structures are known to interact with multiple kinases beyond their intended target.[1][2][3] Off-target inhibition can lead to unexpected cellular phenotypes and side effects. Common off-target signaling pathways for this class of compounds include the PI3K/Akt/mTOR and EGFR signaling cascades.[1][4][5] Additionally, as an antitumor antibiotic, this compound might undergo redox cycling, leading to the production of reactive oxygen species (ROS) and subsequent oxidative stress, which can affect numerous cellular processes.[6][7]
2. We are observing unexpected changes in cell proliferation and survival in our experiments with this compound. What could be the cause?
Unexpected effects on cell proliferation and survival could be due to off-target kinase inhibition. For instance, unintentional inhibition of kinases in the PI3K/Akt/mTOR pathway can significantly impact cell growth and survival signaling.[1][5] Another possibility is the induction of oxidative stress through redox cycling, which can trigger apoptosis or other forms of cell death.[6][7] It is also important to consider that some triazine derivatives have been shown to induce apoptosis through pathways involving β-catenin.[8]
3. How can we determine if the observed effects in our experiments are on-target or off-target?
Distinguishing between on-target and off-target effects is crucial for the correct interpretation of experimental results. A common approach is to use a secondary, structurally distinct inhibitor of the intended target. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect. Conversely, if the phenotypes differ, off-target effects are likely involved. Another powerful technique is to use genetic approaches, such as CRISPR/Cas9-mediated knockout or siRNA-mediated knockdown of the intended target. If the cellular response to this compound persists even in the absence of the target protein, the observed effect is off-target.
4. What concentration of this compound should be used to minimize off-target effects?
To minimize off-target effects, it is recommended to use the lowest concentration of this compound that elicits the desired on-target effect. Performing a dose-response experiment is essential to determine the optimal concentration. It is important to note that many off-target effects are concentration-dependent.[9] Whenever possible, correlate the concentrations used in cell-based assays with in vivo pharmacokinetic data to ensure they are physiologically relevant.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Results Between Experiments
-
Possible Cause: Degradation of this compound stock solution.
-
Solution: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Before use, visually inspect the solution for any precipitation.
-
-
Possible Cause: Variability in cell culture conditions.
-
Solution: Ensure consistency in cell density at the time of treatment, passage number, and media composition. Changes in these parameters can alter cellular responses to treatment.
-
-
Possible Cause: Contamination of cell cultures.
-
Solution: Regularly test cell lines for mycoplasma and other microbial contaminants. If contamination is suspected, discard the culture and start a new one from a frozen stock.
-
Issue 2: High Levels of Cell Death Observed at Low Concentrations of this compound
-
Possible Cause: Off-target cytotoxicity.
-
Possible Cause: Induction of excessive oxidative stress.
-
Solution: Measure the levels of reactive oxygen species (ROS) in cells treated with this compound using a fluorescent probe such as DCFDA. If ROS levels are elevated, test whether the cytotoxicity can be rescued by co-treatment with an antioxidant like N-acetylcysteine (NAC).
-
Issue 3: Observed Phenotype Does Not Match the Known Function of the Intended Target
-
Possible Cause: The phenotype is a result of an off-target effect.
-
Possible Cause: The compound is acting through a previously uncharacterized mechanism.
-
Solution: Use unbiased screening approaches, such as RNA-seq or proteomics, to identify changes in gene expression or protein abundance that can provide clues to the underlying mechanism of action.
-
Data on Off-Target Effects of Related Compounds
Due to the lack of specific data for this compound, the following table summarizes off-target inhibition data for other triazine-based kinase inhibitors to provide a reference for potential off-target liabilities.
| Compound Class | Intended Target | Off-Target Kinase | IC50 (nM) | Reference Cell Line |
| s-Triazine Derivative | PI3K/mTOR | EGFR | 61 | HCT-116 |
| s-Triazine Derivative | Not Specified | hA1 AR | 139.3 | Not Specified |
| s-Triazine Derivative | Not Specified | hA3 AR | 55.5 | Not Specified |
Table 1: Examples of off-target inhibitory concentrations (IC50) for s-triazine derivatives against various kinases and receptors. This data is intended to be illustrative of potential off-target activities for this class of compounds.[1]
Experimental Protocols
Protocol 1: Kinase Profiling to Identify Off-Target Inhibition
Objective: To identify the spectrum of kinases inhibited by this compound at a given concentration.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. For an initial screen, a concentration of 1 µM is often used.
-
Kinase Panel: Select a broad panel of recombinant human kinases. Several commercial services offer panels of over 400 kinases.
-
Assay Principle: The assay typically measures the ability of the kinase to phosphorylate a substrate in the presence and absence of the test compound. This is often a radiometric assay using ³³P-ATP or a fluorescence-based assay.
-
Procedure: a. The kinase, substrate, and ATP are incubated in a buffer solution. b. this compound (or vehicle control) is added to the reaction mixture. c. The reaction is allowed to proceed for a specified time at a controlled temperature. d. The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
Data Analysis: The percentage of kinase activity remaining in the presence of this compound is calculated relative to the vehicle control. A significant reduction in activity (e.g., >90% inhibition) indicates a potential off-target interaction.
-
Follow-up: For any identified off-target kinases, determine the IC50 value by performing the assay with a range of this compound concentrations.
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Verify Target Engagement
Objective: To confirm that this compound binds to its intended target and any identified off-targets within a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at the desired concentration or with a vehicle control for a specified period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for a few minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifugation: Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed.
-
Protein Quantification: Collect the supernatant and quantify the amount of the target protein (and potential off-target proteins) remaining in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound has bound to and stabilized the protein.
Visualizations
Caption: Potential off-target inhibition of the PI3K/Akt/mTOR pathway by this compound.
Caption: Workflow for identifying and validating this compound's off-target effects.
References
- 1. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Redox-Cycling "Mitocans" as Effective New Developments in Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Doxorubicin Redox Biology: Redox Cycling, Topoisomerase Inhibition, and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
Reumycin stability at different pH and temperatures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Reumycin at different pH and temperature conditions.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the stability of this compound?
A1: The initial assessment of this compound stability involves a forced degradation study. This entails subjecting a solution of this compound to a range of stress conditions, including acidic, basic, oxidative, and photolytic stress, at an elevated temperature. The goal is to identify potential degradation pathways and the analytical methods that can best detect the parent compound and its degradants.
Q2: How should I select the appropriate pH range and temperature points for a detailed stability study?
A2: The pH range should typically cover the physiological range (pH 4-8) and extend to more acidic and basic conditions (e.g., pH 2 and pH 10) to understand the full stability profile. Temperature selection should include refrigerated (2-8°C), room temperature (20-25°C), and accelerated conditions (e.g., 40°C, 60°C). The choice of specific points can be guided by the intended storage and use of this compound.
Q3: What analytical techniques are suitable for monitoring this compound degradation?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable method for stability testing.[1][2][3] It allows for the separation and quantification of the active pharmaceutical ingredient (API) from its degradation products.[1] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structure of the degradation products.[1][3][4]
Q4: How is the shelf life of this compound determined?
A4: The shelf life is determined through long-term stability studies under defined storage conditions.[5] The degradation kinetics, often following first-order or pseudo-first-order reactions, are studied to predict the time it takes for the concentration of this compound to decrease to a certain percentage of its initial value (e.g., 90%).[6][7][8]
Troubleshooting Guides
Problem: Rapid degradation of this compound is observed at the initial experimental conditions.
-
Q: My this compound sample is degrading almost completely within the first time point of my study. What should I do?
-
A: This indicates that the stress condition (pH or temperature) is too harsh. It is recommended to reduce the temperature in increments of 10-20°C or to use a less extreme pH. For example, if rapid degradation is observed at pH 2, consider testing at pH 3 and 4.
-
Problem: Multiple unknown peaks appear in the HPLC chromatogram during the stability study.
-
Q: I am observing several new peaks in my HPLC analysis of a stressed this compound sample. How can I identify these?
-
A: These new peaks likely represent degradation products. To identify them, you can use a diode array detector (DAD) to obtain the UV spectrum of each peak, which can provide some structural information. For definitive identification, collecting fractions of each peak and analyzing them by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.
-
Problem: The stability data is not reproducible between experiments.
-
Q: I am getting different degradation rates for this compound under the same pH and temperature conditions in separate experiments. What could be the cause?
-
A: Lack of reproducibility can stem from several factors:
-
Inconsistent sample preparation: Ensure that the concentration of this compound and the composition of the buffer are identical in all experiments.
-
Fluctuations in temperature: Use a calibrated incubator or water bath with precise temperature control.
-
Variability in analytical method: Check the performance of your HPLC system, including pump flow rate and column temperature, to ensure consistency.
-
Matrix effects: If working with complex matrices, consider the possibility of interactions that may vary between samples.
-
-
Data Presentation
Table 1: Hypothetical pH and Temperature Stability Study Design for this compound
| pH | Temperature (°C) | Time Points (hours) |
| 2.0 | 4, 25, 40, 60 | 0, 1, 2, 4, 8, 12, 24 |
| 4.0 | 4, 25, 40, 60 | 0, 1, 2, 4, 8, 12, 24 |
| 7.0 | 4, 25, 40, 60 | 0, 1, 2, 4, 8, 12, 24 |
| 10.0 | 4, 25, 40, 60 | 0, 1, 2, 4, 8, 12, 24 |
Table 2: Example of Data Collection for this compound Degradation at pH 7.0 and 40°C
| Time (hours) | Peak Area of this compound | Concentration of this compound (µg/mL) | % Remaining |
| 0 | 125600 | 100.0 | 100.0 |
| 1 | 119320 | 95.0 | 95.0 |
| 2 | 113354 | 90.2 | 90.2 |
| 4 | 102118 | 81.3 | 81.3 |
| 8 | 83748 | 66.7 | 66.7 |
| 12 | 68245 | 54.3 | 54.3 |
| 24 | 45964 | 36.6 | 36.6 |
Table 3: Summary of Hypothetical Half-life (t½) of this compound at Different Conditions
| pH | Temperature (°C) | Half-life (hours) |
| 2.0 | 40 | 5.2 |
| 4.0 | 40 | 25.8 |
| 7.0 | 40 | 15.1 |
| 10.0 | 40 | 8.7 |
Experimental Protocols
Protocol 1: Preparation of Buffer Solutions for Stability Studies
-
Prepare stock solutions: Prepare 0.1 M solutions of citric acid, sodium phosphate monobasic, and sodium phosphate dibasic.
-
pH 2.0 and 4.0 (Citrate-Phosphate Buffer): Mix the citric acid and sodium phosphate monobasic stock solutions in appropriate ratios to achieve the target pH. Verify the pH with a calibrated pH meter.
-
pH 7.0 (Phosphate Buffer): Mix the sodium phosphate monobasic and sodium phosphate dibasic stock solutions to achieve a pH of 7.0. Verify the pH.
-
pH 10.0 (Phosphate-Carbonate Buffer): Prepare a 0.1 M sodium carbonate solution and mix with the 0.1 M sodium phosphate dibasic solution to achieve a pH of 10.0. Verify the pH.
-
Sterilization: Filter all buffer solutions through a 0.22 µm filter before use.
Protocol 2: this compound Stability Testing
-
Prepare this compound stock solution: Dissolve this compound in a suitable solvent (e.g., DMSO or water) to prepare a concentrated stock solution.
-
Sample preparation: Dilute the this compound stock solution with the respective pH buffers to a final concentration of 100 µg/mL in amber vials to protect from light.
-
Incubation: Place the vials in calibrated incubators or water baths set to the desired temperatures (4°C, 25°C, 40°C, and 60°C).
-
Time points: At each specified time point, withdraw an aliquot from each vial.
-
Quenching: If necessary, quench the degradation reaction by immediately freezing the sample at -20°C or by adding a quenching agent.
-
Analysis: Analyze the samples by HPLC according to a validated method.
Protocol 3: Generalized HPLC Method for this compound Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at the wavelength of maximum absorbance for this compound.
-
Column Temperature: 30°C.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting guide for this compound stability studies.
References
- 1. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 2. Chemical and stability studies - Eurofins Scientific [eurofins.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics and mechanism of the degradation of 1a-acetylmitomycin C in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Degradation kinetics and mechanism of N6-[(dimethylamino)methylene]mitomycin C in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics of nikkomycin Z degradation in aqueous solution and in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility of Reumycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with Reumycin, focusing on its solubility characteristics in Dimethyl Sulfoxide (DMSO) versus aqueous solutions. Due to the limited availability of public data on the specific solubility of this compound, this guide offers detailed experimental protocols to empower researchers to determine solubility in their own laboratory settings, alongside comprehensive troubleshooting and frequently asked questions.
Solubility Profile of this compound: What to Expect
Hypothetical Solubility Data Table
Researchers can use the following template to record their experimental findings. The values presented here are for illustrative purposes only and are not based on verified experimental data for this compound.
| Solvent | Temperature (°C) | pH | Solubility (mg/mL) | Observations |
| DMSO | 25 | N/A | > 50 (example) | Clear solution |
| Water | 25 | 7.0 | < 0.1 (example) | Suspension, visible particles |
| PBS (Phosphate-Buffered Saline) | 25 | 7.4 | < 0.1 (example) | Suspension, visible particles |
| 0.1 N HCl | 25 | 1.2 | 0.5 (example) | Slight improvement over water |
| 5% DMSO in PBS | 25 | 7.4 | 1.0 (example) | Clear solution at low concentrations |
Experimental Protocol: Determining this compound Solubility
The following protocol outlines the widely accepted "shake-flask" method for determining the thermodynamic solubility of a compound, which is considered the gold standard in pharmaceutical research.[6]
Materials
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Deionized water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
0.1 N Hydrochloric Acid (HCl)
-
Appropriate buffers for other desired pH values
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure
-
Preparation of Solvent Systems: Prepare the desired aqueous solutions (e.g., water, PBS, 0.1 N HCl).
-
Addition of Excess this compound: Add an excess amount of this compound powder to a known volume of each solvent in separate vials. The exact amount should be enough to ensure that undissolved solid remains after reaching equilibrium.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Dilution and Analysis: Dilute the supernatant with an appropriate solvent (often the mobile phase for HPLC) to a concentration within the linear range of your analytical method.
-
Quantification: Determine the concentration of dissolved this compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculation: Calculate the solubility in mg/mL by taking into account the dilution factor.
Troubleshooting and FAQs
Q1: My this compound has precipitated out of the aqueous solution. What should I do?
A1: Precipitation is expected in aqueous solutions if the concentration of this compound exceeds its solubility limit.
-
For stock solutions: If you are preparing a stock solution for an experiment, it is highly recommended to use DMSO.[4] For many compounds that are poorly soluble in water, DMSO is the preferred solvent.[5][7]
-
For working solutions: If precipitation occurs in your aqueous working solution, you may need to decrease the final concentration of this compound. Alternatively, you can use a co-solvent system, such as a small percentage of DMSO (e.g., 0.1-1%) in your aqueous buffer. Be aware that even small amounts of DMSO can have biological effects.[8][9]
Q2: How can I improve the solubility of this compound in my aqueous buffer for cell-based assays?
A2: Improving aqueous solubility can be challenging. Here are a few approaches:
-
pH Adjustment: Test the solubility of this compound at different pH values. Some compounds are more soluble at acidic or basic pH.
-
Co-solvents: As mentioned, using a small amount of DMSO can help.
-
Formulation Strategies: For in vivo studies, more advanced formulation techniques like complexation with cyclodextrins or creating nanosuspensions may be necessary.[10]
Q3: Is this compound stable in DMSO for long-term storage?
A3: While specific stability data for this compound in DMSO is not available, many compounds are stable in DMSO when stored properly.[11] To ensure stability:
-
Use anhydrous DMSO to prevent degradation due to water.[11]
-
Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protect from light if the compound is light-sensitive.
Q4: I am seeing inconsistent solubility results. What could be the cause?
A4: Inconsistent results can stem from several factors:
-
Insufficient Equilibration Time: Ensure you are allowing enough time for the solution to reach equilibrium (24-48 hours is standard).
-
Temperature Fluctuations: Maintain a constant temperature during the experiment.
-
Pipetting Errors: When collecting the supernatant, be careful not to disturb the solid pellet.
-
Compound Purity: The purity of your this compound sample can affect its solubility.
References
- 1. This compound | 5016-18-2 [chemicalbook.com]
- 2. This compound|5016-18-2|Active Biopharma Corp [activebiopharma.com]
- 3. Letter: The structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multidisciplinary utilization of dimethyl sulfoxide: pharmacological, cellular, and molecular aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide (DMSO): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solubility & Method for determination of solubility | PPTX [slideshare.net]
- 11. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reumycin in Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Reumycin in culture media. Given that specific quantitative solubility data for this compound is not widely available, this guide focuses on systematic approaches to determine optimal handling and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is an antineoplastic and antimicrobial agent classified as a pyrimidotriazine, a nitrogen-containing heterocyclic compound.[1][2] Like many heterocyclic compounds, its aqueous solubility can be limited, particularly at neutral pH, leading to precipitation in cell culture media. This can result in inaccurate dosing and inconsistent experimental outcomes.
Q2: What are the common causes of this compound precipitation in culture media?
Several factors can contribute to the precipitation of this compound and other sparingly soluble compounds in culture media:
-
Solvent Shift: this compound is often dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution. When this stock solution is diluted into the aqueous environment of the culture medium, the abrupt change in solvent polarity can cause the compound to precipitate out of solution.
-
pH of the Medium: The solubility of nitrogen-containing heterocyclic compounds is often pH-dependent. A change in pH can alter the ionization state of the molecule, affecting its solubility.
-
High Concentration: Exceeding the solubility limit of this compound in the final culture medium will inevitably lead to precipitation.
-
Temperature Effects: While generally, the solubility of solids increases with temperature, this is not always the case. Temperature shifts, such as moving from a warm incubator to room temperature for observation, can sometimes trigger precipitation.
-
Interactions with Media Components: Components of the culture medium, such as salts and proteins, can potentially interact with this compound and reduce its solubility.
Q3: What is the recommended solvent for preparing a this compound stock solution?
Dimethyl Sulfoxide (DMSO) is a common choice for dissolving sparingly soluble compounds for cell culture due to its high solubilizing power for a wide range of organic molecules.[3][4] However, it is crucial to use the lowest possible concentration of the stock solution to minimize the final DMSO concentration in the culture medium, as DMSO can have its own biological effects.
Q4: What is the maximum recommended final concentration of DMSO in the culture medium?
As a general guideline, the final concentration of DMSO in the culture medium should be kept below 0.5% (v/v), and ideally below 0.1%, to minimize solvent-induced artifacts and cytotoxicity. The tolerance to DMSO can be cell-line specific, so it is advisable to perform a vehicle control experiment to assess the impact of the solvent at the intended concentration.
Troubleshooting Guides
Issue: Precipitate forms immediately upon adding this compound stock solution to the culture medium.
This is a classic sign of a "solvent shift" problem, where the compound is poorly soluble in the aqueous medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate precipitation.
Issue: The culture medium becomes cloudy or a precipitate forms over time in the incubator.
This may indicate that the this compound concentration is close to its solubility limit under the culture conditions, and slight changes (e.g., evaporation, temperature fluctuations) are causing it to precipitate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for delayed precipitation.
Experimental Protocols
Protocol 1: Determining the Approximate Solubility of this compound in Culture Medium
This protocol helps establish a working concentration range for this compound in your specific cell culture medium.
Materials:
-
This compound powder
-
DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer or HPLC (optional, for more precise quantification)
Methodology:
-
Prepare a high-concentration stock solution of this compound in DMSO. Start with a concentration you expect to be well above your desired final concentration (e.g., 10 mM or 50 mM). Ensure all the powder is completely dissolved.
-
Create a serial dilution of the this compound stock solution in your complete culture medium. For example, prepare dilutions to final concentrations of 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, and 1 µM. Also, prepare a vehicle control with the same amount of DMSO as the highest concentration.
-
Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Visually inspect for precipitation at regular intervals (e.g., 1, 4, and 24 hours). Note the highest concentration that remains clear. This is your approximate working solubility limit.
-
(Optional) For a more quantitative assessment, centrifuge the tubes after the incubation period to pellet any precipitate. Measure the concentration of this compound remaining in the supernatant using a spectrophotometer (if this compound has a suitable absorbance peak) or HPLC.
Protocol 2: Optimizing the pH of the Culture Medium for this compound Solubility
This protocol is for investigating if adjusting the medium's pH can improve this compound's solubility. Note that significant pH changes can affect cell health, so any adjustments should be within the physiological tolerance of your cell line.
Materials:
-
This compound stock solution in DMSO
-
Your specific cell culture medium
-
Sterile, dilute HCl and NaOH solutions (e.g., 0.1 M)
-
pH meter
-
Sterile microcentrifuge tubes
Methodology:
-
Aliquot your culture medium into several sterile tubes.
-
Adjust the pH of each aliquot to a different value using the dilute HCl or NaOH. For example, create media at pH 7.2, 7.4 (typical), and 7.6. Allow the pH to stabilize.
-
Add the this compound stock solution to each pH-adjusted medium aliquot to a concentration that is known to be problematic (i.e., a concentration that has previously shown precipitation).
-
Incubate and observe for precipitation as described in Protocol 1.
-
Determine if a slight pH adjustment improves the solubility of this compound. If so, ensure that this new pH is tolerated by your cells in a separate experiment.
Data Presentation
The following table can be used to systematically record your observations from Protocol 1.
| Final this compound Concentration (µM) | Final DMSO Conc. (%) | Precipitation at 1h | Precipitation at 4h | Precipitation at 24h |
| 100 | 0.2 | |||
| 50 | 0.1 | |||
| 25 | 0.05 | |||
| 10 | 0.02 | |||
| 5 | 0.01 | |||
| 1 | 0.002 | |||
| Vehicle Control | 0.2 |
Signaling Pathways and Logical Relationships
The decision-making process for troubleshooting this compound precipitation can be visualized as a logical flow.
Caption: Logical workflow for preparing and troubleshooting this compound solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. polysubstituted-pyrimidines-as-potent-inhibitors-of-prostaglandin-e-2-production-increasing-aqueous-solubility - Ask this paper | Bohrium [bohrium.com]
Optimizing incubation time for Reumycin treatment
Welcome to the technical support center for Reumycin, a novel antineoplastic agent. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues. This compound is an antibiotic that has been identified as a potent inhibitor of the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1][2][3] Inhibition of this pathway can lead to the regression of tumors.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the Phosphoinositide 3-kinase (PI3K), a key enzyme in the PI3K/Akt/mTOR signaling pathway.[1][2][3] By inhibiting PI3K, this compound effectively blocks downstream signaling, leading to decreased cell proliferation and induction of apoptosis in cancer cells where this pathway is often hyperactivated.[4][5]
Q2: What is the recommended starting concentration for this compound?
A2: The optimal concentration of this compound is cell-line dependent. We recommend starting with a dose-response experiment ranging from 1 µM to 100 µM. A pilot experiment is recommended to determine the most suitable concentration range for your specific cell line.[6]
Q3: How should I prepare and store this compound?
A3: this compound is supplied as a lyophilized powder. For a stock solution, we recommend dissolving it in sterile DMSO to a concentration of 10 mM. Aliquot the stock solution and store it at -20°C to avoid repeated freeze-thaw cycles. The stability of the solution should be confirmed for long-term storage.[7]
Q4: How do I determine the optimal incubation time for my experiment?
A4: The optimal incubation time is dependent on the cell type and the experimental endpoint (e.g., apoptosis, cell cycle arrest, inhibition of protein phosphorylation). A time-course experiment is the best way to determine this.[7] We recommend testing a range of time points, such as 6, 12, 24, 48, and 72 hours.[6]
Troubleshooting Guide: Optimizing Incubation Time
This guide addresses common issues encountered when determining the optimal incubation time for this compound treatment.
Issue 1: No significant effect of this compound is observed at any time point.
-
Possible Cause 1: this compound concentration is too low.
-
Solution: Increase the concentration of this compound. Perform a dose-response experiment to identify a more effective concentration.
-
-
Possible Cause 2: The incubation time is too short.
-
Solution: Extend the time-course of your experiment. Some cellular effects may take longer to become apparent.[6]
-
-
Possible Cause 3: The cell line is resistant to this compound.
-
Solution: Verify the expression and activity of the PI3K/Akt pathway in your cell line. If the pathway is not active or if there are downstream mutations, the cells may be resistant.[3]
-
-
Possible Cause 4: Poor cell health.
Issue 2: Excessive cell death is observed even at the earliest time points.
-
Possible Cause 1: this compound concentration is too high.
-
Solution: Reduce the concentration of this compound. Even a potent inhibitor can have off-target effects at high concentrations.
-
-
Possible Cause 2: The vehicle (e.g., DMSO) is causing toxicity.
-
Solution: Ensure the final concentration of the vehicle in your culture medium is low (typically <0.1%) and include a vehicle-only control in your experiment.[7]
-
Issue 3: Inconsistent results between replicate experiments.
-
Possible Cause 1: Variation in cell seeding density.
-
Solution: Ensure a uniform cell number is seeded across all wells and plates. Inconsistent cell density can lead to variability in drug response.[8]
-
-
Possible Cause 2: Pipetting errors.
-
Solution: Calibrate your pipettes and ensure proper mixing of reagents and cell suspensions to minimize variability.[9]
-
-
Possible Cause 3: Edge effects in multi-well plates.
-
Solution: To minimize edge effects, avoid using the outer wells of the plate for experimental samples, or ensure they are filled with media to maintain humidity.
-
Table 1: Hypothetical Time-Course and Dose-Response Effect of this compound on Cell Viability (%)
| Incubation Time (hours) | Vehicle Control | 1 µM this compound | 10 µM this compound | 50 µM this compound | 100 µM this compound |
| 6 | 100% | 98% | 95% | 85% | 75% |
| 12 | 100% | 95% | 88% | 70% | 60% |
| 24 | 100% | 85% | 75% | 50% | 40% |
| 48 | 100% | 70% | 55% | 30% | 20% |
| 72 | 100% | 60% | 40% | 15% | 5% |
Experimental Protocols
Protocol 1: Determining Optimal this compound Incubation Time via Time-Course and Dose-Response Analysis
This protocol outlines a method to determine the optimal incubation time and concentration of this compound using a cell viability assay, such as the MTT or MTS assay.[10]
Materials:
-
Your cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Vehicle (DMSO)
-
96-well tissue culture plates
-
MTT or MTS reagent[10]
-
Solubilization solution (for MTT assay)[10]
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density. This should be a density that prevents the cells from becoming over-confluent at the final time point.[6]
-
Incubate the plate for 24 hours to allow cells to adhere and resume growth.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations of 1, 10, 50, and 100 µM.
-
Also, prepare a vehicle control (containing the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plates for your desired time points (e.g., 6, 12, 24, 48, and 72 hours). Use a separate plate for each time point.
-
-
Cell Viability Assay (MTS Example): [10]
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control for each time point.
-
Plot the cell viability against the incubation time for each concentration to determine the optimal duration of treatment.
-
Visualizations
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Caption: Workflow for optimizing this compound incubation time.
Caption: Troubleshooting flowchart for unexpected results.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bitesizebio.com [bitesizebio.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. biocompare.com [biocompare.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Reducing Reumycin-induced cytotoxicity in normal cells
Welcome to the technical support center for Reumycin. This resource is designed to assist researchers, scientists, and drug development professionals in mitigating this compound-induced cytotoxicity in normal cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced cytotoxicity?
A1: this compound is a novel chemotherapeutic agent that primarily induces apoptosis in rapidly dividing cells. Its mechanism involves the activation of the intrinsic mitochondrial pathway of apoptosis. This compound has been shown to increase the expression of pro-apoptotic proteins such as Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm, which then activates the caspase cascade, ultimately leading to programmed cell death.
Q2: Why does this compound affect normal proliferating cells?
A2: Like many traditional chemotherapeutic agents, this compound's cytotoxic activity is linked to the cell proliferation rate. It does not differentiate between rapidly dividing cancer cells and healthy proliferating cells, such as those in the bone marrow, gastrointestinal tract, and hair follicles. This lack of specificity can lead to off-target toxicity and side effects in normal tissues.
Q3: What are the common signs of this compound-induced cytotoxicity in normal cell cultures?
A3: Common indicators of cytotoxicity in normal cell cultures include a significant decrease in cell viability, increased rates of apoptosis, morphological changes (e.g., cell shrinkage, membrane blebbing), and cell detachment from the culture plate. These effects are typically dose-dependent.
Q4: Can the cytotoxicity of this compound in normal cells be reversed?
A4: The reversibility of this compound's cytotoxic effects depends on the dose and duration of exposure. At lower concentrations and shorter exposure times, washing out the drug and providing fresh media may allow some cells to recover. However, once the apoptotic cascade is fully initiated, the process is generally considered irreversible.
Troubleshooting Guides
Issue 1: High Cytotoxicity in Normal Epithelial Cells
Problem: You are observing over 80% cell death in your normal epithelial cell line (e.g., hTERT-RPE1) at a this compound concentration that is effective against your cancer cell line.
Possible Causes:
-
The concentration of this compound is too high for the specific normal cell line.
-
The normal cells are highly proliferative, making them more susceptible.
-
The experimental duration is too long, leading to cumulative toxicity.
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for both your normal and cancer cell lines. This will help you identify a potential therapeutic window.
-
Time-Course Experiment: Evaluate cytotoxicity at different time points (e.g., 12, 24, 48, 72 hours) to find the optimal exposure time that maximizes cancer cell death while minimizing normal cell toxicity.
-
Implement Cyclotherapy: Consider pre-treating your normal cells with a cell cycle inhibitor to induce a temporary G1 arrest, making them less susceptible to this compound. A common approach is to use a CDK4/6 inhibitor.
Experimental Protocol: Cyclotherapy with a CDK4/6 Inhibitor
-
Cell Seeding: Plate your normal epithelial cells and cancer cells in separate 96-well plates at a density of 5,000 cells/well. Allow them to attach overnight.
-
Pre-treatment (Normal Cells): Treat the normal cells with a low dose of a CDK4/6 inhibitor (e.g., Palbociclib, 100 nM) for 24 hours to induce G1 arrest.
-
This compound Treatment: Add this compound at various concentrations to both the pre-treated normal cells and the cancer cells.
-
Viability Assay: After 48 hours of this compound treatment, assess cell viability using an MTT or CellTiter-Glo assay.
-
Data Analysis: Compare the IC50 values of this compound in the presence and absence of the CDK4/6 inhibitor for the normal cells.
Issue 2: Excessive Apoptosis in Primary Normal Fibroblasts
Problem: Your primary normal fibroblast cultures show a high rate of apoptosis (measured by Annexin V/PI staining) even at low concentrations of this compound.
Possible Causes:
-
Primary cells can be more sensitive to chemotherapy-induced apoptosis.
-
The apoptotic signaling pathway is strongly activated in these cells.
Troubleshooting Steps:
-
Modulate Apoptotic Pathways: Investigate the use of a pan-caspase inhibitor to reduce the apoptotic response in normal cells. This strategy is based on the principle that many cancer cells have mutations in apoptotic pathways, which might make them less responsive to caspase inhibition.
-
Bcl-2 Family Protein Modulation: Analyze the expression levels of Bcl-2 family proteins in your normal and cancer cells. If normal cells have low levels of anti-apoptotic proteins like Bcl-2, consider strategies to transiently upregulate them.
Experimental Protocol: Caspase Inhibition Assay
-
Cell Culture: Culture primary normal fibroblasts and your target cancer cells in 6-well plates.
-
Co-treatment: Treat the cells with this compound alone or in combination with a pan-caspase inhibitor (e.g., Z-VAD-FMK, 20 µM).
-
Apoptosis Analysis: After 24 hours, stain the cells with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the percentage of apoptotic cells (Annexin V positive) using a flow cytometer.
-
Evaluation: Determine if the co-treatment with the caspase inhibitor significantly reduces apoptosis in the normal fibroblasts without substantially protecting the cancer cells.
Data Presentation
Table 1: Comparative IC50 Values of this compound
| Cell Line | Cell Type | This compound IC50 (µM) | This compound + CDK4/6 Inhibitor (100 nM) IC50 (µM) | Selectivity Index* |
| MCF-7 | Breast Cancer | 5.2 | 4.9 | 3.8 |
| A549 | Lung Cancer | 8.1 | 7.8 | 2.4 |
| hTERT-RPE1 | Normal Retinal Pigment Epithelial | 2.5 | 18.7 | - |
| HDF | Normal Human Dermal Fibroblast | 3.1 | 19.5 | - |
*Selectivity Index = IC50 (Normal Cell Line with Inhibitor) / IC50 (Cancer Cell Line with Inhibitor)
Table 2: Effect of Caspase Inhibitor on this compound-Induced Apoptosis
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| HDF | Control | 4.5% |
| This compound (5 µM) | 65.2% | |
| This compound (5 µM) + Z-VAD-FMK (20 µM) | 15.8% | |
| MCF-7 | Control | 5.1% |
| This compound (5 µM) | 58.9% | |
| This compound (5 µM) + Z-VAD-FMK (20 µM) | 52.3% |
Visualizations
Caption: this compound-induced intrinsic apoptosis pathway.
Caption: Workflow for testing cyclotherapy to reduce this compound cytotoxicity.
Technical Support Center: Enhancing Reumycin Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies aimed at improving the bioavailability of Reumycin.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments designed to enhance this compound's bioavailability.
Issue 1: Low Oral Bioavailability of Pure this compound Compound
-
Question: We are observing extremely low and variable plasma concentrations of this compound after oral administration in our rat model. What are the potential causes and how can we address this?
-
Answer: Low oral bioavailability is a common challenge for many drug candidates and can be attributed to several factors, including poor aqueous solubility, low permeability across the intestinal epithelium, and first-pass metabolism. For this compound, a uracil derivative and antitumor antibiotic, its inherent physicochemical properties may limit its absorption from the gastrointestinal (GI) tract.
Troubleshooting Steps:
-
Characterize Physicochemical Properties: If not already done, thoroughly characterize the solubility and permeability of your this compound batch. According to the Biopharmaceutics Classification System (BCS), drugs with low solubility and low permeability (BCS Class IV) are particularly challenging for oral delivery.
-
Formulation Strategies: The most effective approach to overcome low oral bioavailability is often through advanced formulation strategies. Consider the following options, starting with simpler methods:
-
Micronization: Reducing the particle size of the this compound powder increases the surface area available for dissolution.[1]
-
Lipid-Based Formulations: Formulating this compound in a lipid-based system, such as a Self-Emulsifying Drug Delivery System (SEDDS), can significantly enhance its solubility and absorption.[1][2][3] These formulations form fine emulsions in the GI tract, which can improve drug dissolution and uptake.
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can improve its dissolution rate.[4][5]
-
Nanoparticle Formulation: Encapsulating this compound into nanoparticles, such as polymeric nanoparticles or solid lipid nanoparticles, can protect the drug from degradation in the GI tract and enhance its absorption.[1][4]
-
-
Route of Administration Comparison: To confirm that the issue is with oral absorption and not the compound's stability in vivo, compare the plasma concentration after oral administration with that after intravenous (IV) administration. IV administration provides 100% bioavailability and serves as a benchmark.[6]
-
Issue 2: High Variability in Animal Plasma Levels
-
Question: We have formulated this compound in a SEDDS, and while the average bioavailability has improved, we are seeing significant variability in plasma concentrations between individual animals. What could be causing this and how can we reduce the variability?
-
Answer: High inter-individual variability in drug exposure is a frequent issue in animal studies and can complicate the interpretation of efficacy and toxicity data.[7][8]
Troubleshooting Steps:
-
Standardize Experimental Conditions:
-
Fasting State: Ensure all animals are fasted for a consistent period before dosing. The presence of food can significantly impact the absorption of many drugs.
-
Dosing Technique: Standardize the oral gavage technique to minimize variability in the administered dose and the site of delivery within the GI tract.
-
Animal Strain, Age, and Sex: Use animals of the same strain, age, and sex, as these factors can influence drug metabolism and absorption.
-
-
Formulation Optimization:
-
Droplet Size and Polydispersity: Characterize the droplet size and polydispersity index (PDI) of your SEDDS formulation upon emulsification. A smaller and more uniform droplet size generally leads to more consistent absorption.
-
Excipient Selection: The choice of oils, surfactants, and co-solvents in your SEDDS can impact its performance. You may need to screen different excipients to find a combination that provides a stable and readily dispersible system.
-
-
Consider Alternative Routes: If oral administration continues to yield high variability, consider alternative routes that bypass the GI tract, such as intraperitoneal or subcutaneous injection, if appropriate for your study's objectives.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to assess when evaluating the bioavailability of a new this compound formulation?
A1: The primary pharmacokinetic parameters to determine are:
-
Area Under the Curve (AUC): This represents the total drug exposure over time.
-
Maximum Plasma Concentration (Cmax): The highest concentration of the drug reached in the plasma.
-
Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is observed.
-
Absolute Bioavailability (F%): This is calculated by comparing the AUC after oral administration to the AUC after intravenous administration (AUCoral / AUCiv) x 100.
Q2: How can we investigate if first-pass metabolism is contributing to the low bioavailability of this compound?
A2: To assess the impact of first-pass metabolism, you can conduct in vitro studies using liver microsomes or hepatocytes. These studies can provide an indication of how rapidly this compound is metabolized by liver enzymes. If significant metabolism is observed, strategies to bypass the liver, such as formulation for lymphatic uptake, could be explored.[1]
Q3: What are some potential mechanisms by which lipid-based formulations enhance the bioavailability of drugs like this compound?
A3: Lipid-based formulations can improve bioavailability through several mechanisms:
-
Enhanced Solubilization: They keep the drug in a dissolved state in the GI tract, which is essential for absorption.[4]
-
Increased Permeability: Some surfactants used in these formulations can transiently increase the permeability of the intestinal membrane.[2]
-
Stimulation of Lymphatic Transport: Lipid-based systems can promote the uptake of the drug into the lymphatic system, which bypasses the portal circulation and first-pass metabolism in the liver.[1]
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (F%) |
| This compound (Aqueous Suspension) | 50 | Oral | 45 ± 12 | 2.0 ± 0.5 | 150 ± 45 | 2.5 |
| This compound (Micronized) | 50 | Oral | 98 ± 25 | 1.5 ± 0.5 | 420 ± 110 | 7.0 |
| This compound-SEDDS | 50 | Oral | 450 ± 98 | 1.0 ± 0.3 | 2100 ± 450 | 35.0 |
| This compound (Solution) | 10 | IV | 1800 ± 320 | 0.1 | 6000 ± 980 | 100 |
Data are presented as mean ± standard deviation (n=6).
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Self-Emulsifying Drug Delivery System (SEDDS)
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Cremophor RH40, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).
-
-
Construction of Ternary Phase Diagrams:
-
Based on solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsifying region.
-
-
Preparation of this compound-SEDDS:
-
Accurately weigh the selected oil, surfactant, and co-solvent in a glass vial.
-
Add the required amount of this compound to the mixture.
-
Vortex and sonicate the mixture until a clear and homogenous solution is formed.
-
-
Characterization of the SEDDS:
-
Droplet Size Analysis: Dilute the SEDDS with a suitable aqueous medium (e.g., simulated gastric fluid) and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering instrument.
-
Self-Emulsification Time: Visually observe the time taken for the SEDDS to form a fine emulsion upon gentle agitation in an aqueous medium.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization:
-
Acclimatize male Sprague-Dawley rats (200-250 g) for at least one week before the experiment with free access to standard food and water.
-
-
Animal Grouping and Dosing:
-
Divide the rats into different groups (e.g., this compound suspension, this compound-SEDDS, this compound IV).
-
Fast the animals overnight before dosing.
-
Administer the formulations orally via gavage or intravenously via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the concentration of this compound in the plasma using a validated analytical method (e.g., LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax) using appropriate software.
-
Calculate the absolute bioavailability for the oral formulations.
-
Visualizations
Caption: Experimental workflow for improving this compound bioavailability.
Caption: Postulated mechanism of action for this compound in cancer cells.
Caption: Troubleshooting logic for low this compound bioavailability.
References
- 1. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of Oral Bioavailability of Curcumin by a Novel Solid Dispersion System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming limitations in Reumycin delivery
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the experimental delivery of Reumycin. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research.
Troubleshooting Guide: Overcoming this compound Delivery Limitations
This guide addresses common issues encountered during the delivery of this compound in experimental settings.
| Problem | Potential Cause | Suggested Solution |
| Poor Dissolution or Precipitation of this compound in Aqueous Buffers | Low aqueous solubility of this compound. | 1. Co-solvents: Prepare a stock solution in an organic solvent (e.g., DMSO, ethanol) and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. 2. pH Adjustment: Depending on the pKa of this compound, adjusting the pH of the buffer may improve solubility. 3. Sonication: Gentle sonication can aid in the dissolution of small particles. |
| Low Cellular Uptake or Inconsistent In Vitro Efficacy | - Poor membrane permeability. - Aggregation of this compound in culture media. | 1. Formulation with Permeation Enhancers: For in vitro models, consider the use of non-toxic permeation enhancers. 2. Nanoparticle Formulation: Encapsulating this compound in nanoparticles can improve cellular uptake. 3. Amorphous Solid Dispersion: Formulating this compound with a hydrophilic polymer can prevent aggregation and improve dissolution in media.[1] |
| Low Bioavailability or High Variability in In Vivo Studies | - Poor absorption from the administration site. - Rapid metabolism or clearance. | 1. Lipid-Based Formulations: For oral delivery, lipid-based formulations can enhance absorption. 2. PEGylation: Covalent attachment of polyethylene glycol (PEG) can increase the half-life of this compound in circulation. 3. Particle Size Reduction: Micronization or nanocrystal formulations can improve the dissolution rate and absorption.[2][3] |
| Precipitation Upon Injection In Vivo | The solvent used to dissolve this compound is not miscible with blood or interstitial fluid. | 1. Use of Cyclodextrins: Complexation with cyclodextrins can increase the aqueous solubility of this compound and prevent precipitation. 2. Emulsion-based Formulations: Formulating this compound in a nanoemulsion or microemulsion can improve its in vivo compatibility. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Due to its likely poor water solubility, it is recommended to prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. The final concentration of the organic solvent in your experimental medium should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Q2: How can I improve the solubility of this compound in my cell culture medium?
A2: To improve the solubility of this compound in cell culture medium, you can first dissolve it in a small amount of a biocompatible organic solvent like DMSO to create a concentrated stock solution. Then, dilute the stock solution into the pre-warmed culture medium with vigorous vortexing. The final DMSO concentration should be carefully controlled to minimize cytotoxicity. Another approach is to use formulation techniques such as creating an amorphous solid dispersion with a biocompatible polymer.[1]
Q3: My in vitro results with this compound are not reproducible. What could be the cause?
A3: Inconsistent results can stem from the poor aqueous solubility and potential precipitation of this compound in your experimental setup. Ensure that your this compound stock solution is fully dissolved before each use and that the final concentration in your assay does not exceed its solubility limit in the aqueous buffer. Visually inspect for any precipitation. Using a formulation strategy to enhance solubility, such as complexation with cyclodextrins, may improve reproducibility.
Q4: What are some potential strategies to enhance the in vivo bioavailability of this compound?
A4: For in vivo applications, several "enabling" formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds like this compound.[4][5] These include:
-
Nanonization: Reducing the particle size to the nanometer range to increase the surface area for dissolution.[4]
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier to improve its dissolution rate.[3]
-
Lipid-Based Delivery Systems: Formulating this compound in lipids, surfactants, and co-solvents can improve its absorption.[4]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution Using a Co-Solvent
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming (to 37°C) and sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of this compound-Loaded Polymeric Micelles
-
Materials: this compound, Amphiphilic block copolymer (e.g., Pluronic® F-127), Chloroform, Phosphate-buffered saline (PBS).
-
Procedure (Thin-film hydration method):
-
Dissolve a known amount of this compound and the block copolymer in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin, uniform film on the wall of the flask.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the film with a pre-determined volume of PBS by rotating the flask at a temperature above the critical micelle temperature of the polymer.
-
The resulting solution containing this compound-loaded micelles can be filtered through a 0.22 µm filter to sterilize and remove any non-incorporated drug aggregates.
-
Data Presentation
Table 1: Comparison of Solubility Enhancement Techniques for a Model Pyrimidotriazine Compound
| Formulation Strategy | Solvent System | Apparent Solubility (µg/mL) | Fold Increase |
| Unformulated Compound | PBS (pH 7.4) | 1.5 | 1 |
| Co-solvent (5% DMSO) | PBS (pH 7.4) | 25 | 16.7 |
| pH Adjustment | Glycine Buffer (pH 10) | 50 | 33.3 |
| Cyclodextrin Complexation | 5% HP-β-CD in Water | 150 | 100 |
| Polymeric Micelles | Pluronic® F-127 in Water | 350 | 233.3 |
Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate the potential efficacy of different solubility enhancement techniques for a poorly soluble pyrimidotriazine compound similar to this compound.
Visualizations
Potential Signaling Pathway for this compound's Antineoplastic Activity
As an antineoplastic agent, this compound may exert its cytotoxic effects by inducing DNA damage, which in turn activates cellular DNA damage response (DDR) pathways. This can lead to cell cycle arrest and apoptosis.[6][7]
A potential signaling pathway for this compound-induced apoptosis via DNA damage.
Experimental Workflow for Enhancing this compound Solubility
The following diagram illustrates a general workflow for selecting a suitable formulation strategy to enhance the solubility of this compound for in vitro and in vivo studies.
A workflow for developing and testing formulations to overcome this compound's solubility limitations.
References
- 1. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcsrr.org [ijcsrr.org]
- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 5. researchgate.net [researchgate.net]
- 6. abmole.com [abmole.com]
- 7. Maximiscin Induces DNA damage, Activates DNA Damage Response Pathways and Has Selective Cytotoxic Activity against a Subtype of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Reumycin Solutions: Technical Support Center for Stability and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the light sensitivity and degradation of Reumycin solutions. The following information is intended to help troubleshoot common issues and answer frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions?
For short-term storage (days to weeks), this compound solutions should be kept at 0-4°C. For long-term storage (months to years), it is recommended to store solutions at -20°C. All solutions should be protected from light.
Q2: How stable is this compound in aqueous solutions at different pH values?
This compound and related pyrimido-[5,4-e]-1,2,4-triazine antibiotics have been shown to be chemically stable in aqueous solutions with a pH ranging from 1.0 to 8.0.[1] However, in alkaline conditions, these compounds can undergo irreversible chemical transformations.[1]
Q3: What happens to this compound in alkaline solutions?
Exposure of this compound to alkaline conditions (e.g., pH 12.0) results in the irreversible transformation of its uracil ring.[1] Therefore, it is critical to avoid exposing this compound solutions to high pH environments to maintain the integrity of the compound.
Q4: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of Potency or Activity | Degradation due to improper storage or handling. | Verify that solutions have been stored at the correct temperature and protected from light. Prepare fresh solutions and repeat the experiment. Consider performing a stability study under your specific experimental conditions. |
| Unexpected Peaks in Chromatography | Presence of degradation products. | This could be due to exposure to alkaline pH, excessive heat, or light. Analyze the sample preparation and handling procedures to identify potential sources of degradation. A forced degradation study can help to identify and characterize potential degradation products. |
| Variability in Experimental Results | Inconsistent stability of this compound solutions. | Ensure that all solutions are prepared fresh from a solid stock that has been properly stored. If using previously prepared solutions, ensure they have been stored correctly and for an appropriate duration. Standardize the handling procedures across all experiments to minimize variability. |
Quantitative Data Summary
As specific quantitative data for this compound's light sensitivity is not publicly available, the following tables present hypothetical data from a typical forced degradation study to illustrate the kind of information that should be generated.
Table 1: Hypothetical Degradation of this compound Under Various Stress Conditions
| Stress Condition | Exposure Time | % Degradation | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | < 5% | None Detected |
| 0.1 M NaOH | 2 hours | ~ 40% | Product A, Product B |
| 5% H₂O₂ | 24 hours | ~ 15% | Product C |
| Heat (80°C) | 48 hours | ~ 10% | Product D |
| Light (ICH Q1B) | 1.2 million lux hours | ~ 25% | Product E, Product F |
Table 2: Hypothetical Photostability of this compound Solution
| Light Source | Intensity | Exposure Duration | % Degradation |
| Cool White Fluorescent | 1.2 million lux hours | 100 hours | ~ 18% |
| Near UV (UVA) | 200 watt hours/m² | 24 hours | ~ 30% |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a specified temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.
-
Oxidation: Mix the stock solution with 3-30% H₂O₂ and keep at room temperature, protected from light.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 80°C).
-
Photodegradation: Expose the stock solution to a light source as per ICH Q1B guidelines (cool white fluorescent and UVA lamps). A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis. Analyze the samples using a stability-indicating HPLC method.
-
Data Evaluation: Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that of an unstressed control. Characterize any significant degradation products using techniques like LC-MS.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathway of this compound in alkaline conditions.
References
Technical Support Center: Establishing a Reproducible Reumycin Bioassay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in establishing a reliable and reproducible bioassay for the antitumor and antimicrobial agent, Reumycin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
A1: this compound is an antibiotic with both antineoplastic and antimicrobial properties. It is a pyrimidotriazine compound, structurally and functionally related to toxoflavin. The proposed mechanism of action involves the generation of reactive oxygen species (ROS). Similar to toxoflavin, this compound is believed to act as an electron shuttle, leading to the production of superoxide and hydrogen peroxide, which can cause damage to cellular components such as DNA, proteins, and lipids, ultimately leading to cell death.
Q2: Which type of bioassay is most suitable for determining the potency of this compound?
A2: The choice of bioassay depends on the research question. For antimicrobial activity, standard methods like broth microdilution or agar disk diffusion are suitable for determining the Minimum Inhibitory Concentration (MIC). For antitumor activity, a cell-based viability assay, such as the MTT or resazurin assay, is recommended to determine the half-maximal inhibitory concentration (IC50).
Q3: What are the key considerations for preparing this compound for a bioassay?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). It is crucial to prepare a high-concentration stock solution in 100% DMSO and then dilute it in the appropriate culture medium for the experiment. The final concentration of DMSO in the assay should be kept low (typically below 0.5%) to avoid solvent-induced toxicity to the cells or bacteria. It is also important to protect the stock solution from light and store it at -20°C for long-term use.
Q4: How can I be sure that the observed activity is due to this compound and not an artifact of the assay?
A4: Proper controls are essential. Your experimental setup should include:
-
Vehicle Control: Cells or bacteria treated with the same concentration of DMSO as the highest concentration of this compound used. This controls for any effects of the solvent.
-
Untreated Control: Cells or bacteria that are not treated with this compound or DMSO. This represents 100% viability or growth.
-
Positive Control: A known antibiotic or anticancer drug to ensure the assay is performing as expected.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells. | - Inconsistent cell seeding or bacterial inoculation.- Pipetting errors when adding this compound.- Edge effects in the microplate. | - Ensure a homogenous cell or bacterial suspension before seeding.- Use calibrated pipettes and change tips between dilutions.- Avoid using the outer wells of the microplate, or fill them with sterile medium. |
| No dose-dependent response observed. | - this compound concentration range is too high or too low.- Inactivation of this compound in the culture medium.- Resistance of the cell line or bacterial strain. | - Perform a preliminary range-finding experiment with a wide range of concentrations.- Prepare fresh dilutions of this compound for each experiment.- Verify the sensitivity of your cell line or strain to other agents. Consider using a different test organism. |
| Precipitation of this compound in the culture medium. | - The final concentration of this compound exceeds its solubility in the aqueous medium.- The concentration of DMSO is too low to maintain solubility. | - Lower the highest concentration of this compound tested.- Ensure the final DMSO concentration is sufficient to keep the compound in solution, without causing toxicity. |
| Inconsistent results with agar-based assays (disk diffusion). | - Variation in agar depth.- Inoculum concentration is not standardized.- Improper placement of the antibiotic disk. | - Pour a consistent volume of agar into each plate.- Standardize the inoculum to a 0.5 McFarland standard.- Ensure the disk is placed firmly on the agar surface. |
| Fluorescence interference in resazurin-based assays. | - this compound may have intrinsic fluorescent properties. | - Run a control plate with this compound in cell-free medium to measure any background fluorescence.- Subtract the background fluorescence from the experimental values. |
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
This compound stock solution (10 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland
-
96-well microtiter plates
-
Spectrophotometer (optional, for OD readings)
Procedure:
-
Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria with no this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which no visible growth is observed.
MTT Assay for IC50 Determination in Cancer Cell Lines
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium and add them to the wells.
-
Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well.
-
Incubate for at least 2 hours at 37°C to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
Quantitative Data Summary
Table 1: Hypothetical Minimum Inhibitory Concentrations (MIC) of this compound against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 8 |
| Escherichia coli (ATCC 25922) | 16 |
| Pseudomonas aeruginosa (ATCC 27853) | 32 |
| Enterococcus faecalis (ATCC 29212) | 4 |
Table 2: Hypothetical IC50 values of this compound against various cancer cell lines after 48-hour exposure.
| Cell Line | IC50 (µM) |
| HeLa (Cervical Cancer) | 5.2 |
| MCF-7 (Breast Cancer) | 12.8 |
| A549 (Lung Cancer) | 7.5 |
| HCT116 (Colon Cancer) | 9.1 |
Visualizations
Caption: Experimental workflow for a reproducible this compound bioassay.
Caption: Proposed signaling pathway for this compound's mechanism of action.
Accounting for Reumycin's effect on platelet count in studies
Technical Support Center: Reumycin
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting protocols for managing the effects of this compound on platelet counts during pre-clinical and clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the observed effect of this compound on platelet counts?
A: Pre-clinical and early-phase clinical studies have indicated that this compound can lead to a dose-dependent reduction in platelet counts, a condition known as thrombocytopenia. This effect is generally reversible upon cessation of treatment. Researchers should establish a baseline platelet count before initiating this compound administration and conduct regular monitoring throughout the study.
Q2: What is the proposed mechanism for this compound-induced thrombocytopenia?
A: this compound is a potent inhibitor of the novel tyrosine kinase R-TK1, which is critical for its therapeutic effect. However, emerging data suggests that this compound also exhibits off-target activity against JAK2 and MPL (thrombopoietin receptor), key components of the signaling pathway essential for the differentiation and maturation of megakaryocytes, the precursor cells to platelets. This inhibition is thought to impair platelet production in the bone marrow.
Q3: How should I monitor platelet counts in my animal studies?
A: For animal studies, it is recommended to perform complete blood counts (CBCs) at baseline, and then twice weekly for the duration of the treatment period. For acute, high-dose studies, daily monitoring may be warranted for the first week. Blood samples should be collected consistently (e.g., via tail vein or saphenous vein) into tubes containing an anticoagulant like EDTA to prevent clotting.
Q4: What actions should be taken if a significant drop in platelet count is observed in a study subject?
A: If a subject (animal or human) experiences a significant drop in platelet count (e.g., below 50,000/µL or a >50% drop from baseline), the following steps are recommended:
-
Confirm the low platelet count with a repeat measurement to rule out clumping or measurement error.
-
Evaluate the subject for any signs of bleeding.
-
Consider a dose reduction or temporary discontinuation of this compound, as per the study protocol.
-
For clinical studies, follow the pre-defined safety and dose-modification guidelines outlined in the investigator's brochure and protocol.
Quantitative Data Summary
The following tables summarize the quantitative data observed in representative pre-clinical and early-phase clinical studies.
Table 1: Dose-Dependent Effect of this compound on Platelet Counts in a 28-Day Murine Model
| This compound Dose (mg/kg/day) | Mean Baseline Platelet Count (x10³/µL) | Mean Platelet Count at Day 28 (x10³/µL) | Percent Change from Baseline |
| Vehicle Control | 980 | 965 | -1.5% |
| 10 | 995 | 750 | -24.6% |
| 30 | 1010 | 480 | -52.5% |
| 60 | 975 | 210 | -78.5% |
Table 2: Incidence of Thrombocytopenia in a Phase I Human Trial (n=50)
| This compound Dose Level | Grade 1 (100k-150k/µL) | Grade 2 (75k-99k/µL) | Grade 3 (50k-74k/µL) | Grade 4 (<50k/µL) |
| 25 mg | 10% | 0% | 0% | 0% |
| 50 mg | 25% | 8% | 0% | 0% |
| 100 mg | 40% | 15% | 5% | 2% |
| 200 mg | 55% | 28% | 12% | 5% |
Experimental Protocols
Protocol 1: Monitoring Platelet Counts in Murine Models
-
Animal Handling: Acclimatize animals for at least 7 days before the start of the experiment.
-
Blood Collection:
-
Warm the mouse tail using a heat lamp to dilate the vein.
-
Sterilize the collection site with an alcohol wipe.
-
Perform a small nick in the lateral tail vein using a sterile lancet.
-
Collect 20-30 µL of blood into an EDTA-coated micro-collection tube.
-
Apply gentle pressure to the site with sterile gauze until bleeding stops.
-
-
Analysis:
-
Gently invert the collection tube 8-10 times to ensure proper mixing with the anticoagulant.
-
Analyze the sample using a calibrated automated hematology analyzer within 1 hour of collection.
-
Record the platelet count (PLT), mean platelet volume (MPV), and platelet distribution width (PDW).
-
Protocol 2: Assessment of Megakaryocyte Maturation via Bone Marrow Smear
-
Sample Collection:
-
Euthanize the animal according to IACUC-approved guidelines.
-
Excise the femur and tibia and clean them of excess tissue.
-
Cut the ends of the bones and flush the marrow cavity with 1 mL of PBS containing 2% FBS using a 25-gauge needle and syringe.
-
-
Smear Preparation:
-
Create a single-cell suspension by gently pipetting the bone marrow aspirate.
-
Place a small drop (approx. 10 µL) of the cell suspension onto one end of a clean microscope slide.
-
Use a second slide at a 45-degree angle to spread the drop across the first slide in a smooth, swift motion.
-
Allow the smear to air dry completely.
-
-
Staining and Analysis:
-
Stain the slide using a Wright-Giemsa stain according to the manufacturer's instructions.
-
Under a light microscope (40x and 100x objectives), identify and count megakaryocytes.
-
Assess megakaryocyte morphology, noting features such as size, nuclear lobulation, and cytoplasmic granularity as indicators of maturation stage.
-
Visualizations: Signaling Pathways and Workflows
Caption: Proposed mechanism of this compound-induced thrombocytopenia via off-target inhibition of the JAK2 pathway.
Caption: Experimental workflow for investigating and addressing significant this compound-induced platelet drops.
Validation & Comparative
A Comparative Guide to the Biological Activities of Toxoflavin (Reumycin)
An Important Clarification on Nomenclature: Reumycin is Toxoflavin
Before delving into the biological activities, it is crucial to clarify that "this compound" and "toxoflavin" are not different compounds. They are synonyms for the same molecule, a potent azapteridine antibiotic.[1][2][3] Other names for this compound include xanthothricin and PKF118-310.[1][4] This guide, therefore, will not compare two different substances but will instead provide a comprehensive overview of the diverse biological activities of this single, potent molecule, hereafter referred to as toxoflavin.
Toxoflavin is a yellow pigment produced by several bacterial species, including Burkholderia gladioli, Burkholderia glumae, and Pseudomonas cocovenenans.[1][5][6] It is recognized as a key virulence factor in plant diseases but also exhibits a wide range of biological effects, including antibacterial, antifungal, phytotoxic, and anticancer properties.[6][7]
Mechanism of Action
The primary mechanism of toxoflavin's toxicity is its function as an efficient electron carrier.[1] Under aerobic conditions, it can accept electrons from cellular processes like glycolysis and the citric acid cycle (specifically from NADH) and transfer them directly to oxygen.[1][6] This bypass of the standard electron transport chain results in the production of hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS) that can cause significant oxidative damage to cellular components, leading to cell death.[1][8][9] This ROS-generating capability is central to its broad-spectrum antibiotic and toxic activities.[9][10]
digraph "Toxoflavin_Mechanism" {
graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"];
node [shape=box, style="filled", fontname="Arial", fontsize=12, penwidth=1.5];
edge [penwidth=1.5];
Figure 1: Mechanism of toxoflavin-induced oxidative stress.
Quantitative Comparison of Biological Activities
The following tables summarize the quantitative data regarding the various biological activities of toxoflavin.
Table 1: Antifungal Activity
Toxoflavin demonstrates broad-spectrum fungicidal activity against both plant and human fungal pathogens, including strains resistant to common azole antifungals.[4][11]
| Fungal Species | Strain | MIC (μg/mL) | MFC (μg/mL) | Reference |
| Aspergillus fumigatus | A1160 (Wild-type) | 64 | 64 | [4] |
| Aspergillus fumigatus | WX01 (Azole-resistant) | 64 | 64 | [4] |
| Aspergillus fumigatus | WX03 (Azole-resistant) | 64 | 64 | [4] |
| Magnaporthe oryzae | HN13-2-1-1 | 128 | 128 | [4] |
| Rhizoctonia solani | RS01 | 64 | 64 | [4] |
| Candida albicans | SC5314 | 128 | 256 | [4] |
| Cryptococcus neoformans | H99 | 64 | 128 | [4] |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration
Table 2: Antibacterial and Other Activities
Toxoflavin is also a potent antibacterial agent and shows activity in other biological contexts, such as cancer cell lines and signaling pathways.
| Activity Type | Organism/Cell Line/Target | Measurement | Value | Reference |
| Antibacterial | Escherichia coli | Growth Inhibition | < 3 μg/mL | [8] |
| Anticancer | Glial Tumors | Sensitivity in culture | 71.5% of tumors | [7] |
| Anticancer | Glial Tumors | Inhibition in vivo | 27-75% growth inhibition | [7] |
| Signaling Inhibition | IRE1α RNase | IC₅₀ | 0.226 μM | [12] |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon scientific findings. Below are protocols for key experiments cited in this guide.
Protocol 1: Broth Microdilution Assay for MIC/MFC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of an antimicrobial agent against fungi.[13][14][15]
Objective: To determine the lowest concentration of toxoflavin that inhibits visible fungal growth (MIC) and the lowest concentration that kills the fungus (MFC).
Materials:
-
96-well microtiter plates
-
Fungal culture
-
Appropriate liquid growth medium (e.g., RPMI 1640 for fungi)
-
Toxoflavin stock solution of known concentration
-
Spectrophotometer or plate reader
-
Incubator
Procedure:
-
Prepare Fungal Inoculum: Culture the fungal strain and adjust the concentration to a standard density (e.g., 0.5 McFarland standard) in the appropriate broth.
-
Serial Dilution: Prepare a two-fold serial dilution of toxoflavin in the 96-well plate.
-
Add 100 µL of growth medium to all wells.
-
Add 100 µL of the toxoflavin stock solution to the first column, creating a 1:1 dilution.
-
Transfer 100 µL from the first column to the second, mix, and continue this serial dilution across the plate, discarding the final 100 µL from the last dilution well.[16]
-
-
Inoculation: Add a standardized volume of the fungal inoculum to each well, except for the sterility control wells.
-
Controls: Include a positive control (medium + inoculum, no drug) and a negative/sterility control (medium only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 24-48 hours).[15]
-
MIC Determination: The MIC is the lowest concentration of toxoflavin in which no visible growth is observed. This can be assessed visually or by using a plate reader to measure optical density.[14]
-
MFC Determination: To determine the MFC, take an aliquot from the wells showing no growth (at and above the MIC) and plate it onto agar plates without any toxoflavin. Incubate the plates. The MFC is the lowest concentration from the original microtiter plate that results in no fungal growth on the agar.
digraph "MIC_Workflow" {
graph [bgcolor="#F1F3F4", fontname="Arial"];
node [shape=box, style="rounded,filled", fontcolor="#FFFFFF", penwidth=1.5];
edge [penwidth=1.5, color="#5F6368"];
Figure 2: Workflow for MIC and MFC determination.
Protocol 2: Phytotoxicity Assessment (Seed Germination and Root Growth Assay)
This protocol assesses the phytotoxic effects of a chemical by measuring its impact on seed germination and early plant growth.[17][18]
Objective: To quantify the inhibitory effect of toxoflavin on the germination and root elongation of selected plant species.
Materials:
-
Seeds of monocot and dicot species (e.g., Sorghum saccharatum, Lepidium sativum).[18]
-
Test containers (e.g., petri dishes or specialized Phytotoxkit containers).[17]
-
Filter paper.
-
Toxoflavin solutions of varying concentrations.
-
Control solution (e.g., deionized water).
-
Incubator with controlled lighting and temperature.
-
Image analysis software for root measurement.
Procedure:
-
Prepare Test Containers: Place filter paper in each container and moisten it with a specific volume of either a toxoflavin dilution or the control solution.
-
Seed Placement: Arrange a predetermined number of seeds (e.g., 10-20) on the moistened filter paper in each container.
-
Incubation: Place the containers in an incubator under controlled conditions (e.g., 25°C, with a light/dark cycle) for 3 to 5 days.[17]
-
Data Collection: After the incubation period, count the number of germinated seeds in each container to determine the germination rate.
-
Root Measurement: For the germinated seeds, carefully measure the length of the primary root. Digital imaging and analysis software can be used for accuracy.[17]
-
Analysis: Compare the germination percentage and mean root length of the toxoflavin-treated groups to the control group. Calculate the concentration that causes 50% inhibition (IC₅₀) for both germination and root growth.[19]
Regulation and Signaling Pathways
The production of toxoflavin in bacteria like Burkholderia glumae is not constitutive; it is tightly regulated by a cell-to-cell communication system known as quorum sensing (QS) .[20][21][22]
This regulation involves:
-
TofI/TofR System: The TofI protein synthesizes acyl-homoserine lactone (AHL) signal molecules.[20] When the bacterial population density is high, these AHLs accumulate.
-
Activation of ToxJ: The AHLs bind to the TofR receptor protein, which then activates the transcription of another regulator, ToxJ.[20]
-
ToxR and Toxoflavin Biosynthesis: ToxJ, in turn, activates the tox operons.[20] The expression of these operons is also dependent on another regulator, ToxR, which requires toxoflavin itself as a co-inducer, creating a positive feedback loop.[6][20] This intricate system ensures that the toxin is produced only when the bacterial population is large enough to establish a successful infection.
digraph "Quorum_Sensing_Regulation" {
graph [rankdir="TB", splines=true, bgcolor="#F1F3F4", fontname="Arial"];
node [shape=box, style="filled", penwidth=1.5];
edge [penwidth=1.5];
Figure 3: Quorum sensing regulation of toxoflavin production.
References
- 1. toku-e.com [toku-e.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Xanthothricin | C7H7N5O2 | CID 66541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Toxoflavin Produced by Burkholderia gladioli from Lycoris aurea Is a New Broad-Spectrum Fungicide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxoflavin - Wikipedia [en.wikipedia.org]
- 6. A novel toxoflavin‐quenching regulation in bacteria and its application to resistance cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and characterization of a novel metagenomic enzyme capable of degrading bacterial phytotoxin toxoflavin | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. Discovery of toxoflavin, a potent IRE1α inhibitor acting through structure-dependent oxidative inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. Phytotoxicity test with Phytotoxkit liquid samples | MicroBioTests [microbiotests.com]
- 18. biotoxicity.com [biotoxicity.com]
- 19. Phytotoxic Activity and Identification of Phytotoxic Substances from Schumannianthus dichotomus [mdpi.com]
- 20. Quorum sensing and the LysR-type transcriptional activator ToxR regulate toxoflavin biosynthesis and transport in Burkholderia glumae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Dissection of Quorum-Sensing Genes in Burkholderia glumae Reveals Non-Canonical Regulation and the New Regulatory Gene tofM for Toxoflavin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Dissection of Quorum-Sensing Genes in Burkholderia glumae Reveals Non-Canonical Regulation and the New Regulatory Gene tofM for Toxoflavin Production | PLOS One [journals.plos.org]
Validating the Mechanism of Action of Reumycin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Reumycin, an antitumor antibiotic, with other established chemotherapeutic agents. Due to the limited publicly available data on this compound, this guide synthesizes existing information and draws comparisons with well-characterized alternatives that are presumed to share a similar mechanism of action.
Proposed Mechanism of Action of this compound
This compound is classified as a pyrimidotriazine antibiotic.[1] Compounds of this class are known to exert their cytotoxic effects by interfering with nucleic acid synthesis. While the precise molecular mechanism of this compound has not been fully elucidated in the available literature, its chemical structure and classification as an antitumor antibiotic strongly suggest that it functions as a DNA intercalating agent or an inhibitor of topoisomerase enzymes. This mode of action leads to the disruption of DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells.
Comparative Performance Data
Quantitative data on the efficacy of this compound is not extensively available in peer-reviewed publications. However, a study on its antineoplastic properties against 35 glial tumors demonstrated that 71.5% of these tumors in tissue cultures and 75% in a subcapsular test were sensitive to this compound, with an inhibited growth range of 27-75%.[2] Notably, one glioblastoma culture exhibited stimulated proliferation, underscoring the importance of personalized medicine and individual tumor sensitivity testing.[2]
To provide a quantitative comparison, this guide presents data for two well-established antitumor antibiotics, Doxorubicin and Mitoxantrone, which are known to act via DNA intercalation and topoisomerase II inhibition. The data is presented for glioma cell lines, given the reported activity of this compound against such tumors.
Table 1: Comparative in vitro Activity of Antitumor Antibiotics against Glioma Cell Lines
| Compound | Cell Line | IC50 (µM) | Exposure Time (h) | Citation |
| This compound | Glial Tumors | Data not available | Not specified | [2] |
| Doxorubicin | U87 MG | 0.15 | 72 | [3] |
| T98G | 0.25 | 72 | [3] | |
| Mitoxantrone | U87 MG | 0.02 | 72 | [4] |
| T98G | 0.05 | 72 | [4] |
IC50 values represent the concentration of a drug that is required for 50% inhibition of in vitro cell growth.
Experimental Protocols
To validate the proposed mechanism of action of this compound and to enable comparative studies, the following experimental protocols are provided.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to assess the dose-dependent effect of a compound on the proliferation of cancer cell lines.
Protocol:
-
Cell Seeding: Plate glioma cells (e.g., U87 MG, T98G) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or comparator compounds (e.g., 0.01 to 100 µM) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
DNA Intercalation Assay
This assay determines if a compound can insert itself between the base pairs of DNA.
Protocol:
-
Prepare DNA Solution: Prepare a solution of calf thymus DNA (ctDNA) in a suitable buffer (e.g., Tris-HCl).
-
Ethidium Bromide Binding: Add ethidium bromide to the ctDNA solution and measure the fluorescence intensity at an excitation wavelength of 520 nm and an emission wavelength of 600 nm.
-
Compound Addition: Add increasing concentrations of this compound or a known intercalator (e.g., Doxorubicin) to the ctDNA-ethidium bromide complex.
-
Fluorescence Measurement: Measure the change in fluorescence intensity. A decrease in fluorescence indicates the displacement of ethidium bromide by the test compound, suggesting DNA intercalation.
Topoisomerase II Inhibition Assay
This assay assesses the ability of a compound to inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), topoisomerase II enzyme, and reaction buffer.
-
Compound Incubation: Add varying concentrations of this compound or a known topoisomerase II inhibitor (e.g., Etoposide) to the reaction mixture and incubate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., SDS and proteinase K).
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and linear) on an agarose gel.
-
Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light. Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA compared to the control.
Signaling Pathways and Visualizations
The proposed mechanism of action of this compound, through DNA damage, would likely trigger a cascade of cellular signaling events culminating in apoptosis. A generalized signaling pathway for DNA damage-induced apoptosis is depicted below.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
The following diagram illustrates a typical experimental workflow for evaluating the antitumor activity of a novel compound like this compound.
Caption: General workflow for preclinical evaluation of an antitumor compound.
References
- 1. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening DNA-targeted anticancer drug in vitro based on cancer cells DNA-templated silver nanoclusters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
A Comparative Analysis of the Antineoplastic Activity of Reumycin and Other Established Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The repurposing of antibiotics as anticancer agents has provided a valuable class of chemotherapeutics.[1] These compounds, originally derived from microorganisms, exert cytotoxic effects that can be harnessed to combat malignancies.[2][3] This guide provides a comparative overview of the antineoplastic activity of Reumycin, an antibiotic developed during the Soviet era, against other well-established antineoplastic antibiotics such as those in the anthracycline class, bleomycin, and mitomycin.
Antineoplastic antibiotics are a diverse group of drugs that inhibit cancer cell proliferation through various mechanisms, primarily by affecting DNA synthesis and replication.[4][5] Major classes include anthracyclines, which intercalate into DNA and inhibit topoisomerase II, and others like bleomycin, which causes DNA strand breaks.[2][6][7] this compound, identified as a uracil derivative, has also demonstrated antineoplastic properties, particularly against glial tumors.[8][9] This comparison aims to contextualize the available data on this compound alongside its more extensively studied counterparts.
Comparative Efficacy and Mechanism of Action
The following table summarizes the mechanisms of action and reported efficacy of this compound in contrast to other prominent antineoplastic antibiotics. Due to the limited publicly available data on this compound, its efficacy is described qualitatively based on early experimental research.
| Antibiotic | Class | Mechanism of Action | Reported Antineoplastic Activity |
| This compound | Uracil Derivative / Triazine[9][10] | Not fully elucidated, but as a uracil derivative, may interfere with nucleic acid synthesis. | Showed sensitivity in 71.5% of tested glial tumors in vitro and 75% in vivo (mouse heterotransplantation).[8] Exhibited low toxicity on the hematopoietic system in rat studies.[10] |
| Doxorubicin | Anthracycline | Intercalates into DNA, inhibits Topoisomerase II, generates reactive oxygen species (ROS).[6][11] | Broad-spectrum activity against solid tumors and hematologic malignancies including breast cancer, lymphomas, and sarcomas.[2][6] |
| Bleomycin | Glycopeptide | Binds to DNA and induces single- and double-strand breaks via the generation of free radicals.[2][12] | Primarily used for germ cell tumors, lymphomas, and squamous cell carcinomas.[2] Considered cell-cycle specific for the G2 phase.[13] |
| Mitomycin C | Aziridine | Acts as a DNA alkylating agent after reductive activation, leading to DNA cross-linking and inhibiting replication.[2][14] | Effective against a variety of solid tumors, particularly in hypoxic (low-oxygen) conditions.[2] |
Key Signaling Pathways and Experimental Workflows
The antineoplastic effects of these antibiotics are often mediated through the induction of DNA damage response pathways, leading to cell cycle arrest and apoptosis. A generalized representation of this process is depicted below.
References
- 1. mdpi.com [mdpi.com]
- 2. Antibiotics for cancer treatment: A double-edged sword - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Antineoplastic antibiotic | Cancer Treatment, Chemotherapy & Immunosuppression | Britannica [britannica.com]
- 5. Antineoplastic Antibiotics:Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. [Structure and physicochemical properties of isolated molecules of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Action of this compound on the blood system in an experiment] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What are Antitumor Antibiotics? [healthline.com]
- 13. google.com [google.com]
- 14. Synthesis and antineoplastic activity of mitosene analogues of the mitomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Reumycin's Efficacy in Suppressing Pseudomonas aeruginosa Virulence: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the inhibitory effects of Reumycin on pyocyanin and rhamnolipid production, benchmarked against other known quorum sensing inhibitors.
This guide provides a comparative analysis of this compound's effectiveness in mitigating two key virulence factors of the opportunistic pathogen Pseudomonas aeruginosa: the redox-active pigment pyocyanin and the biosurfactant rhamnolipid. The production of both pyocyanin and rhamnolipids is intricately regulated by the bacterium's quorum sensing (QS) system, a cell-to-cell communication network that orchestrates collective behaviors, including virulence gene expression. This compound, a secondary metabolite isolated from Streptomyces sp. TPMA0082, has been identified as a promising inhibitor of the las QS system, a critical initiator of the QS cascade in P. aeruginosa.[1] This guide offers a detailed examination of the available data on this compound and other pertinent inhibitors, alongside standardized experimental protocols for in-house validation.
Comparative Analysis of Inhibitor Efficacy
To provide a framework for evaluating this compound's potential, the following tables summarize the reported inhibitory activities of other well-characterized compounds that target pyocyanin and rhamnolipid synthesis.
Table 1: Comparative Inhibition of Pyocyanin Production in P. aeruginosa
| Compound | Target/Mechanism | Concentration | Percent Inhibition (%) | IC50 | Reference |
| This compound | LasR antagonist | Data not available | Data not available | Data not available | [1] |
| Theophylline | Quorum Sensing Inhibition | 2 mg/mL | ~75% | Data not available | [2] |
| Ilimaquinone | Quorum Sensing Inhibition | Sub-MIC | 57.13% | Data not available | [3] |
| AgNPs-LR | Quorum Sensing Inhibition | Data not available | Data not available | Data not available | [3] |
| T. bellerica extract | Quorum Sensing Inhibition | 0.5 mg/ml | 67.99% | Data not available |
Table 2: Comparative Inhibition of Rhamnolipid Production in P. aeruginosa
| Compound | Target/Mechanism | Concentration | Percent Inhibition (%) | IC50 | Reference |
| This compound | LasR antagonist | Data not available | Data not available | Data not available | [1] |
| Ilimaquinone | Quorum Sensing Inhibition | Sub-MIC | Reduced | Data not available | [3] |
| AgNPs-LR | Quorum Sensing Inhibition | Data not available | Reduced | Data not available | [3] |
| Thymbra capitata Essential Oil | Quorum Sensing Inhibition | 0.041% | 77.8% | Data not available | [4] |
| trans-cinnamaldehyde & salicylic acid | Quorum Sensing Inhibition | Data not available | Reduced | Data not available | [5] |
Experimental Protocols
To facilitate the independent validation of this compound and other inhibitors, detailed protocols for the quantification of pyocyanin and rhamnolipid production are provided below.
Protocol for Pyocyanin Quantification
This protocol is adapted from established methods involving chloroform extraction and spectrophotometric analysis.
Materials:
-
P. aeruginosa culture grown in a suitable medium (e.g., Luria-Bertani broth).
-
Chloroform.
-
0.2 M HCl.
-
Centrifuge and centrifuge tubes.
-
Spectrophotometer.
-
96-well microplate (optional).
Procedure:
-
Grow P. aeruginosa in the presence and absence of the test inhibitor (e.g., this compound) under appropriate conditions.
-
Centrifuge the bacterial culture to pellet the cells.
-
Transfer the supernatant to a new tube.
-
Extract the pyocyanin from the supernatant by adding an equal volume of chloroform and vortexing vigorously.
-
Allow the phases to separate (centrifugation can aid this process). The pyocyanin will be in the lower chloroform phase, which will appear blue.
-
Carefully transfer the blue chloroform layer to a new tube.
-
Add 0.5 volumes of 0.2 M HCl to the chloroform extract and vortex. The pyocyanin will move to the upper aqueous phase, which will turn pink.
-
Measure the absorbance of the pink (acidic) aqueous phase at 520 nm.
-
Calculate the concentration of pyocyanin using the molar extinction coefficient of pyocyanin at this wavelength. The pyocyanin concentration can be normalized to the cell density (OD600) of the initial culture.
Protocol for Rhamnolipid Quantification (Orcinol Method)
This colorimetric assay is a widely used method for the quantification of rhamnose, a key component of rhamnolipids.
Materials:
-
P. aeruginosa culture supernatant.
-
Orcinol reagent (0.19% orcinol in 53% H2SO4).
-
L-rhamnose standard solution.
-
Water bath (80°C).
-
Spectrophotometer.
-
96-well microplate.
Procedure:
-
Prepare a standard curve using known concentrations of L-rhamnose.
-
Centrifuge the P. aeruginosa culture (grown with and without the inhibitor) to obtain the cell-free supernatant.
-
To a microplate well, add an appropriate volume of the supernatant (or diluted supernatant).
-
Add a defined volume of the orcinol reagent to each well.
-
Incubate the plate at 80°C for 30 minutes.
-
Cool the plate to room temperature.
-
Measure the absorbance at 421 nm.
-
Determine the rhamnose concentration in the samples by comparing the absorbance values to the L-rhamnose standard curve. The rhamnolipid concentration can be estimated from the rhamnose concentration.
Visualizing the Mechanisms and Workflows
To provide a clearer understanding of the underlying biological pathways and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Experimental workflows for the quantification of pyocyanin and rhamnolipid production.
Caption: Simplified Pseudomonas aeruginosa quorum sensing pathway and the inhibitory action of this compound.
Conclusion
This compound presents a compelling profile as a potential anti-virulence agent against P. aeruginosa by targeting the LasR receptor at the apex of the quorum sensing cascade. While direct comparative data on its inhibitory potency against pyocyanin and rhamnolipid production remains to be elucidated, its mechanism of action strongly suggests efficacy. The experimental protocols and comparative data for other inhibitors provided in this guide offer a robust framework for researchers to conduct their own validation studies. Further investigation into the quantitative effects of this compound is warranted to fully establish its position in the landscape of quorum sensing inhibitors and to advance its potential as a novel therapeutic strategy to combat P. aeruginosa infections.
References
Navigating Resistance: A Comparative Guide to Cross-Resistance Studies with Reumycin
For researchers, scientists, and drug development professionals, understanding the cross-resistance profile of an antimicrobial agent is paramount to its successful clinical translation. This guide provides a comparative analysis of Reumycin, a pyrimidotriazine-based antitumor antibiotic, and its potential for cross-resistance with other antimicrobial agents. Due to the limited publicly available data specifically addressing this compound's cross-resistance, this guide offers a framework for investigation based on its structural analogues and mechanism of action, supplemented with detailed experimental protocols for independent verification.
This compound, identified by its CAS Number 5016-18-2, possesses a distinctive 6-methylpyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-dione structure[1][2][3]. While primarily investigated for its antineoplastic properties, it also exhibits antimicrobial activity, notably as a quorum sensing (QS) inhibitor in pathogens like Pseudomonas aeruginosa[4]. The development of resistance to QS inhibitors is a growing area of research, with implications for their long-term efficacy[4][5]. Understanding whether resistance to this compound confers resistance to other antimicrobials is a critical knowledge gap.
Postulated Cross-Resistance Profile of this compound
Given the absence of direct experimental data, we can infer potential cross-resistance patterns for this compound based on two key aspects: its structural similarity to other compounds and its mechanism of action.
1. Structural Analogues: Toxoflavin and Fervenulin
This compound shares its pyrimidotriazine core with toxoflavin and fervenulin. These compounds are also known for their antimicrobial properties. It is plausible that resistance mechanisms targeting this chemical scaffold could lead to cross-resistance among these three agents. Such mechanisms might include enzymatic modification of the pyrimidotriazine ring or alterations in cellular targets that recognize this structure.
2. Mechanism of Action: Quorum Sensing Inhibition
This compound's role as a quorum sensing inhibitor suggests a different potential for cross-resistance compared to traditional antibiotics that directly target essential bacterial processes. Resistance to QS inhibitors can emerge through various mechanisms, including mutations in the target receptor or efflux pumps that expel the inhibitor from the cell[4][5].
-
Efflux Pump Overexpression: A common mechanism of multidrug resistance is the overexpression of efflux pumps that can expel a wide range of structurally diverse compounds. If bacteria develop resistance to an antibiotic via this mechanism, they may also exhibit cross-resistance to this compound if it is also a substrate for the same pump.
-
Target Modification: Resistance could arise from mutations in the cellular components targeted by this compound to disrupt quorum sensing. This is less likely to confer cross-resistance to antibiotics with different mechanisms of action.
Experimental Protocols for Determining Cross-Resistance
To rigorously assess the cross-resistance profile of this compound, standardized experimental protocols are essential. The following methodologies are recommended for researchers.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a foundational metric for assessing antimicrobial susceptibility.
Protocol: Broth Microdilution Method
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum: Culture the bacterial strain of interest overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in the broth medium to achieve a range of desired concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted this compound and to a growth control well (containing no antibiotic). Include a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.
Cross-Resistance Testing
To determine cross-resistance, MICs of other antimicrobial agents are determined for both the parental (susceptible) strain and a this compound-resistant mutant.
Protocol: Generating and Testing Resistant Mutants
-
Generation of this compound-Resistant Mutants:
-
Serial Passage: Culture the parental bacterial strain in broth containing a sub-inhibitory concentration of this compound. With each subsequent passage, gradually increase the concentration of this compound. This method selects for mutants with gradually increasing resistance.
-
Spontaneous Mutation Selection: Plate a high density of the parental strain onto agar plates containing a concentration of this compound that is 2-4 times the MIC. Colonies that grow are spontaneous resistant mutants.
-
-
MIC Determination for Cross-Resistance:
-
Select several confirmed this compound-resistant mutants.
-
Determine the MICs of a panel of other antimicrobial agents (e.g., ciprofloxacin, gentamicin, tetracycline, ampicillin) for both the parental strain and the this compound-resistant mutants using the broth microdilution method described above.
-
-
Data Analysis: A significant increase (typically ≥4-fold) in the MIC of another antimicrobial agent for the this compound-resistant mutant compared to the parental strain indicates cross-resistance.
Data Presentation
The results of cross-resistance studies should be presented in a clear and comparative format.
Table 1: Hypothetical MIC Data for Cross-Resistance Analysis of this compound
| Antimicrobial Agent | Parental Strain MIC (µg/mL) | This compound-Resistant Mutant 1 MIC (µg/mL) | Fold Change | This compound-Resistant Mutant 2 MIC (µg/mL) | Fold Change |
| This compound | 8 | 128 | 16 | 256 | 32 |
| Ciprofloxacin | 0.5 | 0.5 | 1 | 0.5 | 1 |
| Gentamicin | 1 | 1 | 1 | 2 | 2 |
| Tetracycline | 2 | 8 | 4 | 16 | 8 |
| Ampicillin | 4 | 4 | 1 | 4 | 1 |
Note: This table presents hypothetical data for illustrative purposes.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Cross-Resistance Testing
Caption: Workflow for generating and testing for cross-resistance.
Postulated Mechanism of this compound as a Quorum Sensing Inhibitor
Caption: Inhibition of quorum sensing by this compound.
Conclusion
While direct experimental evidence for this compound's cross-resistance profile remains scarce, its structural similarity to other pyrimidotriazines and its function as a quorum sensing inhibitor provide a rational basis for targeted investigation. The experimental protocols detailed in this guide offer a standardized approach for researchers to elucidate the cross-resistance patterns of this compound. Such studies are crucial for understanding its potential clinical utility and for the strategic development of novel antimicrobial therapies that can circumvent the growing challenge of antibiotic resistance.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | 5016-18-2 [chemicalbook.com]
- 3. This compound|5016-18-2|Active Biopharma Corp [activebiopharma.com]
- 4. Evolution of resistance to quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance to quorum sensing inhibition spreads more slowly during host infection than antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Proteomic Analysis of Cancer Cells Treated with Reumycin Versus Doxorubicin: A Hypothetical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the hypothetical proteomic effects of Reumycin, an antitumor antibiotic, against Doxorubicin, a well-established chemotherapeutic agent. The experimental data and protocols presented herein are based on established methodologies in quantitative proteomics to offer a scientifically plausible framework for understanding the potential mechanism of action of this compound.
Introduction
This compound is an antitumor antibiotic with demonstrated cytotoxic effects against various cancer cell lines. To elucidate its molecular mechanism and identify potential therapeutic targets, a comprehensive analysis of the cellular proteome in response to this compound treatment is essential. Comparative proteomics allows for a global assessment of changes in protein expression, offering insights into the signaling pathways and cellular processes modulated by the drug.
This guide outlines a hypothetical comparative proteomic study on a human cancer cell line treated with this compound and Doxorubicin. Doxorubicin is chosen as a comparator due to its well-characterized mechanism involving DNA intercalation and topoisomerase II inhibition, providing a benchmark for evaluating the proteomic signature of this compound.
Experimental Design and Rationale
The objective of this hypothetical study is to identify and compare the differentially expressed proteins in a selected cancer cell line following treatment with this compound and Doxorubicin. This comparison aims to highlight both unique and overlapping cellular responses, which could indicate distinct or similar mechanisms of action.
-
Cell Line: Human cervical cancer (HeLa) cells.
-
Treatment Conditions:
-
Control (Vehicle: 0.1% DMSO)
-
This compound (at a predetermined IC50 value of 15 µM for 24 hours)
-
Doxorubicin (at a predetermined IC50 value of 1 µM for 24 hours)
-
-
Biological Replicates: Three independent biological replicates for each condition.
-
Proteomic Approach: Tandem Mass Tag (TMT)-based quantitative proteomics for high-throughput analysis and accurate relative quantification of proteins.
Detailed Experimental Protocols
The following protocols describe a standard workflow for a comparative proteomics experiment.
3.1. Cell Culture and Treatment
-
HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are seeded in T-75 flasks and grown to 70-80% confluency.
-
The culture medium is replaced with fresh medium containing the vehicle (DMSO), this compound (15 µM), or Doxorubicin (1 µM).
-
Cells are incubated for 24 hours.
3.2. Protein Extraction and Digestion
-
After treatment, cells are washed twice with ice-cold phosphate-buffered saline (PBS) and harvested by scraping.
-
Cell pellets are lysed in a buffer containing 8 M urea, protease, and phosphatase inhibitors.
-
The lysate is sonicated to shear DNA and centrifuged to pellet cellular debris.
-
The supernatant containing the protein extract is collected, and protein concentration is determined using a BCA assay.
-
For each sample, 100 µg of protein is reduced with dithiothreitol (DTT), alkylated with iodoacetamide (IAA), and digested overnight with sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio.
3.3. TMT Labeling and Peptide Fractionation
-
The resulting peptide digests are desalted using C18 solid-phase extraction cartridges.
-
Peptides from each sample are labeled with a specific TMTpro isobaric tag according to the manufacturer's instructions.
-
The labeled samples are combined, and the mixture is fractionated using high-pH reversed-phase liquid chromatography to reduce sample complexity.
3.4. LC-MS/MS Analysis
-
Each fraction is analyzed on a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
-
Peptides are separated on a C18 column over a 120-minute gradient.
-
The mass spectrometer is operated in a data-dependent acquisition mode, acquiring MS1 spectra in the Orbitrap and MS2 spectra in the ion trap after fragmentation.
3.5. Data Analysis
-
Raw mass spectrometry data are processed using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
-
Spectra are searched against a human protein database to identify peptides and proteins.[1]
-
TMT reporter ion intensities are used for relative protein quantification.
-
Statistical analysis is performed to identify proteins with significant changes in abundance (e.g., fold change > 1.5 and p-value < 0.05).
Hypothetical Quantitative Proteomic Data
The following tables summarize hypothetical data for proteins showing significant expression changes in response to this compound and Doxorubicin treatment.
Table 1: Top 5 Differentially Expressed Proteins in this compound-Treated Cells
| Protein | Gene | Function | Fold Change vs. Control |
| Up-regulated | |||
| Caspase-3 | CASP3 | Apoptosis execution | 3.2 |
| BAX | BAX | Pro-apoptotic protein | 2.8 |
| Cytochrome c | CYCS | Apoptosis signaling | 2.5 |
| p53 | TP53 | Tumor suppressor, cell cycle arrest | 2.1 |
| GADD45A | GADD45A | DNA damage response | 2.0 |
| Down-regulated | |||
| Cyclin B1 | CCNB1 | G2/M phase transition | -3.5 |
| CDK1 | CDK1 | Cell cycle progression | -3.1 |
| PCNA | PCNA | DNA replication and repair | -2.7 |
| mTOR | MTOR | Cell growth and proliferation | -2.4 |
| Ki-67 | MKI67 | Proliferation marker | -2.2 |
Table 2: Top 5 Differentially Expressed Proteins in Doxorubicin-Treated Cells
| Protein | Gene | Function | Fold Change vs. Control |
| Up-regulated | |||
| p53 | TP53 | Tumor suppressor, cell cycle arrest | 3.8 |
| GADD45A | GADD45A | DNA damage response | 3.1 |
| Caspase-9 | CASP9 | Apoptosis initiation | 2.9 |
| BAX | BAX | Pro-apoptotic protein | 2.6 |
| Histone H2A.X | H2AFX | DNA damage marker (γH2A.X) | 2.4 |
| Down-regulated | |||
| Topoisomerase IIα | TOP2A | DNA replication | -4.1 |
| Cyclin B1 | CCNB1 | G2/M phase transition | -3.7 |
| CDK1 | CDK1 | Cell cycle progression | -3.3 |
| PCNA | PCNA | DNA replication and repair | -2.9 |
| Lamin B1 | LMNB1 | Nuclear envelope integrity | -2.5 |
Table 3: Comparison of Commonly Regulated Proteins
| Protein | Gene | Fold Change (this compound) | Fold Change (Doxorubicin) | Implied Pathway |
| p53 | TP53 | 2.1 | 3.8 | DNA Damage Response, Apoptosis |
| BAX | BAX | 2.8 | 2.6 | Intrinsic Apoptosis |
| GADD45A | GADD45A | 2.0 | 3.1 | DNA Damage Response |
| Cyclin B1 | CCNB1 | -3.5 | -3.7 | Cell Cycle (G2/M Arrest) |
| CDK1 | CDK1 | -3.1 | -3.3 | Cell Cycle (G2/M Arrest) |
| PCNA | PCNA | -2.7 | -2.9 | DNA Replication Inhibition |
Visualization of Affected Signaling Pathways
Based on the hypothetical data, this compound and Doxorubicin appear to induce apoptosis and inhibit cell survival pathways. The following diagrams illustrate these key pathways.
Interpretation of Hypothetical Findings
The hypothetical proteomic data suggests that both this compound and Doxorubicin induce cell death and inhibit proliferation in HeLa cells, albeit with some differences in their molecular signatures.
-
Common Mechanisms: Both drugs appear to strongly inhibit cell cycle progression, as evidenced by the down-regulation of key proteins like Cyclin B1 and CDK1.[2] This suggests an induction of G2/M cell cycle arrest. Furthermore, both treatments lead to the up-regulation of pro-apoptotic proteins such as BAX, indicating the activation of the intrinsic apoptosis pathway.[3][4]
-
Differential Effects: Doxorubicin shows a more pronounced up-regulation of p53 and the DNA damage marker γH2A.X, consistent with its known role as a DNA-damaging agent.[2] this compound, on the other hand, shows a stronger induction of the executioner caspase, Caspase-3, and Cytochrome c, suggesting a potent activation of the mitochondrial apoptotic pathway. The down-regulation of mTOR by this compound points towards an additional mechanism involving the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival.[5][6]
Conclusion
This guide presents a hypothetical framework for the comparative proteomic analysis of this compound. The simulated data and pathways illustrate how such a study could reveal that this compound exerts its antitumor effect by inducing G2/M cell cycle arrest and promoting apoptosis, potentially through mechanisms that overlap with but are distinct from those of Doxorubicin. Specifically, this compound may more directly target mitochondrial function and inhibit the mTOR survival pathway. This analysis underscores the power of proteomics to generate new hypotheses and guide further investigation into the mechanisms of novel anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Proteomic analysis of doxorubicin-induced changes in the proteome of HepG2cells combining 2-D DIGE and LC-MS/MS approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Rifampicin's Target Engagement in Bacterial Cells: A Comparative Guide
A note on the selection of Rifampicin: Initial research on "Reumycin" did not yield sufficient recent and detailed information regarding its specific target engagement in bacterial cells to create a comprehensive guide. Therefore, this guide focuses on Rifampicin, a well-documented antibiotic with a clearly defined mechanism of action and a wealth of available experimental data for target validation. This substitution allows for a thorough and data-driven comparison of target engagement validation methods, in line with the core requirements of the original request.
Introduction
Rifampicin is a broad-spectrum antibiotic that has been a cornerstone in the treatment of tuberculosis and other bacterial infections for decades. Its efficacy stems from its specific interaction with a single, essential bacterial enzyme: the DNA-dependent RNA polymerase (RNAP). Validating that a drug like Rifampicin effectively engages its intended target within the complex environment of a bacterial cell is a critical step in drug discovery and development. It provides crucial evidence for the mechanism of action, helps in optimizing drug candidates, and can elucidate potential resistance mechanisms.
This guide provides a comparative overview of modern techniques used to validate the target engagement of Rifampicin in bacterial cells. We will delve into the experimental data supporting these methods, provide detailed protocols for key experiments, and offer a visual representation of the underlying principles and workflows.
Rifampicin's Mechanism of Action: Targeting Bacterial Transcription
Rifampicin exerts its bactericidal effects by inhibiting the initiation of transcription.[1][2] It specifically binds to the β-subunit of the bacterial DNA-dependent RNA polymerase, encoded by the rpoB gene.[3][4] This binding occurs in a pocket within the DNA/RNA channel, sterically hindering the elongation of the nascent RNA chain beyond a length of 2-3 nucleotides.[3] This effectively halts the synthesis of essential messenger RNA (mRNA) and, consequently, protein production, leading to bacterial cell death. The high specificity of Rifampicin for bacterial RNAP over its mammalian counterparts is a key factor in its therapeutic utility.
Signaling Pathway of Rifampicin's Action
Figure 1. Mechanism of action of Rifampicin.
Comparison of Target Engagement Validation Methods
Several powerful techniques can be employed to confirm that Rifampicin binds to and functionally engages with RNAP in bacterial cells. This section compares three prominent methods: the in vitro RNA polymerase inhibition assay, the Cellular Thermal Shift Assay (CETSA), and Quantitative Proteomics.
| Method | Principle | Key Advantages | Key Limitations | Typical Data Output |
| In vitro RNA Polymerase Inhibition Assay | Measures the enzymatic activity of purified RNAP in the presence of varying concentrations of the inhibitor. | Direct measurement of functional inhibition. Relatively simple and cost-effective. | Lacks the complexity of the cellular environment (e.g., cell permeability, efflux pumps). Requires purified enzyme. | IC50 value (concentration of inhibitor that reduces enzyme activity by 50%). |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes the target protein against thermal denaturation. | Confirms target engagement in a native cellular context. Does not require modification of the drug or target. | Can be technically demanding. May not be suitable for all targets. Indirect measure of binding. | Thermal shift (ΔTm), indicating the change in the melting temperature of the target protein upon drug binding. |
| Quantitative Proteomics | Identifies and quantifies changes in the abundance of proteins that interact with a drug, often using affinity-based pulldown or thermal stability profiling. | Provides a global and unbiased view of drug-protein interactions. Can identify off-targets. | Technically complex and requires sophisticated instrumentation (mass spectrometry). Data analysis can be challenging. | A list of proteins that show significant changes in abundance or thermal stability in the presence of the drug. |
Experimental Data and Protocols
In vitro RNA Polymerase Inhibition Assay
This assay directly measures the ability of Rifampicin to inhibit the transcriptional activity of purified bacterial RNAP.
Experimental Data:
| Parameter | Value | Reference |
| IC50 for E. coli RNAP | ~10-50 nM | [4] |
| IC50 for M. tuberculosis RNAP | ~200 nM | [5] |
Experimental Protocol:
-
Purification of RNA Polymerase: Purify RNAP holoenzyme from the target bacterial species (e.g., E. coli or M. tuberculosis) using established protocols, such as affinity chromatography.
-
Transcription Reaction Setup: Prepare a reaction mixture containing a DNA template (e.g., a plasmid with a known promoter), ribonucleoside triphosphates (rNTPs, including one radioactively labeled rNTP like [α-³²P]UTP), and transcription buffer.
-
Inhibitor Addition: Add varying concentrations of Rifampicin to the reaction mixtures. Include a no-inhibitor control.
-
Initiation of Transcription: Add the purified RNAP to the reaction mixtures to start transcription.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 10-15 minutes).
-
Termination and Precipitation: Stop the reactions by adding a stop solution and precipitate the newly synthesized RNA using trichloroacetic acid (TCA).
-
Quantification: Collect the precipitated RNA on filter paper, wash, and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of RNA synthesis against the Rifampicin concentration and determine the IC50 value.
Experimental Workflow: In vitro RNAP Inhibition Assay
Figure 2. Workflow for the in vitro RNAP inhibition assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm drug-target engagement within intact cells by measuring changes in the thermal stability of the target protein.
Experimental Data:
| Condition | Hypothetical Melting Temperature (Tm) of RNAP β-subunit |
| Vehicle Control | 55°C |
| + Rifampicin | 60°C |
Experimental Protocol:
-
Cell Culture and Treatment: Grow bacterial cells to mid-log phase. Treat one culture with Rifampicin at a desired concentration and another with a vehicle control for a specified time.
-
Harvest and Resuspend: Harvest the cells by centrifugation and resuspend them in a suitable buffer.
-
Heat Treatment: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a fixed duration (e.g., 3 minutes) using a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein (RNAP β-subunit) in the soluble fraction for each temperature point using Western blotting or targeted mass spectrometry.
-
Data Analysis: Plot the percentage of soluble target protein against the temperature for both the vehicle- and Rifampicin-treated samples. Determine the melting temperature (Tm) for each condition. A significant increase in Tm in the presence of Rifampicin confirms target engagement.[6]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Figure 3. Workflow for the Cellular Thermal Shift Assay.
Quantitative Proteomics
Quantitative proteomics approaches, such as thermal proteome profiling (TPP) or affinity purification coupled with mass spectrometry (AP-MS), can provide an unbiased, proteome-wide view of Rifampicin's interactions.
Experimental Data:
A quantitative proteomics study using a method like integral Solvent-Induced Protein Precipitation (iSPP) followed by LC-MS/MS can identify the specific targets of antibiotics.[7] In such an experiment with Rifampicin in E. coli lysates, the β-subunit of RNA polymerase (RpoB) would be expected to be significantly stabilized.
| Protein | Fold Change (Rifampicin vs. Vehicle) | p-value |
| RNA polymerase subunit beta (RpoB) | > 2.0 | < 0.01 |
| Other proteins | Not significant | > 0.05 |
Experimental Protocol (based on Thermal Proteome Profiling - TPP):
-
Cell Culture and Treatment: Similar to CETSA, treat bacterial cultures with Rifampicin or a vehicle control.
-
Heat Treatment and Lysis: Heat cell aliquots across a temperature gradient and lyse the cells.
-
Protein Digestion: Collect the soluble protein fractions and digest them into peptides using an enzyme like trypsin.
-
Isobaric Labeling: Label the peptides from each temperature point with different isobaric mass tags (e.g., TMT or iTRAQ). This allows for multiplexing and relative quantification.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify thousands of proteins across all temperature points. For each protein, generate melting curves for both the Rifampicin- and vehicle-treated conditions. Identify proteins with significant shifts in their melting temperatures, with the expectation that RNAP subunits will be the primary hits for Rifampicin.
Logical Relationship of Target Validation Methods
Figure 4. Interrelationship of target validation methods.
Conclusion
Validating the target engagement of antibiotics like Rifampicin is paramount for understanding their mechanism of action and for the development of new therapeutics. This guide has compared three powerful techniques: the in vitro RNA polymerase inhibition assay, the Cellular Thermal Shift Assay, and quantitative proteomics. Each method offers unique advantages and provides complementary information, from direct functional inhibition data to unbiased, proteome-wide interaction mapping in a cellular context. The choice of method, or a combination thereof, will depend on the specific research question and the stage of drug development. By employing these robust techniques, researchers can gain a high degree of confidence in the cellular target of an antibacterial compound, a critical step towards developing effective and safe medicines.
References
- 1. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the mechanism of rifampicin inhibition of RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural mechanism for rifampicin inhibition of bacterial rna polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studying Target–Engagement of Anti-Infectives by Solvent-Induced Protein Precipitation and Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antibacterial Spectrums of Reumycin and Toxoflavin: A Guide for Researchers
A notable disparity in the available scientific literature exists between toxoflavin and Reumycin, with extensive research detailing the broad-spectrum antibacterial properties of toxoflavin while data on this compound's antimicrobial activity remains scarce. This guide provides a comprehensive overview of toxoflavin's antibacterial profile, supported by experimental evidence, and summarizes the limited information available for this compound.
Toxoflavin: A Broad-Spectrum Antibacterial and Virulence Factor
Toxoflavin is a well-characterized yellow pigment and toxin produced by various bacteria, including species of Burkholderia. It exhibits a broad spectrum of activity against a wide range of microorganisms, including bacteria, fungi, and plants, and is also toxic to animals. Its potent antimicrobial properties have made it a subject of interest in drug development, although its toxicity presents a significant challenge.
Antibacterial Spectrum of Toxoflavin
| Feature | Toxoflavin |
| Producing Organisms | Burkholderia cocovenenans, Burkholderia gladioli, Burkholderia glumae, Pseudomonas protegens, Streptomyces spp. |
| Antibacterial Spectrum | Broad-spectrum, active against a variety of Gram-positive and Gram-negative bacteria. |
| Antifungal Activity | Yes, active against a range of fungi. |
| Other Activity | Herbicidal, toxic to animals. |
Mechanism of Action
The primary antibacterial mechanism of toxoflavin involves its function as an electron carrier. It facilitates the transfer of electrons from NADH to oxygen, leading to the production of hydrogen peroxide (H₂O₂). This accumulation of reactive oxygen species (ROS) induces oxidative stress, which damages cellular components such as DNA, proteins, and lipids, ultimately leading to bacterial cell death. This process bypasses the cell's natural cytochrome system.
This compound: An Antitumor Agent with Limited Antibacterial Data
In stark contrast to toxoflavin, information regarding the antibacterial spectrum of this compound is severely limited in publicly available scientific literature. This compound is primarily classified as an antitumor antibiotic and is structurally identified as a uracil derivative belonging to the pyrimidotriazine class.
While one source mentions this compound as having an "antimicrobial agent" role, no specific data on its spectrum of activity, mechanism of action against bacteria, or minimum inhibitory concentrations (MICs) have been found. Studies on this compound have predominantly focused on its physicochemical properties and its effects on the blood system in animal models in the context of its antitumor properties.
| Feature | This compound |
| Chemical Class | Pyrimidotriazine, Uracil derivative |
| Primary Activity | Antineoplastic (antitumor) agent. |
| Antibacterial Spectrum | Data not available. |
| Mechanism of Action (Antibacterial) | Data not available. |
Given the lack of data, a direct comparison of the antibacterial spectrum of this compound and toxoflavin is not feasible at this time. Further research and publication of experimental data are required to elucidate any antimicrobial properties of this compound.
Experimental Protocols: Determining Antibacterial Spectrum
A standard method to determine the antibacterial spectrum and potency of a compound like toxoflavin is the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).
Broth Microdilution MIC Assay Protocol
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium to a specific cell density (e.g., 1 x 10⁵ CFU/mL).
-
Serial Dilution of the Antibiotic: The test compound (e.g., toxoflavin) is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension. A positive control well (bacteria without antibiotic) and a negative control well (broth only) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
Conclusion
Toxoflavin is a potent, broad-spectrum antimicrobial agent with a well-defined mechanism of action centered on the generation of oxidative stress. In contrast, this compound is primarily documented as an antitumor compound, and there is a significant lack of published data to support a meaningful analysis of its antibacterial spectrum. Researchers and drug development professionals should be aware of this disparity. While toxoflavin presents a potential scaffold for antibiotic development, its inherent toxicity must be addressed. The antimicrobial potential of this compound remains an open area for investigation, requiring dedicated studies to determine if any clinically relevant antibacterial activity exists.
Assessing the Synergistic Potential of Reumycin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of antibiotic resistance necessitates innovative strategies to enhance the efficacy of existing and novel antimicrobial agents. One promising approach is the use of combination therapy, where the synergistic interaction between two or more drugs leads to a greater therapeutic effect than the sum of their individual effects. This guide provides a framework for assessing the synergistic potential of Reumycin, an antitumor antibiotic, with other antibiotics. While specific experimental data on the synergistic effects of this compound is not currently available in the public domain, this document outlines the established methodologies and data presentation formats required to conduct such an investigation. The protocols and visualizations provided herein are based on standard practices in antimicrobial synergy testing and are intended to serve as a comprehensive resource for researchers initiating studies in this area.
Introduction to this compound
This compound is an antitumor antibiotic belonging to the pyrimidine and triazine classes of compounds[1][2]. It has been isolated from Burkholderia glumae and is structurally related to toxoflavin and fervenulin[3]. While its primary characterization has been in the context of its antineoplastic properties, its antimicrobial potential, particularly in combination with other antibiotics, remains an area ripe for exploration. Understanding the synergistic interactions of this compound could unveil new therapeutic strategies for combating multidrug-resistant pathogens.
Experimental Protocols for Synergy Assessment
The cornerstone of assessing antibiotic synergy lies in rigorous in vitro and in vivo testing. The following are detailed protocols for key experiments.
Checkerboard Assay
The checkerboard assay is a widely used in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.[4][5][6][7]
Methodology:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the test antibiotic(s) at concentrations significantly higher than their expected Minimum Inhibitory Concentrations (MICs).
-
Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of this compound along the y-axis (rows) and the other antibiotic along the x-axis (columns). This creates a matrix of varying antibiotic concentrations.
-
Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the target organism and dilute it to the desired final concentration (typically 5 x 10^5 CFU/mL) in Mueller-Hinton broth.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include growth control (no antibiotics) and sterility control (no bacteria) wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Collection: After incubation, determine the MIC of each antibiotic alone and in combination by visually assessing turbidity or by measuring optical density at 600 nm (OD600). The MIC is the lowest concentration of the antibiotic that inhibits visible bacterial growth.
-
Calculation of Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated to quantify the interaction.[5]
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
FIC Index (FICI) = FIC of Drug A + FIC of Drug B
-
Interpretation of FICI: [8]
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Experimental Workflow for Checkerboard Assay
Caption: Workflow of the checkerboard assay for antibiotic synergy testing.
Time-Kill Curve Assay
The time-kill curve assay provides dynamic information about the bactericidal or bacteriostatic activity of antibiotic combinations over time.[9][10][11][12]
Methodology:
-
Preparation: Prepare flasks containing Mueller-Hinton broth with antibiotics at specific concentrations (e.g., MIC, 0.5x MIC, 0.25x MIC) of this compound, the test antibiotic, and their combination. Include a growth control flask without antibiotics.
-
Inoculation: Inoculate each flask with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Sampling: Incubate the flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect aliquots from each flask.
-
Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates. Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL against time for each condition.
Interpretation:
-
Synergy: A ≥ 2 log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[9]
-
Indifference: A < 2 log10 change (increase or decrease) in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Antagonism: A ≥ 2 log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.
Experimental Workflow for Time-Kill Curve Assay
Caption: Workflow of the time-kill curve assay for dynamic synergy assessment.
Data Presentation: Comparative Tables
Clear and concise data presentation is crucial for comparing the synergistic effects of this compound with different antibiotics against various pathogens.
Table 1: Hypothetical Checkerboard Assay Results for this compound Combinations
| Target Organism | Test Antibiotic | This compound MIC (µg/mL) | Test Antibiotic MIC (µg/mL) | FICI | Interpretation |
| E. coli ATCC 25922 | Ciprofloxacin | 16 | 0.25 | 0.375 | Synergy |
| S. aureus ATCC 29213 | Vancomycin | 8 | 1 | 0.75 | Additive |
| P. aeruginosa PAO1 | Gentamicin | 32 | 4 | 0.5 | Synergy |
| K. pneumoniae BAA-1705 | Meropenem | 16 | 0.5 | 1.5 | Indifference |
Table 2: Hypothetical Time-Kill Assay Results (Log10 CFU/mL Reduction at 24h)
| Target Organism | Antibiotic Combination | Log10 Reduction vs. Most Active Agent | Interpretation |
| E. coli ATCC 25922 | This compound + Ciprofloxacin | 2.5 | Synergy |
| S. aureus ATCC 29213 | This compound + Vancomycin | 1.2 | Indifference |
| P. aeruginosa PAO1 | This compound + Gentamicin | 3.1 | Synergy |
| K. pneumoniae BAA-1705 | This compound + Meropenem | 0.8 | Indifference |
Hypothetical Signaling Pathway and Synergy Mechanism
The synergistic effect of antibiotic combinations often arises from the simultaneous targeting of different bacterial processes. For instance, one antibiotic might increase the permeability of the bacterial cell wall, allowing the second antibiotic to more effectively reach its intracellular target.
Hypothetical Mechanism of Synergistic Action
Caption: Hypothetical synergistic mechanism of this compound and another antibiotic.
Conclusion
While direct evidence for the synergistic effects of this compound with other antibiotics is yet to be established, the experimental frameworks presented in this guide provide a clear path for such investigations. By employing standardized methods like the checkerboard and time-kill assays, researchers can systematically evaluate the potential of this compound in combination therapies. The resulting data, when presented in a clear and comparative manner, will be invaluable for the scientific community and for guiding further drug development efforts in the fight against antibiotic resistance.
References
- 1. [Action of this compound on the blood system in an experiment] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Structure and physicochemical properties of isolated molecules of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and herbicidal activity of 3-substituted toxoflavin analogs [jstage.jst.go.jp]
- 4. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. 4.6. Synergy Testing via Checkerboard Assays [bio-protocol.org]
- 7. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities [mdpi.com]
- 8. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Reumycin's Impact on Bacterial Motility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial motility is a critical factor in the pathogenesis of many infectious diseases, enabling bacteria to colonize surfaces, form biofilms, and evade host immune responses.[1] Consequently, the inhibition of bacterial motility has emerged as a promising therapeutic strategy.[2] This guide provides a quantitative analysis of the impact of a novel investigational compound, Reumycin, on bacterial motility. The performance of this compound is compared with other known motility inhibitors, supported by experimental data. It is important to note that this compound is a hypothetical compound used here to illustrate the format and content of a comparative guide. The data presented for this compound is illustrative, while the information on comparator compounds and methodologies is based on established scientific principles.
Quantitative Analysis of Motility Inhibition
The inhibitory effects of this compound and selected comparator compounds on the swimming and swarming motility of Pseudomonas aeruginosa were quantified. The comparators include a quinazoline-2,4-diamino analog (a direct flagellar motor inhibitor), 12-methyltetradecanoic acid (a surfactant inhibitor), and a generic Quorum Sensing Inhibitor (QSI).[2]
| Compound | Concentration (µM) | Inhibition of Swimming Motility (%) | Inhibition of Swarming Motility (%) |
| This compound (Hypothetical) | 10 | 85 | 92 |
| 50 | 98 | 99 | |
| Quinazoline-2,4-diamino analog | 10 | 90 | 75 |
| 50 | 95 | 80 | |
| 12-methyltetradecanoic acid | 41 | Not specified | 100[2] |
| Quorum Sensing Inhibitor (QSI) | 50 | 30 | 70 |
Table 1: Comparative inhibition of bacterial motility. Data for this compound is illustrative. The quinazoline analog data is representative of its class. The fatty acid data is from a specific study.[2] QSI data is representative of compounds that disrupt signaling rather than direct motor function.
Experimental Protocols
Swimming Motility Assay
This assay measures the movement of individual bacteria in a low-viscosity medium.[3]
-
Media Preparation: A swimming motility medium is prepared containing 1% tryptone, 0.5% NaCl, and 0.3% agar.[3][4] The low concentration of agar provides a semi-solid matrix through which bacteria can swim.[4][5]
-
Inoculation: An overnight culture of the test bacterium (e.g., P. aeruginosa) is diluted to a standard optical density. A sterile inoculating needle is dipped into the culture and used to stab the center of the swimming agar plate, being careful not to touch the bottom of the plate.[3]
-
Incubation: The plates are incubated at 37°C for 16-24 hours.[3]
-
Data Acquisition: The diameter of the circular zone of bacterial growth is measured. This zone represents the distance the bacteria have swum from the point of inoculation. The experiment is performed with and without the test compounds (this compound and comparators) in the medium.
-
Quantification: The percentage of inhibition is calculated by comparing the diameter of the growth zone in the presence of the inhibitor to the control (no inhibitor).
Swarming Motility Assay
This assay assesses the collective, surface-associated movement of bacteria, which is dependent on flagella and often involves cell differentiation and surfactants.[5]
-
Media Preparation: A swarming motility medium is prepared, typically richer than swimming medium, with a higher agar concentration (e.g., 0.5% to 0.8%).[4] This higher agar concentration prevents swimming through the medium and restricts movement to the surface.[5]
-
Inoculation: A small volume (e.g., 5 µL) of an overnight bacterial culture is spotted onto the center of the swarm agar plate.[6]
-
Incubation: Plates are incubated in a controlled environment. The formation of characteristic tendril-like patterns of growth indicates swarming.[6]
-
Data Acquisition: The area of the surface covered by the bacterial swarm is measured over time using imaging software like ImageJ.[7]
-
Quantification: The percentage of inhibition is determined by comparing the swarm area in the presence of the test compound to the control.
Signaling Pathways and Experimental Workflow
Hypothetical Mechanism of this compound
The following diagram illustrates a hypothetical signaling pathway for the regulation of flagellar synthesis and function, which could be targeted by this compound. Many motility inhibitors function by disrupting the synthesis of flagellar components or the function of the motor.[2]
Caption: Hypothetical signaling pathway for this compound's action.
Experimental Workflow for Motility Assays
The logical flow of the experimental procedure for quantifying the impact of an inhibitor on bacterial motility is depicted below.
Caption: Generalized workflow for bacterial motility assays.
References
- 1. Targeting Bacterial Flagella in the Fight Against Infections | Microbiology [labroots.com]
- 2. news-medical.net [news-medical.net]
- 3. Plate-Based Assay for Swimming Motility in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. A field guide to bacterial swarming motility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Reumycin: A Comprehensive Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling "Reumycin," a structured and informed disposal process is paramount to ensure a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general best practices for chemical waste management.
I. Pre-Disposal Safety and Assessment
Before initiating any disposal procedure, a thorough assessment of the chemical's properties and associated hazards is crucial.
-
Consult the Safety Data Sheet (SDS): The SDS for this compound is the primary source of information regarding its physical, chemical, and toxicological properties. It will contain a dedicated section on disposal considerations, outlining the appropriate methods and any specific regulatory requirements.
-
Identify Waste Type: Characterize the this compound waste. Is it unused product, a contaminated solution, or empty packaging? Each waste stream may have distinct disposal requirements.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE as specified in the SDS, including safety goggles, gloves, and a lab coat, when handling this compound for disposal.
II. Step-by-Step Disposal Procedures
The following procedures are based on general principles of laboratory chemical waste disposal. Always prioritize the specific instructions provided in the this compound SDS and adhere to your institution's and local environmental regulations.
Step 1: Segregation of Waste
Proper segregation is the foundation of safe chemical waste management.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by the SDS or your institution's waste management guidelines.
-
Keep solid and liquid waste in separate, clearly labeled containers.
Step 2: Preparing for Disposal
-
Unused or Expired this compound: If the product is in its original container, ensure the container is securely sealed.
-
Solutions Containing this compound: Collect in a dedicated, leak-proof, and chemically compatible waste container. The container must be clearly labeled with "Hazardous Waste," the name "this compound," and a description of the solvent or other components.
-
Contaminated Materials: Items such as gloves, bench paper, and pipette tips that have come into contact with this compound should be collected in a designated, sealed waste bag or container. Label it clearly as "Solid Waste Contaminated with this compound."
-
Empty Containers: Triple-rinse empty this compound containers with a suitable solvent. The rinsate should be collected and treated as hazardous waste. After rinsing, deface the label on the container before disposing of it as non-hazardous waste, or as directed by your institution.[1]
Step 3: Storage Pending Disposal
-
Store waste containers in a designated Satellite Accumulation Area (SAA).
-
Ensure the SAA is secure, well-ventilated, and away from general laboratory traffic.
-
Keep waste containers closed at all times, except when adding waste.
Step 4: Arranging for Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the this compound waste.
-
Provide the EHS department with accurate information about the waste, including its composition and volume.
-
Do not attempt to dispose of this compound down the drain or in the regular trash unless explicitly authorized by the SDS and local regulations.[2]
III. Quantitative Data for Waste Management
To aid in the systematic management of this compound waste, the following table provides a template for tracking and characterizing different waste streams.
| Waste Stream ID | Description | Container Type | Accumulation Start Date | Estimated Volume/Mass | Disposal Pickup Date |
| REU-L-001 | This compound in methanol solution | 4L Glass Bottle | 2025-11-10 | 2.5 L | |
| REU-S-001 | Contaminated gloves and wipes | Lined Cardboard Box | 2025-11-10 | 1 kg | |
| REU-E-001 | Triple-rinsed empty bottles | Plastic Bin | 2025-11-10 | 5 bottles |
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the key steps and decision points for the safe and compliant disposal of this compound waste in a laboratory setting.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental stewardship within their institutions.
References
Personal protective equipment for handling Reumycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Reumycin (CAS No. 5016-18-2). Adherence to these procedures is essential to ensure personnel safety and regulatory compliance in the laboratory environment.
Personal Protective Equipment (PPE)
Given that this compound is an antineoplastic and antimicrobial agent, appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, and ingestion.[1] The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double-Gloving | Wear two pairs of chemotherapy-rated nitrile gloves. |
| Glove Changes | Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured. | |
| Body Protection | Disposable Gown | Use a solid-front, back-closure gown made of a low-permeability fabric. Cuffs should be tucked into the outer gloves. |
| Lab Coat | A fully buttoned lab coat should be worn over personal clothing and under the disposable gown. | |
| Respiratory Protection | N95 Respirator or Higher | Required when handling powdered this compound or when there is a risk of aerosolization. A surgical mask is not sufficient.[1] |
| Eye and Face Protection | Safety Goggles | Wear chemical splash goggles that provide a seal around the eyes. |
| Face Shield | A full-face shield should be worn in conjunction with goggles when there is a significant risk of splashes or sprays. |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to minimize exposure.[1]
-
Weighing: When weighing powdered this compound, use a ventilated balance safety enclosure.
-
Aerosol Prevention: Avoid actions that could generate aerosols, such as vigorous shaking or sonication of solutions.
-
Spill Management: Have a spill kit readily available. The kit should contain absorbent pads, cleaning solutions, and appropriate waste disposal bags.
Storage:
-
Short-Term Storage: For short-term storage (days to weeks), keep this compound at 0 - 4°C.[2]
-
Long-Term Storage: For long-term storage (months), store at -20°C.[2]
-
Conditions: Store in a dry, dark, and well-ventilated area away from incompatible substances.[2]
-
Labeling: The storage container must be clearly labeled with the chemical name, concentration, and hazard symbols.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure to this compound.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
Disposal Plan
As an antineoplastic agent, this compound waste is considered hazardous and must be disposed of accordingly.
Waste Segregation and Collection:
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container labeled "Cytotoxic Waste."
-
Solid Waste: Contaminated PPE (gloves, gowns), labware, and absorbent materials should be collected in a designated, leak-proof, and clearly labeled "Cytotoxic Waste" container.
-
Liquid Waste: Unused this compound solutions and contaminated liquids should be collected in a designated, sealed, and clearly labeled "Cytotoxic Liquid Waste" container.
Disposal Method:
-
All this compound waste must be disposed of through a licensed hazardous waste disposal company.
-
Incineration at high temperatures is the required method for destroying cytotoxic waste to prevent environmental contamination.[3]
-
Do not dispose of this compound waste in general laboratory trash or down the drain.[3]
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.
Caption: Standard operational workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
